4-Chloro-1-methyl-1H-indazol-7-amine
Description
Properties
Molecular Formula |
C8H8ClN3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
4-chloro-1-methylindazol-7-amine |
InChI |
InChI=1S/C8H8ClN3/c1-12-8-5(4-11-12)6(9)2-3-7(8)10/h2-4H,10H2,1H3 |
InChI Key |
WSTQLWOSKCFWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2C=N1)Cl)N |
Origin of Product |
United States |
4-Chloro-1-methyl-1H-indazol-7-amine (CAS 928840-81-7): Structural Rationale and Synthetic Workflows for Kinase Inhibitor Development
Executive Summary
In modern structure-based drug design (SBDD), the 1H-indazole core has emerged as a highly privileged scaffold, particularly in the development of targeted protein kinase inhibitors[1][2]. Unlike simple indoles or anilines, the indazole ring possesses a unique electronic distribution that acts as a critical hydrogen bond acceptor, enabling pivotal interactions with the kinase hinge region[1]. 4-Chloro-1-methyl-1H-indazol-7-amine (CAS 928840-81-7) represents a highly optimized, pre-functionalized building block designed to exploit these exact pharmacophoric requirements[3][4]. This technical guide details the physicochemical rationale behind its substitution pattern and provides a self-validating experimental workflow for its integration into drug discovery pipelines.
Physicochemical Profiling & Structural Rationale
To understand the synthetic and biological utility of CAS 928840-81-7, one must dissect the causality behind its specific functionalization. Each moiety on the indazole core serves a distinct mechanistic purpose in both target binding and downstream pharmacokinetic optimization.
Table 1: Physicochemical Properties and Mechanistic Rationale
| Property / Feature | Value / Description | Mechanistic Implication in Drug Design |
| CAS Number | 928840-81-7[3] | Unique identifier for procurement and IP tracking. |
| Synonyms | 1H-Indazol-7-amine, 4-chloro-1-methyl-[5] | Standardized IUPAC nomenclature for chemical registries. |
| Molecular Formula | C8H8ClN3[6] | Low molecular weight (181.62 g/mol ) ideal for Fragment-Based Drug Discovery (FBDD)[1]. |
| 1-Methyl Group | N1-Alkylation | Locks the molecule in the 1H-indazole tautomeric form, preventing annular tautomerism and ensuring predictable Structure-Activity Relationships (SAR)[1]. |
| 4-Chloro Group | C4-Halogenation | Provides steric shielding to lock the conformation of adjacent substituents and enables halogen bonding with the protein backbone. |
| 7-Amino Group | Primary Amine Vector | Acts as a versatile synthetic handle pointing toward the solvent channel, allowing for late-stage diversification without disrupting hinge binding[7]. |
Mechanistic Role in Target Engagement
The efficacy of indazole-based therapeutics (such as the FDA-approved kinase inhibitors axitinib and pazopanib) relies heavily on their ability to mimic the adenine ring of ATP within the kinase binding pocket[1][2]. The N2 atom of the 1H-indazole typically acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region.
By utilizing 4-Chloro-1-methyl-1H-indazol-7-amine, medicinal chemists can rapidly construct complex molecules where the core anchors the drug, and the 7-amino group is functionalized to achieve isoform selectivity (e.g., targeting specific residues in Aurora kinases or PKMYT1)[8][9]. The 1-methyl group is particularly critical here: because indazoles exhibit annular tautomerism (shifting between 1H and 2H forms), methylating the N1 position locks the geometry, ensuring the N2 lone pair is consistently available for target engagement.
Fig 1: Pharmacophore logic of the substituted 1H-indazole core in kinase hinge binding.
Experimental Workflows: Self-Validating Functionalization
The primary synthetic utility of CAS 928840-81-7 lies in the reactivity of its 7-amino group[7]. The following protocol details a self-validating Buchwald-Hartwig cross-coupling methodology to attach complex aryl or heteroaryl groups to the 7-position.
Protocol: Pd-Catalyzed C-N Cross-Coupling of CAS 928840-81-7
Scientific Rationale: Primary anilines on electron-deficient or sterically hindered rings can be notoriously difficult to couple, often leading to β-hydride elimination or catalyst poisoning. To circumvent this, we utilize a palladium precatalyst paired with a bulky, electron-rich biaryl phosphine ligand (e.g., BrettPhos), which accelerates reductive elimination and prevents off-target binding.
Step 1: Reagent Preparation (Inert Atmosphere) In a flame-dried Schlenk flask under a strict N₂ atmosphere, combine 4-Chloro-1-methyl-1H-indazol-7-amine (1.0 eq), the desired Aryl Halide (1.2 eq), Pd₂(dba)₃ (0.02 eq), and BrettPhos (0.04 eq). Causality: The N₂ atmosphere is non-negotiable; the active Pd(0) species is highly susceptible to oxidative degradation, which would immediately stall the catalytic cycle.
Step 2: Base Addition Add sodium tert-butoxide (NaOtBu) (1.5 eq) followed by anhydrous toluene (0.2 M). Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the intermediate Pd-amine complex, driving the critical reductive elimination step. Anhydrous solvent prevents the base from prematurely hydrolyzing the aryl halide.
Step 3: Thermal Activation & In-Line QC (Self-Validation) Heat the reaction mixture to 100°C for 4-6 hours. Self-Validating System: After 2 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade MeCN, and analyze via LC-MS. The protocol is validated to proceed to workup only when the starting material mass (m/z [M+H]⁺ = 182.0) is depleted by >95%, and the product mass is dominant. If unreacted amine remains, it indicates catalyst deactivation, requiring a spike of Pd₂(dba)₃.
Step 4: Workup and Isolation Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Fig 2: Self-validating Buchwald-Hartwig amination workflow for the 7-amino vector.
Analytical Integrity Standards
To ensure the scientific integrity of the synthesized derivatives downstream of CAS 928840-81-7, the following analytical suite must be employed to confirm structural fidelity:
-
¹H NMR (400 MHz, DMSO-d₆): The defining marker of successful functionalization is the disappearance of the broad singlet corresponding to the primary -NH₂ protons (typically around 5.5–6.0 ppm) and the appearance of a secondary amine -NH proton. This new proton is often shifted significantly downfield (8.0–9.0 ppm) due to the deshielding effect of the newly attached aryl group. The 1-methyl group must remain visible as a sharp, integrated singlet near 4.1 ppm.
-
High-Resolution Mass Spectrometry (HRMS): Essential to confirm the exact mass of the coupled product. This rules out common failure modes such as oxidative azo dimer formation (a known risk when heating primary heteroaryl amines).
References
-
[3] ChemicalBook. 4-Chloro-1-methyl-1H-indazol-7-amine | 928840-81-7. Available at: 3
-
[5] ChemicalBook. 1H-Indazol-7-amine, 4-chloro-1-methyl- Synonyms. Available at: 5
-
[4] Leyan Reagents. 4-氯-1-甲基-1H-吲唑-7-胺 (CAS 928840-81-7). Available at: 4
-
[6] ChemicalBook. CAS No. 928840-81-7 Molecular Formula Data. Available at: 6
-
[1] PharmaBlock. Indazoles in Drug Discovery. Available at: 1
-
[2] National Institutes of Health (NIH) / PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: 2
-
[8] PubMed. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Available at: 8
-
[9] ACS Medicinal Chemistry Letters. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. Available at: 9
-
[7] Benchchem. 7-Amino-1H-indazol-3(2H)-one: Introduction and Modification of the 7-Amino Group. Available at: 7
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-1-methyl-1H-indazol-7-amine | 928840-81-7 [chemicalbook.com]
- 4. 4-氯-1-甲基-1H-吲唑-7-胺 | 4-Chloro-1-methyl-1H-indazol-7-amin | 928840-81-7 - 乐研试剂 [leyan.com]
- 5. 4-Chloro-1-methyl-1H-indazol-7-amine | 928840-81-7 [chemicalbook.com]
- 6. 4-Chloro-1-methyl-1H-indazol-7-amine | 928840-81-7 [chemicalbook.com]
- 7. 7-Amino-1H-indazol-3(2H)-one | 89792-10-9 | Benchchem [benchchem.com]
- 8. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Literature review of 4-chloro-indazole scaffolds in medicinal chemistry
An In-Depth Technical Guide to 4-Chloro-Indazole Scaffolds in Medicinal Chemistry
Authored by a Senior Application Scientist
Introduction: The Privileged Status of Indazoles in Drug Discovery
The indazole nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents one of the most significant "privileged scaffolds" in modern medicinal chemistry.[1][2] Its rigid structure and ability to participate in a variety of non-covalent interactions—including hydrogen bonding via its N-H donor and sp2 nitrogen acceptor—make it an ideal anchor for engaging with biological targets.[3] While indazole derivatives are rare in nature, synthetic compounds incorporating this core have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and, most notably, anti-cancer properties.[1][2][4]
This guide focuses specifically on the 4-chloro-indazole scaffold. The introduction of a chlorine atom at the C4 position significantly modulates the electronic properties and steric profile of the indazole ring. This substitution has proven to be a particularly effective strategy in the design of highly potent and selective kinase inhibitors, where the 4-chloro substituent can form crucial interactions within the ATP-binding pocket of target enzymes. We will explore the synthesis of this core, its strategic functionalization, its application in targeting key enzymes, and the critical structure-activity relationships (SAR) that guide the development of next-generation therapeutics.
Part 1: Synthesis and Functionalization of the 4-Chloro-Indazole Core
The utility of any scaffold in a drug discovery program is contingent upon robust and scalable synthetic access. The 4-chloro-indazole core is primarily synthesized via a classical approach involving diazotization and cyclization of an appropriately substituted aniline precursor.
Core Synthesis: A Validated Protocol
A common and reliable method for the gram-scale synthesis of 4-chloro-1H-indazole begins with 3-chloro-2-methylaniline.[5][6] The rationale behind this starting material is the strategic placement of the methyl and chloro groups, which direct the cyclization to yield the desired 4-chloro regioisomer.
Experimental Protocol: Synthesis of 4-Chloro-1H-Indazole
-
Acetylation: To a cooled (0 °C) solution of 3-chloro-2-methylaniline (1.0 eq) and potassium acetate (1.2 eq) in chloroform, add acetic anhydride (3.0 eq) dropwise. The reaction is then warmed to room temperature and stirred for 1 hour. This step protects the aniline nitrogen and activates the molecule for the subsequent cyclization.
-
Diazotization and Cyclization: The reaction mixture is heated to 60 °C, and isopentyl nitrite (2.0 eq) is added. Isopentyl nitrite serves as the diazotizing agent, converting the acetylated aniline into a diazonium species, which undergoes spontaneous intramolecular cyclization to form the N-acetylated indazole ring.
-
Hydrolysis: After the reaction is complete, the mixture is cooled to 0 °C. Tetrahydrofuran (THF) and water are added, followed by the slow addition of lithium hydroxide (LiOH) (7.0 eq). The mixture is stirred for 3 hours at 0 °C. This basic hydrolysis step removes the acetyl protecting group from the indazole nitrogen.
-
Work-up and Isolation: The product is extracted with ethyl acetate. The combined organic layers are dried over magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure to yield 4-chloro-1H-indazole as a solid.[5] The product can be further purified by recrystallization if necessary.
Caption: Key functionalization points on the 4-chloro-indazole scaffold.
Part 2: Applications in Medicinal Chemistry - A Kinase Inhibitor Powerhouse
The indazole scaffold is a well-established "hinge-binder" for protein kinases. [3]The N1-H atom acts as a hydrogen bond donor, while the N2 atom acts as an acceptor, mimicking the adenine portion of ATP. The 4-chloro substituent often provides an additional, beneficial interaction, enhancing potency and influencing selectivity.
Targeting a Spectrum of Protein Kinases
Derivatives of 4-chloro-indazole have shown potent inhibitory activity against a range of kinases implicated in cancer and other diseases. The rationale for targeting these kinases stems from their role as critical regulators of cell signaling pathways that control proliferation, survival, and migration. [7]
| Target Kinase(s) | Example Compound / Derivative Class | Biological Activity (IC₅₀ / Kd) | Therapeutic Area | Reference(s) |
|---|---|---|---|---|
| PLK4 (Polo-like kinase 4) | N-(1H-indazol-yl)benzenesulfonamides | Potent anti-proliferative efficacy | Oncology | [7] |
| TTK (Mitotic Kinase) | 4-Chloro-3-iodo-1H-indazole based | General reagent for inhibitor synthesis | Oncology | [8] |
| c-Kit, PDGFRβ, FLT3 | N-(4-(1-(4-chloroindazole))phenyl)-N'-(...)urea | Kd = 68.5 nM (c-Kit), 140 nM (PDGFRβ), 375 nM (FLT3) | Oncology | [1] |
| HPK1 (Hematopoietic Progenitor Kinase 1) | Reverse indazole inhibitor with 3-chloro unit | IC₅₀ = 1.8 nM | Immuno-oncology | [9] |
| FGFR1 | 1H-indazol-3-amine derivatives | IC₅₀ = 69.1 nM (lead compound) | Oncology | [1] |
| MAPK1 | Indazole-based sulfonamides | Strong binding affinity in docking studies | Oncology | [10]|
Mechanism of Action: The Kinase Hinge Interaction
The primary mechanism by which indazole-based inhibitors function is through competitive inhibition at the ATP-binding site of the kinase. The planar indazole ring sits in the adenine-binding region, with the N1-H and N2 atoms forming canonical hydrogen bonds with the "hinge" region of the kinase—a short loop of amino acids connecting the N- and C-lobes of the enzyme. This interaction effectively blocks ATP from binding, thereby shutting down the kinase's phosphotransferase activity.
Caption: Generalized kinase inhibition by a 4-chloro-indazole scaffold.
Part 3: Structure-Activity Relationship (SAR) Insights
Systematic modification of the 4-chloro-indazole scaffold has yielded crucial insights into the features required for optimal potency and selectivity.
-
The Role of the 4-Chloro Group: The chlorine atom at C4 is not merely a placeholder. Its electron-withdrawing nature influences the pKa of the N1-H, potentially strengthening the hydrogen bond with the kinase hinge. Furthermore, its size and lipophilicity allow it to fit into small, hydrophobic sub-pockets near the hinge, providing an additional anchoring point and displacing water molecules, which is entropically favorable. In the development of HPK1 inhibitors, the addition of a chloro unit at the 3-position was shown to enhance both potency and selectivity. [9]
-
N1-Substitution: The N1 position is the most common site for diversification. Attaching various substituted benzyl or other heterocyclic rings at this position allows for the exploration of the solvent-exposed region of the ATP-binding site. The choice of substituent here is critical for tuning selectivity between different kinases, as this region is less conserved than the hinge. For CCR4 antagonists, N1 meta-substituted benzyl groups were found to be the most potent. [11]
-
C3 and C6 Positions: The C3 position is often used to attach larger groups that can pick up additional interactions. For FGFR1 inhibitors, a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group proved highly effective, demonstrating that substitution on the benzene portion of the indazole is also a viable strategy for improving potency. [1]For CCR4 antagonists, small groups were tolerated at C5, C6, or C7, with C6 analogues being preferred. [11]
Caption: Structure-Activity Relationship map for the 4-chloro-indazole core.
Conclusion and Future Perspectives
The 4-chloro-indazole scaffold has firmly established itself as a cornerstone in medicinal chemistry, particularly in the relentless pursuit of novel kinase inhibitors for oncology and immuno-oncology. Its synthetic tractability, coupled with its ideal geometry and electronic properties for kinase hinge binding, ensures its continued relevance.
Future research will likely focus on several key areas:
-
Expanding the Target Space: While highly successful in kinase inhibition, the scaffold's potential against other enzyme classes and receptor families remains underexplored.
-
Fine-Tuning Selectivity: As the number of structurally related kinases grows, achieving exquisite selectivity remains a paramount challenge. Novel decoration of the 4-chloro-indazole core will be essential to minimize off-target effects.
-
Covalent and Allosteric Inhibition: Moving beyond competitive ATP-site inhibition, the scaffold could be adapted to design covalent inhibitors by incorporating a reactive "warhead" or to target allosteric sites for greater selectivity.
The 4-chloro-indazole core is more than just a heterocycle; it is a validated starting point for the rational design of potent and selective modulators of cellular signaling, with a proven track record and a bright future in the development of innovative medicines.
References
- ChemicalBook. (n.d.). 4-CHLORO (1H)INDAZOLE synthesis.
- Benchchem. (n.d.). 4-Chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide.
- usbio.net. (n.d.). 431643 4-Chloro-3-iodo-1H-indazole CAS: 518990-33-5.
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]
-
MDPI. (2024, June 7). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2012, September 10). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Retrieved from [Link]
-
Meng, G., Yang, T., & Liu, Y. (2015). An Improved Preparation of 4-Chloro-1H-indazole (V). ResearchGate. Retrieved from [Link]
-
MDPI. (2017, October 31). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]
-
ACS Publications. (2007, April 3). Structure−Activity Relationships for NAMI-A-type Complexes. Retrieved from [Link]
-
PMC. (2021, March 1). Identification of Potent Reverse Indazole Inhibitors for HPK1. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
-
(n.d.). Synthesis and biological activities of a novel series of indazole derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]
-
MDPI. (2024, July 26). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Retrieved from [Link]
-
PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
ACS Publications. (2013, February 14). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Retrieved from [Link]
-
ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Principally structure-activity relationship features derived from compounds tested. Retrieved from [Link]
-
MDPI. (2020, May 29). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]
-
PubMed. (2025, September 5). New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. Retrieved from [Link]
-
ResearchGate. (2025, October 10). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Retrieved from [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide [benchchem.com]
- 8. usbio.net [usbio.net]
- 9. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Molecular Weight, Formula, and Technical Applications of 4-Chloro-1-methyl-1H-indazol-7-amine in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the indazole scaffold is a highly privileged pharmacophore, frequently utilized in the development of targeted kinase inhibitors [1]. Specifically, 4-Chloro-1-methyl-1H-indazol-7-amine (CAS: 928840-81-7) serves as a critical, high-value building block. The strategic placement of the N1-methyl group, the C4-chlorine atom, and the C7-amine creates a highly specific electronic and steric profile designed to optimize binding affinity within the ATP-binding pocket of various kinases. This whitepaper details the physicochemical properties, structural rationale, and self-validating synthetic protocols required to utilize this compound effectively in drug development workflows.
Physicochemical Profiling & Structural Analysis
Accurate molecular characterization is the foundational step in any drug discovery pipeline. The molecular formula of 4-Chloro-1-methyl-1H-indazol-7-amine is C₈H₈ClN₃ . The structure consists of a bicyclic 1H-indazole core, modified by a methyl group at the N1 position, a chlorine atom at the C4 position, and a primary amine at the C7 position.
The quantitative physicochemical data is summarized in Table 1 below, calculated based on standard atomic weights and isotopic masses.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Analytical Significance |
| Molecular Formula | C₈H₈ClN₃ | Determines exact stoichiometric ratios for synthesis. |
| Molecular Weight | 181.62 g/mol | Used for molarity and yield calculations. |
| Monoisotopic Mass | 181.0407 Da | Target mass for High-Resolution Mass Spectrometry (HRMS). |
| Heavy Isotope Mass (³⁷Cl) | 183.0377 Da | Generates the characteristic 3:1 M/M+2 isotopic signature in LC-MS. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Critical for hinge-region binding in kinases. |
| Hydrogen Bond Acceptors | 2 (N2, -NH₂) | Influences aqueous solubility and target interaction. |
Structural Causality in Kinase Inhibition
The selection of 4-Chloro-1-methyl-1H-indazol-7-amine as a precursor is not arbitrary; every substituent serves a distinct mechanistic purpose in rational drug design:
-
N1-Methylation (The Tautomer Lock): Unsubstituted indazoles exist in a dynamic tautomeric equilibrium between the 1H and 2H forms. Methylation at N1 "locks" the scaffold into the 1H configuration. This eliminates a hydrogen bond donor, thereby increasing the lipophilicity and cellular permeability of the resulting drug candidate [1].
-
C7-Amine (The Hinge Binder): The primary amine at the 7-position acts as a critical hydrogen bond donor. In the context of kinase inhibitors, this group typically forms a strong hydrogen bond with the backbone carbonyl of the kinase hinge region, anchoring the molecule within the ATP-binding site.
-
C4-Chloro (The Gatekeeper Interaction): The chlorine atom at the 4-position projects into the hydrophobic pocket (often near the gatekeeper residue). Its electron-withdrawing nature also exerts an inductive effect across the conjugated pi-system, subtly modulating the pKa of the C7-amine to optimize binding kinetics.
Pharmacophore model of 4-Chloro-1-methyl-1H-indazol-7-amine binding to a kinase hinge region.
Synthetic Methodology: A Chemoselective Approach
The synthesis of 4-Chloro-1-methyl-1H-indazol-7-amine requires strict chemoselectivity. The primary challenge is reducing the C7-nitro group of the precursor (4-chloro-1-methyl-7-nitro-1H-indazole) to an amine without causing the reductive dechlorination of the C4-chloro group—a common side reaction when using standard Palladium on Carbon (Pd/C) catalytic hydrogenation [2].
To circumvent this, we employ a classic, mild single-electron transfer reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) [3].
Two-step chemoselective synthetic workflow for 4-Chloro-1-methyl-1H-indazol-7-amine.
Protocol 1: Regioselective N-Methylation
Objective: Alkylate the N1 position while minimizing N2-alkylation.
-
Reaction Setup: Charge a dry, round-bottom flask with 4-chloro-7-nitro-1H-indazole (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate (K₂CO₃, 2.0 eq) as a mild base to deprotonate the indazole nitrogen.
-
Alkylation: Cool the mixture to 0 °C. Dropwise, add Iodomethane (MeI, 1.2 eq). Causality: Low temperature increases the regioselectivity toward the thermodynamically favored 1-methyl isomer over the 2-methyl isomer.
-
In-Process Control (IPC): Stir at room temperature for 4 hours. Monitor via TLC (Hexane/EtOAc 3:1). The reaction is self-validating when the starting material spot is entirely consumed.
-
Workup & Purification: Quench with ice water to precipitate the crude product. Extract with Ethyl Acetate (EtOAc). Purify via silica gel flash chromatography. The 1-methyl isomer typically elutes first due to lower polarity compared to the 2-methyl isomer.
Protocol 2: Chemoselective Nitro Reduction
Objective: Reduce the -NO₂ group to -NH₂ without cleaving the C-Cl bond.
-
Reaction Setup: Suspend the purified 4-chloro-1-methyl-7-nitro-1H-indazole (1.0 eq) in a 4:1 mixture of Ethanol and Water.
-
Reduction: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq)[2]. Causality: NH₄Cl acts as a mild proton donor that activates the iron surface without creating a highly acidic environment that could lead to unwanted side reactions.
-
Execution & IPC: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. Monitor via LC-MS. Self-Validation: The protocol is successful when the MS shows the disappearance of the nitro mass and the appearance of the target mass ( m/z 182.0[M+H]⁺). Crucially, check for the absence of m/z 148.0, which would indicate catastrophic reductive dechlorination.
-
Workup: Cool the mixture and filter hot through a pad of Celite® to remove the iron oxide sludge. Wash the pad thoroughly with hot EtOAc. Concentrate the filtrate under reduced pressure to yield the pure 4-Chloro-1-methyl-1H-indazol-7-amine.
Analytical Validation Standards
To ensure the trustworthiness of the synthesized batch, the final compound must pass the following analytical gates:
-
LC-MS (ESI+): Must exhibit a base peak at m/z 182.0 [M+H]⁺, accompanied by a smaller peak at m/z 184.0 (approximately 33% intensity of the base peak), confirming the presence of the single chlorine atom.
-
¹H NMR (400 MHz, DMSO-d₆): Must show a distinct singlet integrating to 3 protons around 4.10 ppm (confirming N-CH₃), a broad singlet integrating to 2 protons around 5.50 ppm (confirming the -NH₂ group, exchangeable with D₂O), and two doublets in the aromatic region corresponding to the H-5 and H-6 protons.
References
An In-depth Technical Guide to the Role of 1-Methyl-1H-indazol-7-amine in Kinase Inhibitor Discovery
Abstract
Protein kinases have emerged as one of the most critical classes of drug targets, particularly in the field of oncology. The development of small molecule inhibitors that can selectively modulate the activity of these enzymes has revolutionized cancer therapy. A key strategy in the design of effective kinase inhibitors is the utilization of "privileged scaffolds," core molecular structures that are known to bind to conserved features of the kinase active site. This technical guide provides an in-depth exploration of 1-methyl-1H-indazol-7-amine, a versatile and increasingly important scaffold in the discovery of novel kinase inhibitors. We will delve into its chemical properties, synthesis, and its role as a hinge-binding moiety. Furthermore, we will examine its application in the development of specific kinase inhibitors, supported by structure-activity relationship (SAR) data and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery efforts.
Introduction: The Kinase Inhibitor Landscape and the Rise of Privileged Scaffolds
Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The ATP-binding site of kinases, while highly conserved, offers opportunities for the design of competitive inhibitors.[2][3] The majority of clinically approved kinase inhibitors target this site.[4] A successful strategy in kinase inhibitor design involves the use of privileged scaffolds, which are molecular frameworks that can interact with the hinge region of the kinase, a flexible loop connecting the N- and C-lobes of the catalytic domain.[4][5] These interactions anchor the inhibitor in the ATP-binding pocket, providing a foundation for achieving high potency and selectivity.[2]
The indazole core is a prominent example of such a privileged structure.[5][6] Its derivatives have been successfully developed into a number of approved anticancer drugs, including axitinib, pazopanib, and niraparib.[1] The 1-methyl-1H-indazol-7-amine scaffold, a specific embodiment of the indazole framework, has garnered significant attention for its favorable properties as a key building block in the synthesis of bioactive molecules, particularly in oncology.[7]
The Core Scaffold: 1-Methyl-1H-indazol-7-amine
Chemical Properties and Advantages
1-methyl-1H-indazol-7-amine (C8H9N3) is a heterocyclic amine with a molecular weight of 147.18 g/mol .[8] Its structure features an indazole ring system with a methyl group at the N1 position and an amine group at the C7 position. This specific arrangement of functional groups confers several advantageous properties for its use in kinase inhibitor design:
-
Hinge-Binding Motif: The 7-aminoindazole moiety can act as a bioisostere for other well-established hinge-binding fragments like 7-azaindole.[9] The nitrogen atoms of the indazole ring and the exocyclic amine can form critical hydrogen bond interactions with the backbone of the kinase hinge region, mimicking the binding of the adenine base of ATP.[4][9]
-
Vectors for Chemical Elaboration: The amine group at the C7 position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity.[5]
-
Favorable Physicochemical Properties: The scaffold generally contributes to good solubility and stability, which are crucial for developing orally bioavailable drugs.[7]
Synthesis of the 1-Methyl-1H-indazol-7-amine Core
The synthesis of 1-methyl-1H-indazol-7-amine and its derivatives can be achieved through various synthetic routes. A common approach involves the construction of the indazole ring system from appropriately substituted precursors. While a specific, detailed, and publicly available synthesis protocol for 1-methyl-1H-indazol-7-amine was not found in the initial search, a general workflow for the synthesis of related 7-aminoindazoles can be adapted. For instance, a flexible and efficient conversion of pyrrole-3-carboxaldehydes to substituted 7-amino-5-cyanoindoles has been reported, which involves a Wittig olefination followed by an intramolecular Houben–Hoesch reaction.[10] Another general strategy for indazole synthesis involves the reaction of 2-halobenzonitriles with hydrazine derivatives.[11]
Below is a generalized, illustrative workflow for the synthesis of a substituted 7-aminoindazole, which could be adapted for the synthesis of 1-methyl-1H-indazol-7-amine.
Caption: Generalized synthetic workflow for a 7-aminoindazole derivative.
Detailed Experimental Protocol: A Representative Synthesis of a 7-Aminoindazole Derivative
The following protocol is a representative example for the synthesis of 7-aminoindoles from pyrrole-3-carboxaldehydes, which showcases key chemical transformations that could be relevant to the synthesis of 1-methyl-1H-indazol-7-amine.[10]
Step 1: Wittig Olefination
-
To a solution of the chosen pyrrole-3-carboxaldehyde in a suitable solvent (e.g., THF), add fumaronitrile and a phosphine catalyst (e.g., triphenylphosphine).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Isolate the resulting E-alkene product after appropriate workup and purification.
Step 2: Intramolecular Houben–Hoesch Cyclization
-
Dissolve the E-alkene product from Step 1 in 1,2-dichloroethane.
-
Add a Lewis acid, such as BF3·OEt2 (2.5 equivalents), to the solution.[10]
-
Heat the reaction mixture at 90°C for 12 hours.[10]
-
After cooling, quench the reaction and perform an extractive workup.
-
Purify the crude product by column chromatography to obtain the desired 7-aminoindole derivative.
Role in Kinase Inhibition: Mechanism of Action
The primary role of the 1-methyl-1H-indazol-7-amine scaffold in kinase inhibitors is to act as a "hinge-binder."[2] It mimics the adenine moiety of ATP and forms hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues.[3][4] This interaction is crucial for anchoring the inhibitor within the ATP-binding pocket.
Caption: Interaction of the 1-methyl-1H-indazol-7-amine scaffold with the kinase hinge.
The N1-methyl group can provide additional van der Waals interactions and can influence the planarity and electronic properties of the indazole ring system. The 7-amino group not only participates in hydrogen bonding but also serves as a critical attachment point for other parts of the inhibitor molecule that extend into other regions of the ATP-binding site, such as the solvent-exposed region or hydrophobic pockets.[9] This modularity allows for the fine-tuning of selectivity and potency against specific kinases.
Applications in Kinase Inhibitor Discovery: Case Studies
The indazole scaffold, including the 1-methyl-1H-indazol-7-amine variant, has been successfully employed in the development of inhibitors for a variety of kinases.
AXL Kinase Inhibitors
AXL is a receptor tyrosine kinase that is overexpressed in many cancers and is associated with poor prognosis and drug resistance.[12][13] The development of selective AXL inhibitors is an active area of research.[14][15][16] Fragment-based lead discovery approaches have identified indazole-based compounds as potent AXL inhibitors.[12]
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 54 | AXL | Potent | [12] |
| AB801 | AXL | Favorable Potency | [14] |
Table 1: Examples of Indazole-based AXL Kinase Inhibitors
The development of these inhibitors often involves optimizing the substituents on the indazole core to enhance interactions with the kinase active site.[12]
JAK2 Kinase Inhibitors
The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling, and dysregulation of the JAK-STAT pathway is implicated in various hematologic malignancies.[17] Researchers have explored the use of amino-imidazole and related heterocyclic scaffolds as bioisosteric replacements for aminopyrazoles in JAK2 inhibitors.[18][19] The 1-methyl-1H-imidazol-4-amine moiety, which is structurally related to 1-methyl-1H-indazol-7-amine, has been shown to be an effective hinge binder for JAK2.[18]
Other Kinase Targets
The versatility of the indazole scaffold has led to its incorporation into inhibitors targeting a wide range of other kinases, including:
-
ERK1/2: Indazole amides have been developed as potent inhibitors of ERK1/2.[20]
-
PI3K Pathway: 3-ethynyl-1H-indazoles have shown inhibitory activity against key components of the PI3K pathway, including PI3K, PDK1, and mTOR.[21]
-
ROCK-II: Indazole piperazine and piperidine derivatives have been investigated as inhibitors of ROCK-II.[22]
-
FLT3, PDGFRα, and Kit: An amino-indazole scaffold has demonstrated spectrum-selective inhibition of these kinases.[23]
Experimental Protocols: Kinase Inhibition Assay
A crucial step in the discovery of kinase inhibitors is the accurate measurement of their inhibitory activity. A common method is the in vitro kinase assay.
General Protocol for an In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a target kinase.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Assay buffer (e.g., containing HEPES, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer, the kinase enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a defined period at a specific temperature.
-
Stop the reaction by adding a stop solution or by other appropriate means.
-
Add the detection reagent to quantify the kinase activity (e.g., by measuring the amount of ADP produced or the amount of phosphorylated substrate).
-
Measure the signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The 1-methyl-1H-indazol-7-amine scaffold has proven to be a valuable and versatile platform for the design and discovery of novel kinase inhibitors. Its ability to effectively interact with the conserved hinge region of the kinase active site provides a solid anchor for building potent and selective inhibitors. The numerous examples of its successful application across a range of kinase targets underscore its importance in modern medicinal chemistry.
Future efforts in this area will likely focus on:
-
Exploring Novel Chemical Space: Synthesizing new derivatives of 1-methyl-1H-indazol-7-amine with diverse substituents to target a wider range of kinases and overcome drug resistance.
-
Structure-Based Drug Design: Utilizing co-crystal structures of inhibitors bound to their target kinases to guide the rational design of next-generation inhibitors with improved properties.
-
Targeting Allosteric Sites: While the current focus is on ATP-competitive inhibitors, the indazole scaffold could potentially be adapted to target allosteric sites on kinases, offering new avenues for achieving selectivity.
References
-
Zhang, C., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]
-
Ohara, K., et al. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]
-
Arwood, M. L., et al. (2023). New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation. PMC. [Link]
-
Ng, S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed. [Link]
-
Ng, S., et al. (2021). Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. ResearchGate. [Link]
-
Castanedo, G. M., et al. (2012). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PMC. [Link]
-
Foley, C., et al. (2025). Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. PubMed. [Link]
-
Scott, J. D., et al. (2016). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate. [Link]
-
Myers, S. H., et al. (2015). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Semantic Scholar. [Link]
-
Wang, A., et al. (2022). Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. PMC. [Link]
-
Krasiński, A., & Rychlewski, J. (2025). How protein kinase inhibitors bind to the hinge region of the target protein. PMC. [Link]
-
Jin, N., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
-
Gaonkar, S. L., et al. (2023). Structures of kinase inhibitors containing an indazole moiety. ResearchGate. [Link]
-
Beaver, M. G., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. [Link]
-
Ioannidis, S., et al. (2013). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. ResearchGate. [Link]
-
Di Vita, C., et al. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. PMC. [Link]
-
BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT. [Link]
-
Hu, B., et al. (2021). How Ligands Interact with the Kinase Hinge. PMC. [Link]
-
Fischer, M., et al. (2021). Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. bioRxiv. [Link]
-
Zuccotto, F., et al. (2010). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? PMC. [Link]
-
Kufareva, I., & Abagyan, R. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]
-
Movassaghi, M., & Hunt, D. K. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. PMC. [Link]
-
Kamal, A., et al. (2015). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]
-
PubChem. 1-methyl-1H-indazol-7-amine. PubChem. [Link]
-
Wang, J., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed. [Link]
-
Al-Said, S. A. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Li, Y., et al. (2017). Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors. PubMed. [Link]
-
Tran, Q. L., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing. [Link]
-
Sharma, A., & Kumar, V. (2014). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]
-
Organic Chemistry Portal. Indazole synthesis. Organic Chemistry Portal. [Link]
-
Almeida, L., et al. (2010). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. PubMed. [Link]
-
RSC Medicinal Chemistry. (2023). Not available. RSC Publishing. [Link]
-
Liu, Z., et al. (2021). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PMC. [Link]
-
Patani, G. A., & LaVoie, E. J. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosolveit.de [biosolveit.de]
- 3. Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging | bioRxiv [biorxiv.org]
- 4. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. 1-methyl-1H-indazol-7-amine | C8H9N3 | CID 18545442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 10. A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indazole synthesis [organic-chemistry.org]
- 12. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility profile of 4-Chloro-1-methyl-1H-indazol-7-amine in DMSO
An In-Depth Technical Guide to the Solubility Profile of 4-Chloro-1-methyl-1H-indazol-7-amine in DMSO
Authored by a Senior Application Scientist
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its successful development. Among these properties, solubility is a critical determinant of a drug candidate's biological activity, bioavailability, and formulation feasibility. This guide provides a comprehensive technical overview of the solubility profile of 4-Chloro-1-methyl-1H-indazol-7-amine in dimethyl sulfoxide (DMSO), a powerful and widely used solvent in preclinical research.
4-Chloro-1-methyl-1H-indazol-7-amine is a substituted indazole, a heterocyclic scaffold that is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The successful progression of such a compound through the drug discovery pipeline is contingent on reliable and reproducible in vitro and in vivo data, which in turn relies on accurate solubility assessment.
Dimethyl sulfoxide (DMSO) is often referred to as the "universal solvent" in drug discovery, prized for its ability to dissolve a vast array of both polar and nonpolar compounds.[1][2][3] It serves as the primary vehicle for the storage and handling of compound libraries for high-throughput screening (HTS) and other in vitro assays.[1] A comprehensive understanding of the solubility of 4-Chloro-1-methyl-1H-indazol-7-amine in DMSO is therefore not merely an academic exercise, but a foundational requirement for its preclinical evaluation.
This guide will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for determining both kinetic and thermodynamic solubility, and offer insights into the interpretation of the resulting data for researchers, scientists, and drug development professionals.
A Closer Look at the Key Components
4-Chloro-1-methyl-1H-indazol-7-amine: A Profile
While specific public data on 4-Chloro-1-methyl-1H-indazol-7-amine is limited, we can infer some of its properties based on its structural motifs. The indazole core, chloro- and methyl- substitutions, and the amine group all contribute to its overall physicochemical characteristics. The presence of the amine group suggests a potential for hydrogen bonding, while the chloro- and methyl- groups contribute to its lipophilicity. A related compound, 4-chloro-1H-indazol-7-amine, is a solid at room temperature.[4]
Dimethyl Sulfoxide (DMSO): The Premier Solvent in Drug Discovery
DMSO ((CH₃)₂SO) is a highly polar, aprotic solvent with a unique ability to dissolve a wide spectrum of organic and inorganic compounds.[1][3] Its miscibility with water and many organic solvents makes it an invaluable tool in the laboratory.[1][5]
Key Properties of DMSO:
| Property | Value |
| Molecular Formula | (CH₃)₂SO |
| Molar Mass | 78.13 g/mol |
| Appearance | Colorless liquid |
| Density | 1.1004 g/cm³ |
| Melting Point | 19 °C (66 °F) |
| Boiling Point | 189 °C (372 °F) |
| Solubility in Water | Miscible |
Data sourced from Wikipedia.[1]
The power of DMSO as a solvent stems from its high dielectric constant and its ability to act as both a hydrogen bond acceptor and a weak Brønsted acid.[2] However, it is not without its complexities. DMSO can influence protein-ligand binding and may have direct biological effects at higher concentrations.[6][7] Therefore, understanding a compound's solubility limit in DMSO is crucial for designing experiments that are both technically sound and biologically relevant.
The Dichotomy of Solubility: Kinetic vs. Thermodynamic
In the context of drug discovery, solubility is not a monolithic concept. It is essential to distinguish between two key types: kinetic and thermodynamic solubility.[8][9]
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves and remains in solution under specific, often rapid, experimental conditions.[9][10] It is typically determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[11][12] Kinetic solubility is highly relevant for high-throughput screening and other in vitro assays where compounds are introduced into an aqueous environment from a DMSO stock.[9]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility at equilibrium.[8][10] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[9] Thermodynamic solubility is a critical parameter for lead optimization and formulation development.[13]
Experimental Protocols for Determining the Solubility Profile
The following sections provide detailed, field-proven methodologies for determining the kinetic and thermodynamic solubility of 4-Chloro-1-methyl-1H-indazol-7-amine in DMSO.
Kinetic Solubility Determination via Turbidimetry
This method provides a rapid assessment of the solubility of a compound when a concentrated DMSO stock is diluted into an aqueous buffer.[14] The formation of a precipitate is detected by measuring the turbidity of the solution.
Experimental Workflow
Caption: Workflow for Kinetic Solubility Determination.
Step-by-Step Protocol
-
Preparation of Stock Solution: Accurately weigh a precise amount of 4-Chloro-1-methyl-1H-indazol-7-amine and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Serial Dilutions: In a 96-well plate, perform a series of 3-fold serial dilutions of the stock solution with DMSO to generate a range of concentrations.
-
Aqueous Dilution: In a separate 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[12] This results in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1 hour) with gentle shaking.[14]
-
Turbidity Measurement: Measure the absorbance of each well at a wavelength of 620 nm using a microplate reader.[14]
-
Data Analysis: The kinetic solubility is the highest concentration at which the absorbance is not significantly above the background (DMSO-only controls).[14]
Thermodynamic (Equilibrium) Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic solubility.[15] It involves equilibrating an excess of the solid compound with the solvent over an extended period.
Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol
-
Sample Preparation: Add an excess amount of solid 4-Chloro-1-methyl-1H-indazol-7-amine to a vial containing a known volume of DMSO. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C) for 24 to 48 hours.[16] This extended incubation allows the system to reach thermodynamic equilibrium.
-
Phase Separation: After incubation, carefully separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a syringe filter (e.g., 0.22 µm).[17]
-
Quantification: Accurately dilute a sample of the clear supernatant with DMSO. Quantify the concentration of dissolved 4-Chloro-1-methyl-1H-indazol-7-amine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.[16][17]
Data Presentation and Interpretation
The results from these experiments should be meticulously documented and presented in a clear and concise manner.
Solubility Data Summary
| Parameter | Method | Solvent System | Temperature (°C) | Solubility |
| Kinetic Solubility | Turbidimetry | 1% DMSO in PBS, pH 7.4 | 25 | [Experimental Value in µM or µg/mL] |
| Thermodynamic Solubility | Shake-Flask | 100% DMSO | 25 | [Experimental Value in mM or mg/mL] |
Interpreting the Results
A high thermodynamic solubility in 100% DMSO is expected and confirms its utility as a solvent for creating high-concentration stock solutions. The kinetic solubility value is particularly important for in vitro assays. A low kinetic solubility may indicate that the compound will precipitate when diluted into an aqueous buffer, potentially leading to inaccurate and unreliable biological data.[18] If the kinetic solubility is low, it may be necessary to lower the test concentrations in biological assays or explore formulation strategies to improve aqueous solubility.[13][16]
Conclusion
A comprehensive understanding of the solubility profile of 4-Chloro-1-methyl-1H-indazol-7-amine in DMSO is a cornerstone of its preclinical development. By employing robust and validated methodologies to determine both kinetic and thermodynamic solubility, researchers can ensure the generation of high-quality, reproducible data. This, in turn, facilitates informed decision-making throughout the drug discovery process, from hit-to-lead optimization to the development of suitable formulations for in vivo studies. The protocols and insights provided in this guide are intended to empower researchers to confidently and accurately characterize the solubility of this and other promising drug candidates.
References
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]
-
Innovative Applications of DMSO. (2024, September 9). Innovative Applications of DMSO. Retrieved from [Link]
-
American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from [Link]
-
MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
PubMed. (2008, November 15). In vitro solubility assays in drug discovery. Retrieved from [Link]
-
Bio-protocol. (n.d.). 3.8. Determination of Kinetic Solubility. Retrieved from [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
Contract Pharma. (2017, October 11). Optimizing Drug Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
-
Chemsrc. (2025, August 28). 4-chloro-1H-indazol-3-amine. Retrieved from [Link]
-
MDPI. (2023, October 16). Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. Retrieved from [Link]
-
PubChem. (n.d.). 1-methyl-1H-indazol-7-amine. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-chloro-1h-indazol-7-amine (C7H6ClN3). Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. antbioinc.com [antbioinc.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. 4-chloro-1H-indazol-7-amine | 100959-52-2 [sigmaaldrich.com]
- 5. acs.org [acs.org]
- 6. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. enamine.net [enamine.net]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. bio-protocol.org [bio-protocol.org]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 15. raytor.com [raytor.com]
- 16. contractpharma.com [contractpharma.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bmglabtech.com [bmglabtech.com]
The Evolution and Engineering of Chlorinated Indazole Intermediates: A Senior Application Scientist's Perspective
Introduction & Historical Context
The indazole scaffold—a fused pyrazole and benzene ring system—represents a privileged structure in modern medicinal chemistry. Historically, the introduction of halogen atoms, specifically chlorine, into the indazole core was driven by the need to modulate lipophilicity, improve metabolic stability, and establish versatile synthetic handles for late-stage functionalization.
As a Senior Application Scientist, I have observed firsthand how the strategic placement of a chlorine atom (e.g., at the 3-, 4-, 5-, or 7-position) fundamentally alters both the electron density of the heterocycle and its subsequent reactivity profile. This whitepaper dissects the historical development, mechanistic synthesis, and pharmaceutical applications of chlorinated indazole intermediates, providing actionable, self-validating protocols for bench scientists.
Section 1: Mechanistic Evolution of Synthesis Strategies
Early syntheses of chloroindazoles often suffered from poor regioselectivity. For instance, the direct chlorination of 1H-indazole in an acidic medium typically yields a complex, non-regioselective mixture of 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles[1]. To overcome this, modern synthetic routes rely on either pre-functionalized starting materials or highly controlled electrophilic halogenation.
Causality in Reagent Selection: When targeting 3-chloro-1H-indazole, substituting harsh acidic chlorination with sodium hypochlorite (NaOCl) under controlled conditions shifts the reaction pathway. The hypochlorite acts as a mild source of electrophilic chlorine, selectively targeting the most electron-rich 3-position of the pyrazole ring, yielding the desired product in 75–80% yield without over-chlorination[1].
Similarly, the synthesis of highly substituted intermediates, such as 7-bromo-4-chloro-1H-indazol-3-amine (a critical fragment for the anti-HIV drug Lenacapavir), demands strict regiocontrol. Starting from 2,6-dichlorobenzonitrile, bromination must be performed using N-bromosuccinimide (NBS) in sulfuric acid. The causality here is clear: NBS provides a controlled, low-concentration release of bromonium ions, preventing the polybromination that would inevitably occur with molecular bromine[2].
Mechanistic pathways for the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine.
Section 2: Step-by-Step Experimental Protocols
Protocol 1: Regioselective Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine
This protocol operates as a self-validating system; the visual cues and phase separations inherently confirm the success of each step[2].
-
Bromination: Dissolve 2,6-dichlorobenzonitrile (1.0 eq) in concentrated H₂SO₄ at 0 °C. Slowly add NBS (1.1 eq) in portions.
-
Validation Check: The reaction mixture should transition from a clear solution to a pale yellow suspension, indicating the formation of the brominated intermediate.
-
-
Quenching & Isolation: Pour the mixture over crushed ice. Filter the resulting precipitate, wash with cold water until the filtrate is pH neutral, and dry under a vacuum to afford 3-bromo-2,6-dichlorobenzonitrile.
-
Cyclization (The Critical Step): Dissolve the intermediate in DMSO. Add sodium acetate (1.2 eq) and hydrazine hydrate (2.0 eq). Heat to 60 °C.
-
Causality: DMSO, an aprotic polar solvent, leaves the hydrazine nucleophile poorly solvated and highly reactive (the "naked anion" effect), driving the SₙAr displacement of the sterically hindered chlorine atom[2].
-
-
Final Isolation: Dilute with 2-MeTHF and wash with brine. The organic layer is concentrated to yield the final 3-aminoindazole regioisomer.
Protocol 2: Direct Selective Chlorination of 1H-Indazole
-
Preparation: Suspend 1H-indazole in a mixture of THF and water (1:1 v/v) at room temperature.
-
Chlorination: Slowly add an aqueous solution of sodium hypochlorite (NaOCl, 1.05 eq) dropwise over 30 minutes.
-
Causality: The biphasic system ensures that as the highly lipophilic 3-chloro-1H-indazole forms, it partitions into the THF layer, protecting it from further electrophilic attack and preventing di- or tri-chlorination[1].
-
-
Validation: Monitor via HPLC. The disappearance of the starting material peak and the emergence of a single major lipophilic peak confirms regioselectivity.
Section 3: Pharmaceutical Applications and Target Modulation
Chlorinated indazoles have transitioned from mere building blocks to active pharmacophores. A landmark development in this space is the discovery of chloroindazole (CLI) derivatives as highly selective Estrogen Receptor β (ERβ) ligands[3],[4].
In neurodegenerative diseases like Multiple Sclerosis (MS), the estradiol-ERβ axis is crucial for remyelination. Chloroindazole-based ERβ ligands (such as IndCl and its analogs K102/K110) have been shown to activate the pAkt/mTOR pathway in oligodendrocytes[5]. This promotes the maturation of oligodendrocyte precursor cells (OPCs) into myelin-producing cells. Furthermore, these compounds exhibit potent anti-inflammatory effects, making them highly effective in treating both MS and endometriosis by suppressing the development of misplaced tissue and reducing macrophage-driven inflammation[3],[6].
ERβ-mediated remyelination and immunomodulation pathway by chloroindazole ligands.
Section 4: Quantitative Data & Comparative Analysis
To synthesize the landscape of chlorinated indazole development, the following table summarizes key derivatives, their optimal synthetic routes, and their primary pharmaceutical applications.
Table 1: Comparative Yields and Biological Activities of Chlorinated Indazoles
| Compound | Synthesis Route | Yield / Purity | Primary Application | Target / Mechanism |
| 3-Chloro-1H-indazole | Direct chlorination (NaOCl in biphasic system) | 75–80% | General Intermediate | Electrophilic substitution[1] |
| 5,7-Dichloroindazole | Nitrosation of 2-methylchloroacetanilide | ~78.7% | Preservatives / Fungicides | Structural scaffold[7] |
| 7-Bromo-4-chloro-1H-indazol-3-amine | Bromination & Hydrazine Cyclization | 38–45% (Overall) | Lenacapavir (Anti-HIV) | Capsid inhibitor intermediate[2] |
| Chloroindazole (CLI / IndCl) | Structure-based design & Virtual Screening | N/A | Multiple Sclerosis / Endometriosis | ERβ Agonist / Remyelination[3],[6] |
Section 5: Advanced Functionalization via Metallaphotoredox Catalysis
Beyond direct biological activity, the chlorinated indazole scaffold is a premier substrate for modern catalytic methods. In recent advancements in metallaphotoredox catalysis, chlorinated indazoles serve as robust nucleophiles in C-N cross-coupling reactions.
When coupled with aliphatic carboxylic acids (acting as adaptive functional groups via CO₂ extrusion), the 1H-tautomer of the chlorinated indazole is preferentially coupled due to its higher thermodynamic stability relative to the 2H-tautomer[8]. This allows for the late-stage functionalization of complex drug-like molecules without the need for pre-activated halides, drastically shortening synthesis timelines and expanding the chemical space available to drug discovery professionals.
Conclusion
The trajectory of chlorinated indazole intermediates—from poorly selective mixtures to precision-engineered pharmaceutical building blocks—highlights the evolution of synthetic organic chemistry. By understanding the causality behind reagent selection, solvent effects, and tautomeric stability, scientists can leverage these scaffolds to discover the next generation of therapeutics, whether they be anti-HIV agents or remyelinating drugs for debilitating neurodegenerative diseases.
Sources
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Scientists identify two compounds that could benefit people living with multiple sclerosis | Department of Chemistry | Illinois [chemistry.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nuclear hormone receptors in demyelinating diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
The Ionization Dynamics and pKa Profiling of 7-Amino-indazoles: A Comprehensive Technical Guide
Executive Summary
7-Amino-indazole is a privileged bicyclic heterocyclic scaffold widely utilized in medicinal chemistry, particularly in the rational design of protein kinase inhibitors (e.g., VEGFR, FGFR, and Pim kinases) [1]. The physicochemical properties of this scaffold—most notably its acid-base dissociation constants (pKa)—dictate its aqueous solubility, membrane permeability, and target engagement at physiological pH. This technical guide provides an in-depth analysis of the ionization centers of 7-amino-indazole, the thermodynamic causality behind its pKa values, and validated experimental protocols for their precise determination.
Structural and Electronic Properties: The Causality of Ionization
The 7-amino-indazole molecule (C₇H₇N₃) consists of a pyrazole ring fused to a benzene ring, with an exocyclic primary amine at the 7-position. The molecule possesses three primary ionizable centers, each governed by distinct electronic environments:
-
The Pyrazole Pyridine-like Nitrogen (N2) : Acts as a weak base (proton acceptor).
-
The Pyrazole Pyrrole-like Nitrogen (N1) : Acts as a weak acid (proton donor).
-
The Exocyclic Amino Group (-NH₂) : Acts as a base.
Thermodynamic Causality
Unsubstituted indazole is an amphoteric molecule. It can be protonated to an indazolium cation (pKa ~ 1.04) and deprotonated to an indazolate anion (pKa ~ 13.86) [2]. The introduction of the amino group at the 7-position fundamentally alters this electronic landscape.
While the exocyclic amino group behaves similarly to aniline, the electron-withdrawing nature of the fused indazole ring (via inductive effects) lowers the basicity of the amine compared to isolated aliphatic amines. Consequently, the amino group typically exhibits a pKa in the range of 4.0–4.5.
As the pH of a solution drops from neutral to highly acidic, the first protonation occurs at the exocyclic amino group, forming a monocation. A second protonation at the indazole N2 occurs only at extremely low pH (pKa ~1.2), yielding a dication. Conversely, at highly basic pH (>13.5), the N1 proton is lost, forming an anion [3].
Table 1: Summary of Macroscopic pKa Values for Indazole Derivatives
| Compound | pKa₁ (Ring N2 Protonation) | pKa₂ (-NH₂ Protonation) | pKa₃ (Ring N1 Deprotonation) | Reference |
| Indazole | 1.04 | N/A | 13.86 | [2] |
| Aniline (Ref) | N/A | 4.60 | N/A | - |
| 7-Amino-indazole | ~1.2 | ~4.2 | ~13.5 | [3] |
Excited-State vs. Ground-State Ionization
The ionization behavior of 7-amino-indazole is highly dependent on its electronic state. Photophysical studies utilizing Forster cycle calculations reveal that in the first excited singlet state (S1), 7-amino-indazole acts as a strong proton donor. The acidity of the amino group increases significantly in the S1 state compared to the ground state (S0). Furthermore, the monocation formed by protonation at the tertiary nitrogen atom is non-fluorescent, indicating a shift in the tautomeric and protomeric equilibrium upon photoexcitation [3].
Experimental Protocols for pKa Determination
Accurate determination of pKa is critical for optimizing the pharmacokinetic profile of indazole-based leads. Due to the low solubility of neutral 7-amino-indazole in purely aqueous media and the overlapping UV absorbance of its ionized species, UV-Vis Spectrophotometric Titration is the preferred self-validating methodology over standard potentiometry.
Protocol: UV-Vis Spectrophotometric Titration
Reagents & Equipment:
-
7-Amino-indazole (high purity, >98%)
-
Universal buffer system (e.g., Britton-Robinson buffer, pH 1.0 to 14.0)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder (25.0 ± 0.1 °C)
-
Calibrated pH meter
Step-by-Step Methodology:
-
Stock Solution Preparation : Dissolve 7-amino-indazole in a minimal volume of spectroscopic-grade methanol to create a 10 mM stock solution.
-
Buffer Preparation : Prepare a series of Britton-Robinson buffers ranging from pH 1.0 to 14.0, maintaining a constant ionic strength (e.g., I = 0.1 M with KCl) to ensure thermodynamic activity coefficients remain stable.
-
Sample Equilibration : Dilute the stock solution into the buffer series to achieve a final compound concentration of ~50 µM. Ensure the methanol concentration remains <1% v/v to prevent solvent-induced dielectric shifts that artificially alter the pKa. Equilibrate the solutions at 25 °C for 30 minutes.
-
Spectral Acquisition : Record the UV-Vis absorption spectra (200–400 nm) for each pH solution against a matched blank buffer. The presence of clear isosbestic points validates that the system is a simple two-species equilibrium without degradation.
-
Data Analysis : Identify the analytical wavelengths where the maximum change in absorbance occurs between the protonated and deprotonated states. Plot the absorbance at the chosen wavelength against pH.
-
pKa Extraction : Fit the resulting sigmoidal curve using the Henderson-Hasselbalch equation via non-linear regression to extract the macroscopic pKa values.
Step-by-step workflow for UV-Vis spectrophotometric pKa determination.
Pharmaceutical Implications of 7-Amino-indazole Ionization
The ionization state of 7-amino-indazole at physiological pH (7.4) is a fundamental driver of its pharmacological efficacy. Given its pKa values (amino group ~4.2, ring N2 ~1.2), the molecule exists almost entirely (>99.9%) in its neutral, un-ionized form in systemic circulation.
Causality in Drug Design
-
Membrane Permeability : The neutral state minimizes the polar surface area and desolvation energy required for lipid bilayer traversal, resulting in high passive membrane permeability.
-
Target Engagement (Kinase Inhibition) : In the ATP-binding pocket of kinases (e.g., VEGFR), the neutral 7-amino-indazole scaffold acts as a critical pharmacophore. The indazole N1-H acts as a hydrogen bond donor to the kinase hinge region backbone carbonyl, while the N2 acts as a hydrogen bond acceptor. The neutral 7-amino group can form additional stabilizing hydrogen bonds with adjacent residues (e.g., Asp1046 in VEGFR-2)[1]. If the amino group were protonated at physiological pH, the resulting positive charge would drastically alter the binding thermodynamics, increase the desolvation penalty, and potentially abolish hinge-binding efficacy.
Impact of physiological pH on the pharmacological properties of 7-amino-indazole.
References
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Indazole. Wikipedia. Available at:[Link]
-
Absorption & Fluorescence Spectra of 7-Aminoindazole: Study of Solvent & pH Dependences. National Institute of Science Communication and Policy Research (NIScPR). Available at:[Link]
Application Note: A Strategic Approach to the Synthesis of 4-Chloro-1-methyl-1H-indazol-7-amine
Abstract
4-Chloro-1-methyl-1H-indazol-7-amine is a key heterocyclic building block in modern medicinal chemistry, valued for its role in the development of targeted therapeutics, particularly kinase inhibitors. This application note provides a detailed, research-grade guide to a robust and logical multi-step synthesis of this target molecule. In the absence of a direct, single-pot published procedure, this guide is structured around established, high-yield chemical transformations, providing researchers with a reliable pathway from common starting materials. We will detail a three-step synthetic strategy: (1) formation of the indazole core via diazotization and cyclization, (2) regioselective N-methylation, and (3) reduction of a nitro group to the target amine. Each protocol is presented with in-depth explanations for experimental choices, self-validating checkpoints for characterization, and comprehensive safety information, reflecting field-proven laboratory practices.
Introduction and Strategic Overview
The indazole scaffold is a "privileged structure" in drug discovery, frequently appearing in molecules designed to modulate critical biological pathways.[1][2] Derivatives such as 4-Chloro-1-methyl-1H-indazol-7-amine serve as versatile intermediates, enabling chemists to explore structure-activity relationships (SAR) through modification of the C7 amino group. The specific substitution pattern—a C4 chlorine, an N1 methyl group, and a C7 amine—creates a unique electronic and steric profile for molecular recognition by biological targets.
Given the specificity of this substitution pattern, a linear, multi-step synthesis is the most logical approach. Our proposed strategy is grounded in fundamental organic chemistry principles and leverages well-documented reactions adapted for this specific target.
Retrosynthetic Analysis
The synthetic plan is best understood by working backward from the target molecule. The primary C7-amino group is a classic transformation product of a nitro group reduction. The N1-methyl group can be installed via alkylation of the corresponding 1H-indazole. This parent indazole, a 4-chloro-7-nitro-1H-indazole, can be constructed from a substituted aniline precursor through a diazotization and intramolecular cyclization reaction. This leads to a commercially available starting material, 3-chloro-2-methyl-6-nitroaniline.
Caption: Retrosynthetic pathway for 4-Chloro-1-methyl-1H-indazol-7-amine.
Synthetic Workflow and Protocols
The forward synthesis follows a logical three-step sequence. Each step is designed to produce an intermediate that can be purified and fully characterized before proceeding, ensuring the quality of the final product.
Caption: Forward synthesis workflow from starting material to the final product.
Protocol 1: Synthesis of 4-Chloro-7-nitro-1H-indazole (Intermediate 1)
Principle: This step utilizes a non-aqueous diazotization of a substituted aniline followed by an intramolecular cyclization to form the indazole ring. This method is adapted from established procedures for synthesizing substituted indazoles from 2-methylanilines.[3][4] The use of isoamyl nitrite in the presence of an acid scavenger/activator like potassium acetate and acetic anhydride provides a controlled reaction environment, avoiding the harsh conditions of aqueous diazotization.
Reagents and Materials:
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| 3-Chloro-2-methyl-6-nitroaniline | 186.59 | 1.0 | 10.0 g |
| Potassium Acetate | 98.14 | 1.2 | 6.3 g |
| Acetic Anhydride | 102.09 | 3.0 | 16.3 mL |
| Isoamyl Nitrite | 117.15 | 2.0 | 14.3 mL |
| Chloroform (anhydrous) | - | - | 150 mL |
Step-by-Step Procedure:
-
To a 500 mL three-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-chloro-2-methyl-6-nitroaniline (10.0 g) and potassium acetate (6.3 g).
-
Add anhydrous chloroform (150 mL) and stir to form a suspension.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add acetic anhydride (16.3 mL) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Heat the reaction mixture to 60 °C using an oil bath.
-
Once at 60 °C, add isoamyl nitrite (14.3 mL) dropwise over 30 minutes. Caution: Gas evolution (N₂Oₓ) will be observed. Ensure adequate ventilation in a chemical fume hood.
-
Maintain the reaction at 60 °C and stir overnight (approx. 16 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully pour the mixture into 200 mL of saturated sodium bicarbonate solution to quench excess acetic anhydride.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-chloro-7-nitro-1H-indazole as a solid.
Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity (Expected M+H⁺: 198.0).
Protocol 2: Synthesis of 4-Chloro-1-methyl-7-nitro-1H-indazole (Intermediate 2)
Principle: This protocol describes the regioselective N-alkylation of the indazole intermediate. The indazole nitrogen (N1) is deprotonated by a base to form an indazolide anion, which then acts as a nucleophile, attacking the methylating agent. Potassium carbonate is a suitable base for this transformation, and dimethylformamide (DMF) is an excellent polar aprotic solvent to facilitate the Sₙ2 reaction. Methylation is expected to occur predominantly at the N1 position, which is the more thermodynamically stable isomer.
Reagents and Materials:
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 8g input) |
| 4-Chloro-7-nitro-1H-indazole | 197.58 | 1.0 | 8.0 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 8.4 g |
| Methyl Iodide (CH₃I) | 141.94 | 1.2 | 3.0 mL |
| N,N-Dimethylformamide (DMF) | - | - | 80 mL |
Step-by-Step Procedure:
-
In a 250 mL round-bottomed flask, dissolve 4-chloro-7-nitro-1H-indazole (8.0 g) in DMF (80 mL).
-
Add finely ground potassium carbonate (8.4 g) to the solution.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methyl iodide (3.0 mL) dropwise. Caution: Methyl iodide is a carcinogen and must be handled with extreme care in a fume hood.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Pour the reaction mixture into 400 mL of ice-cold water. A precipitate should form.
-
Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water (3 x 50 mL) to remove DMF and salts.
-
Dry the solid product under vacuum to yield 4-chloro-1-methyl-7-nitro-1H-indazole. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.
Validation: Confirm the structure via spectroscopic methods. The appearance of a new singlet around 3.8-4.2 ppm in the ¹H NMR spectrum corresponding to the N-methyl group and the disappearance of the N-H proton signal are key indicators of success. (Expected M+H⁺: 212.0).
Protocol 3: Synthesis of 4-Chloro-1-methyl-1H-indazol-7-amine (Final Product)
Principle: The final step involves the reduction of the aromatic nitro group to an amine. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is a classic and highly effective method for this transformation. The reaction proceeds via a series of single-electron transfers from the tin(II) species to the nitro group under acidic conditions generated in situ or by the addition of concentrated HCl.
Reagents and Materials:
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 7g input) |
| 4-Chloro-1-methyl-7-nitro-1H-indazole | 211.61 | 1.0 | 7.0 g |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 4.0 | 29.9 g |
| Ethanol (EtOH) | - | - | 150 mL |
| Concentrated HCl (optional) | - | - | ~2 mL |
| Sodium Hydroxide (NaOH) solution | - | - | 5 M |
Step-by-Step Procedure:
-
To a 500 mL round-bottomed flask, add 4-chloro-1-methyl-7-nitro-1H-indazole (7.0 g) and ethanol (150 mL). Stir to dissolve.
-
Add tin(II) chloride dihydrate (29.9 g) to the solution in one portion.
-
Heat the mixture to reflux (approx. 78 °C) using a heating mantle and condenser. The reaction is typically exothermic.
-
Reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS. If the reaction is sluggish, a small amount of concentrated HCl (2 mL) can be added to accelerate the reduction.
-
Work-up: After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Add 100 mL of water and cool the flask in an ice bath.
-
Slowly and carefully basify the mixture by adding 5 M NaOH solution until the pH is ~10-11. A thick, white precipitate of tin salts (tin hydroxide) will form. Caution: The neutralization is exothermic.
-
Add 150 mL of ethyl acetate to the mixture and stir vigorously for 30 minutes to extract the product.
-
Filter the entire mixture through a pad of Celite® to remove the tin salts. Wash the Celite® pad thoroughly with ethyl acetate (2 x 50 mL).
-
Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Combine all organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the residue by silica gel chromatography (eluent: dichloromethane/methanol or hexane/ethyl acetate gradient) to yield 4-chloro-1-methyl-1H-indazol-7-amine as a pure solid.
Validation: Successful synthesis is confirmed by LC-MS (Expected M+H⁺: 182.0) and ¹H NMR, where the aromatic proton signals will show an upfield shift compared to the nitro-intermediate due to the electron-donating nature of the new amino group. The presence of a broad singlet for the -NH₂ protons will also be observed.
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
-
Isoamyl Nitrite: Volatile and flammable. Avoid inhalation.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle with care.
-
Methyl Iodide: Classified as a carcinogen and is highly toxic. Use extreme caution, ensuring no exposure via inhalation or skin contact.
-
Tin(II) Chloride: Corrosive. The work-up involves strongly basic conditions which are also corrosive.
References
-
Stark, M. A., et al. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Available at: [Link]
-
Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. JOCPR. Available at: [Link]
-
Shi, F., et al. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2015). An Improved Preparation of 4-Chloro-1H-indazole. Available at: [Link]
Sources
Introduction: The Significance of N-Methylated Indazoles in Modern Chemistry
An Application Note on the Selective N-methylation of 4-chloro-1H-indazol-7-amine
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Derivatives of indazole exhibit a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and antiviral properties. The strategic functionalization of the indazole ring system is paramount in drug discovery programs to modulate potency, selectivity, and pharmacokinetic profiles.
Specifically, the N-methylation of substituted indazoles and their exocyclic amines is a critical transformation. The introduction of a methyl group can significantly alter a molecule's properties, such as its lipophilicity, metabolic stability, and ability to engage in hydrogen bonding, thereby fine-tuning its biological function. However, the regioselective methylation of indazole derivatives presents a persistent challenge. The indazole core possesses two nucleophilic nitrogen atoms (N1 and N2), and alkylation can often lead to a mixture of regioisomers.[2][3] The reaction's outcome is delicately balanced between kinetic and thermodynamic control, necessitating carefully optimized conditions to favor the desired isomer.[3]
This application note provides a detailed, field-proven protocol for the selective N-methylation of the exocyclic primary amine of 4-chloro-1H-indazol-7-amine. The chosen methodology, the Eschweiler-Clarke reaction, is a classic and robust reductive amination procedure that offers excellent selectivity for the primary amine over the indazole ring nitrogens, utilizing readily available and cost-effective reagents. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for synthesizing N-methyl-4-chloro-1H-indazol-7-amine, a valuable building block for further chemical exploration.
Scientific Rationale: The Basis for Method Selection
Expertise & Experience in Action:
The primary challenge in modifying 4-chloro-1H-indazol-7-amine is to achieve selective methylation at the C7 amino group without affecting the N1 or N2 positions of the indazole ring and to prevent over-methylation to the dimethylamino derivative.
Several common N-methylation strategies were considered:
-
Direct Alkylation with Methyl Halides (e.g., MeI, MeBr) or Sulfates (DMS): While effective, these reagents are highly toxic and carcinogenic.[2] They require a stoichiometric base and often lead to poor selectivity, risking a mixture of mono- and di-methylated products, as well as potential alkylation on the indazole ring itself.
-
Transition-Metal Catalyzed Methylation: Modern methods using methanol or other C1 sources with catalysts like Iridium or Ruthenium are elegant but often require specialized, expensive catalysts and ligands, which may not be practical for large-scale synthesis.[4]
-
Reductive Amination: This class of reactions is ideal for converting primary amines to their methylated counterparts. The Eschweiler-Clarke reaction, which uses a combination of formaldehyde and formic acid, is a prime example.[5]
The Eschweiler-Clarke reaction was selected for its exceptional reliability, operational simplicity, and high selectivity for the exocyclic amine. The mechanism proceeds through the formation of an iminium ion intermediate from the reaction of the primary amine with formaldehyde. This electrophilic intermediate is then reduced in situ by formic acid, which acts as a hydride donor. The reaction is typically driven to completion by heating, and the use of excess reagents ensures full conversion of the starting material. This method elegantly avoids the issue of indazole N-alkylation because the exocyclic amino group is significantly more nucleophilic and readily participates in the initial condensation with formaldehyde under the reaction conditions.
Experimental Protocol: N-methylation via Eschweiler-Clarke Reaction
This protocol details the procedure for the mono-N-methylation of 4-chloro-1H-indazol-7-amine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 4-chloro-1H-indazol-7-amine | ≥97% | Commercially Available | Starting material. |
| Formic Acid | ≥98% | ACS Reagent Grade | Serves as both solvent and reducing agent. |
| Formaldehyde Solution | 37 wt. % in H₂O | ACS Reagent Grade | Methyl group source. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | ACS Reagent Grade | For basification during workup. |
| Ethyl Acetate (EtOAc) | HPLC Grade | Extraction solvent. | |
| Dichloromethane (DCM) | HPLC Grade | Extraction solvent (alternative). | |
| Brine (Saturated NaCl) | Lab Prepared | For washing. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | ACS Reagent Grade | Drying agent. |
| Silica Gel | 230-400 mesh | For column chromatography. |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-1H-indazol-7-amine (1.0 eq).
-
Reagent Addition: To the starting material, add formic acid (approx. 10-15 mL per gram of starting material). Stir the mixture until the solid is fully dissolved. Add formaldehyde solution (3.0 eq) dropwise to the stirring solution.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C using an oil bath. Maintain this temperature and allow the reaction to stir for 4-6 hours. The reaction progress should be monitored.
-
Reaction Monitoring (Trustworthiness Check): Periodically take a small aliquot from the reaction, dilute it with ethyl acetate, and spot it on a TLC plate. The formation of a new, less polar spot and the consumption of the starting material indicate reaction progress. An eluent system of 50% ethyl acetate in hexanes is a good starting point for TLC analysis.
-
Workup - Quenching and Basification: After the reaction is complete (as determined by TLC), cool the flask to 0 °C in an ice bath. CAUTION: This step is highly exothermic. Slowly and carefully add a 5M aqueous solution of sodium hydroxide (NaOH) to neutralize the formic acid. Continue adding the base until the pH of the aqueous layer is >10.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%) to isolate the pure N-methyl-4-chloro-1H-indazol-7-amine.
Data Summary and Visualization
Quantitative Reaction Data:
| Component | Role | MW ( g/mol ) | Equivalents | Amount (Example Scale) |
| 4-chloro-1H-indazol-7-amine | Starting Material | 167.59 | 1.0 | 1.00 g (5.97 mmol) |
| Formaldehyde (37% aq.) | Methyl Source | 30.03 | 3.0 | 1.45 mL (17.9 mmol) |
| Formic Acid | Reducing Agent/Solvent | 46.03 | Excess | 10 mL |
| Expected Product | N-methyl-4-chloro-1H-indazol-7-amine | 181.62 | - | Theoretical Yield: 1.08 g |
Experimental Workflow Diagram:
Caption: Workflow for the N-methylation of 4-chloro-1H-indazol-7-amine.
Trustworthiness: A Self-Validating Protocol
The reliability of this protocol is ensured through integrated checkpoints designed to validate the reaction's progress and the final product's identity:
-
In-Process Monitoring: The use of Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical validation step. It provides real-time confirmation that the starting material is being consumed and a new chemical entity with different polarity (the product) is being formed. This prevents premature workup of an incomplete reaction or unnecessary heating after completion.
-
Workup pH Confirmation: The careful basification of the reaction mixture to a pH greater than 10 is essential. This can be verified with pH paper or a pH meter. This step ensures that the formic acid is fully neutralized and the product amine is in its free base form, which is crucial for efficient extraction into the organic solvent.
-
Final Product Characterization: The ultimate validation of the procedure lies in the rigorous characterization of the purified product. The identity and purity of N-methyl-4-chloro-1H-indazol-7-amine must be unequivocally confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the newly introduced N-methyl group.
-
Mass Spectrometry (MS): To verify the correct molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
By adhering to these validation steps, researchers can confidently execute this protocol and ensure the integrity of their results.
References
- Xiao, F., Chen, B., Liu, C., He, W., & Zhang, Z. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
- Deswal, S., Kumar, R., & Singh, V. (2018). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters, 59(40), 3635-3638.
- Asad, N., Lyons, M., Rodrigues, S. M. M., & Scola, P. M. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
- Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry, 2(1), 7-14.
- BenchChem. (2025). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine. BenchChem.
- Moore, M. B. (1965). Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last. U.S. Patent No. 3,210,349. Washington, DC: U.S.
- Wang, C., et al. (2022). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 7(12), 10766-10772.
- Wang, H., et al. (2019). N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes. Dalton Transactions, 48(15), 5072-5082.
Sources
- 1. jaoc.samipubco.com [jaoc.samipubco.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]
Application Note: 4-Chloro-1-methyl-1H-indazol-7-amine as a Privileged Scaffold in Kinase Inhibitor Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Chloro-1-methyl-1H-indazol-7-amine (CAS: 928840-81-7)
As a Senior Application Scientist, I have observed that the successful design of targeted therapeutics often hinges on the strategic selection of core intermediates. 4-Chloro-1-methyl-1H-indazol-7-amine has emerged as a highly specialized building block, particularly in the synthesis of fourth-generation kinase inhibitors and immunomodulatory agents. This guide details the mechanistic rationale, synthetic workflows, and self-validating protocols required to effectively utilize this intermediate in drug discovery.
Mechanistic Rationale: Why This Specific Intermediate?
The architecture of 4-Chloro-1-methyl-1H-indazol-7-amine is not accidental; every functional group serves a distinct pharmacological and synthetic purpose:
-
The Indazole Core (Hinge Binder): The 1H-indazole bicyclic system is a well-documented bioisostere of the purine ring of ATP. It facilitates competitive binding at the kinase hinge region, a fundamental requirement for ATP-competitive inhibitors [1].
-
1-Methyl Substitution (Tautomeric Locking): Unsubstituted indazoles suffer from 1H/2H tautomerization, which complicates structure-activity relationships (SAR) and reduces binding predictability. Methylation at the N1 position locks the tautomeric state, forcing the N2 nitrogen to act exclusively as a predictable hydrogen-bond acceptor.
-
4-Chloro Substituent (Metabolic Shield & Hydrophobic Vector): The chlorine atom at the C4 position provides dual benefits. First, it introduces a specific hydrophobic vector that can engage the gatekeeper residue pocket within kinases (e.g., EGFR or MALT1). Second, halogenation at this site blocks cytochrome P450-mediated aromatic oxidation, significantly extending the in vivo half-life of the resulting drug [2].
-
7-Amino Group (Synthetic Handle): The primary amine at the 7-position serves as the critical vector for coupling to pyrimidine or pyridine cores [3]. However, its proximity to the N1-methyl group creates a sterically demanding environment, necessitating highly optimized catalytic methods for functionalization.
Synthetic Strategy and Logical Workflow
Because the 7-amino group is sterically shielded by the adjacent N1-methyl group and the overall bicyclic system, standard nucleophilic aromatic substitution (SNAr) reactions often fail or require harsh conditions (>120°C) that lead to substrate degradation.
To overcome this, we employ Palladium-catalyzed Buchwald-Hartwig amination or highly activated amide coupling strategies. The logical progression from starting material to validated inhibitor is mapped below.
Figure 1: Synthetic and validation workflow for indazole-derived kinase inhibitors.
Quantitative Data: Reaction Optimization
The steric hindrance around the 7-amine dictates that ligand selection in cross-coupling is paramount. A large bite-angle ligand is required to force the structural geometry of the palladium intermediate toward reductive elimination—the rate-limiting step for sterically encumbered amines.
Table 1: Optimization of Buchwald-Hartwig Amination for 4-Chloro-1-methyl-1H-indazol-7-amine
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Causality / Observation |
| 1 | Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | 100 | 45% | Slow reductive elimination; Starting material recovered. |
| 2 | Pd2(dba)3 / Xantphos | Cs2CO3 | 1,4-Dioxane | 100 | 88% | Optimal bite angle (~111°) facilitates rapid C-N bond formation. |
| 3 | Pd2(dba)3 / BrettPhos | NaOtBu | 1,4-Dioxane | 100 | 72% | Strong alkoxide base caused minor degradation of the indazole core. |
| 4 | RuPhos Pd G3 | LiHMDS | THF | 65 | 40% | Low temperature was insufficient to overcome the steric hindrance. |
Experimental Protocols (Self-Validating Systems)
To ensure high fidelity and reproducibility, the following protocols integrate built-in quality control checkpoints.
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination
Objective: Couple the sterically hindered 7-amine with a heteroaryl chloride (e.g., 2-chloropyrimidine) to form a hinge-binding motif.
-
Preparation: In an oven-dried Schlenk tube, combine 4-chloro-1-methyl-1H-indazol-7-amine (1.0 equiv, 1.0 mmol), the target heteroaryl chloride (1.1 equiv), Cs2CO3 (2.0 equiv), Pd2(dba)3 (0.02 equiv), and Xantphos (0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill the vessel with argon three times.
-
Causality: The active Pd(0) species is highly susceptible to oxidation. Removing trace oxygen prevents catalyst deactivation and suppresses the formation of homocoupled aryl halide byproducts.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) that has been sparged with argon for 30 minutes.
-
Reaction: Seal the tube and heat to 100°C in a pre-heated oil bath for 12 hours.
-
Self-Validation Checkpoint (LC-MS): After 4 hours, withdraw a 10 µL aliquot under positive argon pressure. Dilute in 1 mL acetonitrile and analyze via LC-MS.
-
Validation Criteria: The extracted ion chromatogram (EIC) must show <5% of the starting material (m/z 182.0).
-
Corrective Action: If SM >5%, the catalytic cycle has stalled (likely due to trace oxygen ingress). Spike with an additional 1 mol% Pd2(dba)3, degas for 5 minutes, and resume heating.
-
-
Workup: Cool to room temperature, filter through a pad of Celite using ethyl acetate (20 mL) to remove the inorganic base and precipitated palladium black. Concentrate in vacuo and purify via flash chromatography.
Protocol B: Amide Bond Formation via HATU
Objective: Synthesize an amide-linked intermediate (e.g., for MALT1 inhibitor scaffolds).
-
Activation: In a round-bottom flask, dissolve the target carboxylic acid (1.2 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes.
-
Causality: The anilinic nitrogen at the 7-position is weakly nucleophilic due to the electron-withdrawing nature of the indazole ring and the inductive effect of the 4-chloro substituent. Pre-activation ensures the formation of the highly reactive HOAt ester, minimizing the chance of the weak 7-amine failing to react.
-
-
Coupling: Add 4-chloro-1-methyl-1H-indazol-7-amine (1.0 equiv) to the activated mixture.
-
Reaction: Stir at 45°C for 6 hours. The slight elevation in temperature provides the kinetic energy needed to overcome the steric bulk of the N1-methyl group.
-
Self-Validation Checkpoint (TLC & LC-MS): Perform TLC (Hexanes:EtOAc 1:1) and LC-MS.
-
Validation Criteria: Complete disappearance of the amine spot (Rf ~0.3) and appearance of a new, less polar product spot (Rf ~0.5).
-
Corrective Action: If the reaction stalls, check the pH of the mixture. Add 0.5 equiv of DIPEA if necessary. A drop in pH can protonate the amine, rendering it completely non-nucleophilic.
-
-
Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF. Dry over Na2SO4, filter, and concentrate.
References
-
Title: 1-methyl-1H-indazol-7-amine | C8H9N3 | CID 18545442 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
-
Title: Discovery of Potent and Wild-Type-Sparing Fourth-Generation EGFR Inhibitors for Treatment of Osimertinib-Resistance NSCLC Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
- Title: US20240150365A1 - Pyridinylsulfonamide compounds and their use in therapy Source: Google Patents URL
Application Notes and Protocols for the Preparation of Urea Derivatives from 7-Aminoindazoles
Introduction: The Significance of 7-Aminoindazole-Based Ureas in Modern Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds. Among its various substituted forms, 7-aminoindazole serves as a critical starting material for the synthesis of potent therapeutic agents, particularly in the realm of oncology and inflammatory diseases.[1] The introduction of a urea moiety at the 7-position of the indazole ring has proven to be a particularly fruitful strategy in the design of kinase inhibitors. This is because the urea functional group is an excellent hydrogen bond donor and acceptor, enabling strong and specific interactions with the hinge region of kinase active sites.[2][3]
A prime example of the therapeutic importance of this structural motif is Axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), which is approved for the treatment of advanced renal cell carcinoma.[4][5] The core of Axitinib features a urea linkage to a 6-aminoindazole, highlighting the clinical significance of this compound class. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic strategies and detailed protocols for the preparation of urea derivatives from 7-aminoindazoles.
Synthetic Strategies: Navigating the Chemistry of 7-Aminoindazoles
The synthesis of urea derivatives from 7-aminoindazoles presents a unique set of challenges and opportunities. The primary consideration is the regioselectivity of the reaction, as the 7-aminoindazole molecule possesses three potentially nucleophilic nitrogen atoms: the two nitrogens of the indazole ring (N1 and N2) and the exocyclic 7-amino group. Theoretical studies and experimental evidence suggest that the ring nitrogens are often more nucleophilic, which can lead to undesired side products if the reaction is not carefully controlled.[4][5]
To address this challenge, two main synthetic strategies are employed:
-
Direct Urea Formation: This approach involves the direct reaction of 7-aminoindazole with an isocyanate. While seemingly straightforward, this method's success is highly dependent on the specific reaction conditions and the electronic properties of the isocyanate. Careful optimization of solvent, temperature, and stoichiometry is crucial to favor the reaction at the 7-amino group.
-
Protecting Group Strategy: A more robust and generally applicable approach involves the temporary protection of the indazole ring nitrogens. This strategy ensures that the subsequent reaction with an isocyanate occurs exclusively at the 7-amino group. Following the urea formation, the protecting groups are removed to yield the desired product. This multi-step process offers greater control and predictability.
The choice between these strategies will depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.
Visualizing the Synthetic Pathways
To provide a clear overview of the synthetic approaches, the following diagrams illustrate the direct urea formation and the protecting group strategy.
Sources
Application Notes and Protocols for Amide Coupling to 4-Chloro-1-methyl-1H-indazol-7-amine
Introduction: The Strategic Importance of 4-Chloro-1-methyl-1H-indazol-7-amine in Synthesis
4-Chloro-1-methyl-1H-indazol-7-amine is a key heterocyclic building block in modern medicinal chemistry. Its substituted indazole core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1][2] The derivatization of the 7-amino group via amide bond formation is one of the most critical and frequently employed reactions to generate libraries of novel compounds for drug discovery programs.[3]
However, the electronic properties of this substrate present distinct challenges. As a heteroaromatic aniline derivative, the nitrogen atom's nucleophilicity is attenuated by resonance effects within the aromatic system, making it less reactive than typical aliphatic amines.[4] Consequently, the selection of an appropriate carboxylic acid activation method is paramount to achieving high yields, minimizing side reactions, and ensuring the integrity of often complex and sensitive substrates.[5]
This guide provides an in-depth analysis of suitable amide coupling reagents, a framework for rational reagent selection, and detailed, field-proven protocols for the successful acylation of 4-Chloro-1-methyl-1H-indazol-7-amine.
Understanding the Mechanism: The Core of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group. Coupling reagents facilitate this by reacting with the carboxylate to form a highly reactive acylating intermediate, which is then susceptible to nucleophilic attack by the amine.
Caption: Decision tree for selecting a coupling reagent.
Data Summary: Coupling Reagent Comparison
| Reagent Class | Example(s) | Relative Cost | Reactivity | Key Advantages | Key Disadvantages |
| Carbodiimide | EDC, DCC | Low | Moderate | Cost-effective; water-soluble byproduct (EDC). [6] | Risk of racemization; DCU byproduct is insoluble (DCC). |
| Uronium/Aminium | HATU, COMU | High | Very High | Excellent for difficult couplings; low racemization. [7][8] | High cost; potential for guanidinium side reaction. [9] |
| Phosphonium | PyBOP | High | High | High reactivity; no guanidinium side reaction. [9] | High cost; byproduct removal can be tricky. |
| Phosphonic Anhydride | T3P® | Moderate | High | Safe; water-soluble byproducts; "green" reagent. [9][10] | Requires a base; may not be as fast as HATU. |
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Standard Coupling using EDC and HOBt
This protocol is a reliable and cost-effective starting point for many amide couplings. The use of HOBt is critical for suppressing side reactions and improving efficiency, especially with aniline-type amines. [11][12] Materials:
-
4-Chloro-1-methyl-1H-indazol-7-amine (1.0 equiv)
-
Carboxylic acid (1.1 equiv)
-
EDC·HCl (1.5 equiv)
-
HOBt (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) (Optional, 2.0-3.0 equiv, if using a carboxylic acid salt or to aid solubility)
-
Standard aqueous workup reagents (e.g., Ethyl Acetate, 1N HCl, sat. aq. NaHCO₃, brine)
Procedure:
-
Reagent Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.1 equiv), 4-Chloro-1-methyl-1H-indazol-7-amine (1.0 equiv), and HOBt (1.5 equiv).
-
Dissolution: Add anhydrous DMF or DCM to dissolve the solids (aim for a concentration of 0.1-0.5 M). Stir the mixture to ensure homogeneity.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exothermic reaction upon addition of EDC.
-
Activation: Add EDC·HCl (1.5 equiv) portion-wise to the stirred solution over 5 minutes. If the reaction is sluggish or starting materials are salts, DIPEA can be added dropwise at this stage.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic phase sequentially with water (2x) to remove the urea byproduct and excess HOBt, followed by 1N HCl (1x), saturated aqueous NaHCO₃ (1x), and finally, brine (1x). [7] * Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide. [4]
Protocol 2: High-Reactivity Coupling using HATU
This protocol is recommended for challenging substrates, including sterically hindered carboxylic acids or when the EDC/HOBt method provides low yields. HATU is highly effective but requires a non-nucleophilic base for activation. [7][13] Materials:
-
4-Chloro-1-methyl-1H-indazol-7-amine (1.0 equiv)
-
Carboxylic acid (1.1 equiv)
-
HATU (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard aqueous workup reagents
Procedure:
-
Reagent Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Pre-activation: Stir the mixture at room temperature for 5-10 minutes. You may observe a slight color change as the active ester forms.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise to the mixture.
-
Amine Addition: Add a solution of 4-Chloro-1-methyl-1H-indazol-7-amine (1.0 equiv) in a minimal amount of anhydrous DMF to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-6 hours. These reactions are often significantly faster than EDC couplings.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS.
-
Workup:
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude amide product via flash column chromatography or recrystallization.
Troubleshooting Common Issues
-
Low or No Yield: The primary cause is often insufficient activation of the carboxylic acid or the low nucleophilicity of the amine. [4] * Solution: Switch to a more powerful coupling reagent like HATU, COMU, or T3P®. [4][8]Ensure all reagents and solvents are anhydrous, as water will quench the active intermediates.
-
Starting Material Recovered: If the active ester is formed (observable by LC-MS) but does not react with the amine, the coupling step is the issue.
-
Solution: Increase the reaction temperature (e.g., to 40-50 °C) or increase the concentration. For very difficult cases, converting the carboxylic acid to an acyl chloride with SOCl₂ or oxalyl chloride may be necessary, though this is a harsher method. [14]* Difficult Purification: Byproducts from coupling reagents can co-elute with the desired product.
-
Solution: Ensure the aqueous workup is performed thoroughly. The water-soluble nature of byproducts from EDC and T3P® is a major advantage. [6][9]If purification remains difficult, consider alternative chromatography techniques like reverse-phase HPLC. [4]
-
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 21(14), 4237-4240. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Wang, L., et al. (2019). Visible Light-Induced Amide Bond Formation. Organic Letters, 21(23), 9513-9517. [Link]
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
AAPPTEC. Coupling Reagents. [Link]
-
Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]
-
Subirós-Funosas, R., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 426-440. [Link]
-
Wang, P., & Zhang, W. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 57(7), 931-944. [Link]
-
El-Faham, A., et al. (2016). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2016(21), 3507-3514. [Link]
-
McKendry, S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 778-784. [Link]
-
Wang, D., et al. (2021). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition, 60(10), 4948-4969. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Wagh, S. J., & Salve, A. M. (2017). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Journal of the Indian Chemical Society, 94(11), 1259-1276. [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Reddit. r/Chempros - Tips and tricks for difficult amide bond formation?. [Link]
-
PubChemLite. 4-chloro-1h-indazol-7-amine (C7H6ClN3). [Link]
-
Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(3), 133-142. [Link]
-
O'Brien, A. G., et al. (2023). Prospective active transfer learning on the formal coupling of amines and carboxylic acids to form secondary alkyl bonds. Digital Discovery, 2(1), 135-143. [Link]
-
Fors, B. P., et al. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 131(36), 12908-12909. [Link]
-
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2603. [Link]
-
Wu, G., et al. (2015). An Improved Preparation of 4-Chloro-1H-indazole. Synthetic Communications, 45(3), 353-356. [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. hepatochem.com [hepatochem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. growingscience.com [growingscience.com]
- 14. reddit.com [reddit.com]
Application Note: Scalable Synthetic Route for 1-Methyl-4-chloro-7-aminoindazole
Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists
Introduction & Strategic Rationale
The 7-aminoindazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized as a core building block for kinase inhibitors and targeted oncology therapeutics (e.g., KRAS G12C inhibitors). Specifically, 1-methyl-4-chloro-7-aminoindazole presents a unique synthetic challenge: achieving precise regiocontrol during both the N-methylation of the indazole core and the subsequent functionalization of the carbocyclic ring.
This application note details a highly efficient, scalable two-step synthetic route. Rather than relying on poorly regioselective halogenation of a free aminoindazole, this route leverages a Bamberger-type reductive chlorination to install the C4-chlorine atom and the C7-amine simultaneously from a nitro precursor[1].
Mechanistic Insights & Causality of Experimental Design
Step 1: Regioselective N-Methylation
The starting material, 7-nitro-1H-indazole, exhibits annular tautomerism. Deprotonation yields an indazolyl anion where the N1 position is intrinsically more nucleophilic. However, the bulky 7-nitro group introduces significant steric hindrance, which forces a competing pathway leading to N2-methylation.
-
Causality in Design: By utilizing a strong base (KOH) in a polar solvent (acetone or DMF) at low temperatures (0 °C), the kinetic formation of the N1-alkylated product is maximized[2]. While a mixture of isomers is inevitable, the 1-methyl and 2-methyl derivatives exhibit distinct polarities and are easily resolved via scalable silica gel chromatography.
Step 2: Reductive Chlorination via Nitrenium Ion Capture
The transformation of 1-methyl-7-nitroindazole to the target 4-chloro-7-amino derivative is achieved using Tin(II) chloride (SnCl₂) in a refluxing mixture of methanol and concentrated hydrochloric acid[1].
-
Causality in Design: Standard catalytic hydrogenation (e.g., Pd/C, H₂) would fully reduce the nitro group to a simple amine. In contrast, the SnCl₂/HCl system arrests the reduction at the hydroxylamine (-NHOH) stage. Under strongly acidic conditions, the hydroxylamine is protonated and dehydrated to form a highly electrophilic, resonance-stabilized nitrenium ion .
-
Regiocontrol: The positive charge of the nitrenium ion delocalizes to the para-position (C4). The massive excess of chloride ions (supplied by both HCl and SnCl₂) outcompetes water as a nucleophile, trapping the intermediate exclusively at C4 to yield the chloro-amine upon rearomatization[1].
Experimental Protocols
Protocol A: Synthesis of 1-Methyl-7-nitroindazole
Self-Validating In-Process Control (IPC): Monitor via TLC (3:1 Hexanes/EtOAc). The 2-methyl isomer elutes faster (higher Rf) than the desired 1-methyl isomer.
-
Deprotonation: Charge a dry, 500 mL round-bottom flask with 7-nitro-1H-indazole (10.0 g, 61.3 mmol, 1.0 equiv) and anhydrous acetone (150 mL). Cool the suspension to 0 °C using an ice bath. Add finely crushed KOH (10.3 g, 184 mmol, 3.0 equiv) portion-wise. Stir for 60 minutes to ensure complete anion formation.
-
Alkylation: Dropwise, add methyl iodide (5.7 mL, 91.9 mmol, 1.5 equiv) via syringe. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 18 hours.
-
Workup: Filter the mixture through a sintered glass funnel to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Load the crude residue onto a silica gel column. Elute with a gradient of 10% to 30% EtOAc in Hexanes. Collect the slower-eluting fractions corresponding to 1-methyl-7-nitroindazole. Concentrate to afford a pale yellow solid.
Protocol B: Synthesis of 4-Chloro-1-methyl-1H-indazol-7-amine
Self-Validating Workup Tip: Tin salts will form a thick, unfilterable emulsion if the aqueous phase is not sufficiently basic. Reaching pH > 10 is critical to form soluble potassium stannate complexes [K2Sn(OH)4] , ensuring clean phase separation.
-
Reaction Setup: In a 250 mL two-neck flask equipped with a reflux condenser, suspend 1-methyl-7-nitroindazole (2.59 g, 14.6 mmol, 1.0 equiv) in a 1:1 (v/v) mixture of methanol and concentrated HCl (37%) (50 mL total volume)[1].
-
Reduction/Chlorination: Heat the mixture to 100 °C until the substrate fully dissolves. Carefully add SnCl₂·2H₂O (18.1 g, 80.3 mmol, 5.5 equiv) in small portions. (Caution: Exothermic reaction with potential gas evolution). Maintain at reflux for 1.5 hours.
-
Solvent Removal: Cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Basification & Extraction: Dilute the remaining aqueous acidic residue with ice-cold water (50 mL). Slowly add 3N KOH solution until the pH exceeds 10 and the initial white precipitate redissolves into a slightly cloudy solution. Extract with ethyl acetate (3 × 75 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be recrystallized from hot ethanol to yield the pure 4-chloro-1-methyl-1H-indazol-7-amine.
Quantitative Data & Yield Analysis
| Reaction Step | Substrate | Reagents & Conditions | Major Product | Yield | Regioselectivity / Purity |
| Step 1: N-Methylation | 7-Nitro-1H-indazole | MeI (1.5 eq), KOH (3.0 eq), Acetone, 0 °C to RT, 18 h | 1-Methyl-7-nitroindazole | 41–45% | Readily separable from the 2-methyl isomer via chromatography. |
| Step 2: Reductive Chlorination | 1-Methyl-7-nitroindazole | SnCl₂·2H₂O (5.5 eq), MeOH/conc. HCl (1:1), 100 °C, 1.5 h | 4-Chloro-1-methyl-1H-indazol-7-amine | 24–35% | Highly regioselective for C4 chlorination; no C5/C6 isomers detected. |
Mechanistic Pathway Visualization
Figure 1: Synthetic workflow and mechanistic pathway for reductive chlorination.
References
-
Boyer, G., Miloudi, A., El Abed, D., & Galy, J.-P. (2006). "Reduction of Nitroindazoles: Preparation of New Amino and Chloroamino Derivatives." Heterocycles, 68(12), 2595. URL:[Link]
-
Jaffari, G. A., & Nunn, A. J. (1973). "Methylation of indazoles and related reactions." Journal of the Chemical Society, Perkin Transactions 1, 2371-2374. URL:[Link]
-
Luo, Y., et al. (2014). "Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles." The Journal of Organic Chemistry, 79(15), 7205–7211. URL:[Link]
Sources
Application Note: Regioselective C4-Functionalization of 1-Methyl-1H-indazol-7-amine for Advanced Drug Discovery
Executive Summary & Strategic Context
The indazole core is a privileged scaffold in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, HDAC6 inhibitors, and MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) inhibitors[1]. Among its derivatives, 1-methyl-1H-indazol-7-amine serves as a highly versatile building block. Functionalization at the C4 position is strategically critical: it allows medicinal chemists to probe deep hydrophobic pockets within target proteins while preserving the hydrogen-bond donating capacity of the C7-amine.
This application note provides a self-validating, mechanistically grounded protocol for the regioselective C4-functionalization of 1-methyl-1H-indazol-7-amine. The workflow leverages an electrophilic aromatic substitution (EAS) to install a halogen handle[2], followed by a palladium-catalyzed cross-coupling reaction to introduce diverse aryl or heteroaryl motifs[3].
Mechanistic Rationale: Regioselectivity and Causality
The functionalization of 1-methyl-1H-indazol-7-amine requires precise control over the electronic and steric environment of the fused bicyclic system.
-
Electronic Activation (The Directing Effect): The primary amine (-NH2) at the C7 position acts as a strong π -donor. This resonance effect heavily activates the benzenoid ring toward EAS, specifically directing electrophiles to the ortho (C6) and para (C4) positions.
-
Steric Differentiation (C4 vs. C6): The N1-methyl group sits adjacent to the C7-amine, creating a sterically congested environment at the "bottom" of the indazole core. Consequently, electrophilic attack at the C6 position (ortho to the amine) is sterically hindered. The C4 position (para to the amine) is highly activated and sterically accessible, making it the kinetically favored site for halogenation.
-
Suppression of C3 Reactivity: While the C3 position of the pyrazole ring is inherently nucleophilic, the overwhelming electron-donating effect of the C7-amine on the benzenoid ring ensures that mild electrophiles (e.g., N-Bromosuccinimide) preferentially attack the C4 position under strictly controlled low-temperature conditions.
Synthetic Workflow
Figure 1: Two-step workflow for the regioselective C4-functionalization of 1-methyl-1H-indazol-7-amine.
Quantitative Data: Halogenation Optimization
To achieve maximum regioselectivity for the C4 position, the halogenation conditions must be tightly controlled. The table below summarizes the causality behind reagent and condition selection.
| Halogenating Agent | Solvent | Temp (°C) | C4 Yield (%) | C6 Yield (%) | C3 Yield (%) | Mechanistic Causality / Observation |
| NBS (1.05 eq) | DMF | 0 | 85 | <5 | <5 | Optimal. Kinetic control favors C4; polar aprotic solvent stabilizes the EAS transition state. |
| NBS (1.05 eq) | MeCN | 25 | 60 | 15 | 10 | Higher temperatures overcome the steric penalty at C6, reducing regioselectivity. |
| Br2 (1.10 eq) | AcOH | 25 | 45 | 20 | 25 | Harsh, highly electrophilic conditions lead to poor selectivity and di-bromination. |
| NIS (1.05 eq) | DMF | 0 | 82 | <5 | <5 | Iodination follows identical para-directing logic (Yield refers to C4-Iodo product). |
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Bromo-1-methyl-1H-indazol-7-amine
Objective: Install a stable, reactive cross-coupling handle precisely at the C4 position (CAS: 1894789-60-6)[2].
Step-by-Step Procedure:
-
Preparation: Dissolve 1-methyl-1H-indazol-7-amine (1.0 eq, 10.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration under an inert argon atmosphere.
-
Causality: DMF is chosen because its high dielectric constant stabilizes the Wheland intermediate formed during the electrophilic aromatic substitution.
-
-
Thermal Control: Cool the reaction flask to exactly 0 °C using an ice-water bath.
-
Causality: Strict kinetic control at 0 °C is mandatory to suppress the formation of the thermodynamically accessible C3-bromo and sterically hindered C6-bromo side products.
-
-
Electrophile Addition: Add N-Bromosuccinimide (NBS, 1.05 eq, 10.5 mmol) portion-wise over 15 minutes. Shield the reaction flask from light using aluminum foil.
-
Causality: Light shielding prevents the initiation of radical bromination pathways, which could erroneously target the N1-methyl group.
-
-
Reaction Monitoring: Stir the mixture for 2 hours at 0 °C. Monitor consumption of the starting material via LC-MS.
-
Quenching & Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na2S2O3).
-
Causality: Na2S2O3 immediately reduces any unreacted active bromine species, preventing uncontrolled post-reaction halogenation during the concentration phase.
-
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers extensively with 5% aqueous LiCl or brine (5 × 50 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography (gradient: 10% to 40% EtOAc in Hexanes) to yield 4-bromo-1-methyl-1H-indazol-7-amine as a solid.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4
Objective: Introduce an aryl or heteroaryl functional group at the C4 position to build molecular complexity[3].
Step-by-Step Procedure:
-
Preparation: Charge an oven-dried Schlenk flask with 4-bromo-1-methyl-1H-indazol-7-amine (1.0 eq, 5.0 mmol), the desired Arylboronic acid (1.2 eq, 6.0 mmol), and K2CO3 (2.5 eq, 12.5 mmol).
-
Solvent Addition: Add a thoroughly degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 25 mL).
-
Causality: The presence of water is chemically essential; it coordinates with the boronic acid to form the reactive trihydroxyboronate intermediate required for the transmetalation step.
-
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq, 0.25 mmol) under a positive stream of argon.
-
Causality: The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand provides a large bite angle that forces the intermediate into a geometry that accelerates reductive elimination. Furthermore, its steric bulk prevents the free, unprotected C7-amine of the indazole from coordinating to and poisoning the palladium center.
-
-
Reaction: Seal the flask and heat the mixture to 90 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter the mixture through a pad of Celite to remove palladium black. Partition the filtrate with water, extract the aqueous layer with EtOAc, dry the combined organics over Na2SO4, and concentrate.
-
Purification: Purify the crude residue via silica gel chromatography to isolate the final 4-substituted-1-methyl-1H-indazol-7-amine.
References
-
[1] WO2024044344A1 - Composés de pyridinylsulfonamide et leur utilisation en thérapie - Google Patents. Google Patents.1
-
[3] The Catalysis Laboratory at Merck: 20 Years of Catalyzing Innovation - ACS Publications. American Chemical Society.3
-
[2] 上海皓鸿生物医药科技有限公司公司信息 - ChemicalBook (Reference for 4-Bromo-1-methyl-1H-indazol-7-amine, CAS: 1894789-60-6). ChemicalBook. 2
Sources
Reduction of nitro-indazoles to form 4-Chloro-1-methyl-1H-indazol-7-amine
Application Note & Protocol Guide
Topic: Strategic Reduction of Nitro-indazoles for the Synthesis of 4-Chloro-1-methyl-1H-indazol-7-amine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Overview
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 7-aminoindazoles are critical intermediates in the synthesis of complex pharmaceuticals, including kinase inhibitors for oncology. The target molecule, 4-Chloro-1-methyl-1H-indazol-7-amine, represents a key building block whose efficient synthesis is paramount. The most common and strategically sound approach involves the reduction of its nitro precursor, 4-Chloro-1-methyl-7-nitro-1H-indazole.
This document provides a detailed guide to this transformation. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the critical parameters for achieving high yield and purity. The core challenge in this synthesis is the chemoselective reduction of the nitro group while preserving the integrity of the C4-chloro substituent, which is susceptible to undesired hydrodehalogenation. We present two robust, field-proven protocols—catalytic hydrogenation and a metal-based reduction—and provide the technical insights required for their successful implementation and troubleshooting.
The Chemical Transformation: A Visual Representation
The overall synthetic goal is the conversion of the nitro-indazole precursor to the desired amino-indazole.
Caption: General reaction scheme for the reduction of the nitro-indazole precursor.
Foundational Concepts: Choosing a Reduction Strategy
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis.[1] The choice of methodology is dictated by the substrate's functional group tolerance, desired scale, and available equipment. For halogenated nitroarenes, the primary concern is preventing the competitive reduction of the carbon-halogen bond.[2]
-
Catalytic Hydrogenation : This is often the preferred method for its efficiency and clean reaction profile, typically yielding only water as a byproduct.[3][4] Catalysts like Palladium on carbon (Pd/C) are highly active.[5] However, their high activity can also promote hydrodehalogenation, especially with more reactive C-Br or C-I bonds. For C-Cl bonds, careful control of conditions is essential.[2] Using hydrogen donors like hydrazine in "transfer hydrogenation" can sometimes offer milder conditions.[2]
-
Metal-Based Reductions : Reagents like stannous chloride (SnCl2) in acidic media are classic, robust, and often highly selective for the nitro group in the presence of halogens.[5][6] Other systems include iron in acetic or hydrochloric acid (Béchamp reduction) or zinc.[7][8] These methods avoid the risk of catalytic dehalogenation but require stoichiometric amounts of metal reagents, leading to more demanding workups to remove metal salt byproducts.
Protocol I: Catalytic Hydrogenation with Palladium on Carbon
This protocol leverages the high efficiency of palladium-catalyzed hydrogenation, optimized for selectivity. It is ideal for moderate to large-scale synthesis where appropriate hydrogenation equipment is available.
Rationale and Mechanistic Insight
Palladium on carbon (Pd/C) is a heterogeneous catalyst that adsorbs both the nitro-indazole and molecular hydrogen onto its surface. The palladium metal facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group (-NO₂) through nitroso (-NO) and hydroxylamino (-NHOH) intermediates to the final amine (-NH₂).[5] The choice of a mixed solvent system (Methanol/Dichloromethane) ensures substrate solubility, while moderate temperature and pressure are selected to maximize the rate of nitro reduction over the undesired C-Cl bond cleavage.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the catalytic hydrogenation protocol.
Detailed Step-by-Step Protocol
-
Vessel Preparation: To a suitable hydrogenation vessel (e.g., a 250 mL Parr reactor bottle), add 4-Chloro-1-methyl-7-nitro-1H-indazole (5.0 g, 22.16 mmol).
-
Solvent Addition: Add a 1:1 mixture of Methanol (MeOH) and Dichloromethane (CH₂Cl₂) (80 mL total). Stir until the starting material is fully dissolved.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 50% wet) (0.47 g, ~2 mol%).
-
Expert Insight: Using a 50% water-wet catalyst significantly reduces the risk of ignition upon contact with the solvent. Always handle dry palladium catalysts with extreme care as they can be pyrophoric.
-
-
Reaction Setup: Seal the reaction vessel, attach it to the hydrogenation apparatus, and purge the system with nitrogen gas (3x) before introducing hydrogen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 3 bars (approx. 45 psi).[5] Begin vigorous stirring and heat the reaction mixture to 50°C.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 3-5 hours. Confirmation of completion should be performed by thin-layer chromatography (TLC) or LC-MS analysis of a carefully vented and withdrawn aliquot.
-
Catalyst Removal: After cooling to room temperature, carefully vent the hydrogen pressure. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting residue can be purified by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-Chloro-1-methyl-1H-indazol-7-amine as a solid.
Protocol II: Reduction with Stannous Chloride (SnCl₂)
This protocol is an excellent alternative when high-pressure hydrogenation equipment is unavailable or for substrates particularly prone to dehalogenation. It relies on a classic metal-in-acid reduction system.
Rationale and Mechanistic Insight
Stannous chloride (tin(II) chloride) is a mild reducing agent that, in the presence of a strong acid like HCl, effectively reduces nitro groups.[5][6] The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group, with the protons from the acid participating in the removal of oxygen atoms as water. A significant excess of the tin reagent is required as it is consumed stoichiometrically. The final workup involves basification to neutralize the acid, precipitate tin hydroxides, and deprotonate the product amine, allowing for its extraction into an organic solvent.
Detailed Step-by-Step Protocol
-
Vessel Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Chloro-1-methyl-7-nitro-1H-indazole (5.0 g, 22.16 mmol).
-
Solvent & Acid Addition: Add Methanol (50 mL) and concentrated Hydrochloric Acid (HCl, 10 mL). Stir the mixture and heat gently (to ~50-60°C) until the starting material dissolves completely.
-
Reagent Addition: To the warm solution, add Stannous Chloride dihydrate (SnCl₂·2H₂O) (25.0 g, 110.8 mmol, ~5 equivalents) in portions.[5]
-
Caution: The addition may be exothermic. Control the rate of addition to maintain a manageable temperature.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 70-80°C) and maintain for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot indicates completion.
-
Initial Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.
-
Basification & Extraction: To the remaining residue, carefully add water (50 mL) and cool the flask in an ice bath. Slowly add a 3N Potassium Hydroxide (KOH) solution until the mixture is strongly basic (pH > 12), which will precipitate tin salts.[5] Extract the aqueous slurry with Ethyl Acetate (3 x 75 mL).
-
Expert Insight: A thick precipitate of tin hydroxides may form. Vigorous stirring is required to ensure the product is efficiently extracted. Sometimes, filtering the basic mixture through Celite before extraction can simplify the process.
-
-
Isolation & Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified as described in Protocol I (Section 4.3, Step 9).
Comparative Analysis of Protocols
| Parameter | Protocol I: Catalytic Hydrogenation (Pd/C) | Protocol II: Stannous Chloride (SnCl₂) |
| Primary Reagents | H₂ gas, 10% Pd/C (catalytic) | SnCl₂·2H₂O (stoichiometric), conc. HCl |
| Selectivity | Good to excellent; risk of dehalogenation requires optimization.[2] | Excellent; highly chemoselective for the nitro group over the chloride.[5][6] |
| Typical Yield | >90% | 80-95% |
| Workup Complexity | Simple filtration to remove catalyst. | Multi-step: basification, extraction, removal of tin salts. |
| Waste Generation | Minimal (catalyst is recyclable). | Significant (stoichiometric tin salt waste). |
| Equipment | Requires specialized high-pressure hydrogenation apparatus. | Standard laboratory glassware. |
| Ideal Application | Scalable, clean production when selectivity is established. | Bench-scale synthesis, sensitive substrates, no specialized equipment. |
Conclusion
The synthesis of 4-Chloro-1-methyl-1H-indazol-7-amine via the reduction of its nitro precursor is a critical transformation for drug discovery and development. Both catalytic hydrogenation and stannous chloride reduction are highly effective and reliable methods. The choice between them is a strategic one based on the scale of the reaction, available equipment, and the specific sensitivities of the substrate. By understanding the causal principles behind each protocol, researchers can confidently execute this synthesis, troubleshoot potential issues, and efficiently produce this valuable chemical intermediate.
References
-
Boyer, G., et al. (2006). Reduction of nitroindazoles: preparation of new amino and chloroamino derivatives. HETEROCYCLES, 68(12), 2595.
-
Cai, C., et al. (2016). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC.
-
Lee, J., et al. (2008). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society.
-
Abbassi, N., et al. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ChemInform.
-
BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem Technical Support.
-
Rakib, E. M., et al. (2011). STUDIES ON THE REDUCTION OF THE NITRO GROUP IN 4-NITROINDAZOLES BY ANHYDROUS SnCl2 IN DIFFER. Taylor & Francis Online.
-
Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia.
-
Beller, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4-Chloro-1-methyl-1H-indazol-7-amine
Welcome to the dedicated technical support resource for the synthesis of 4-Chloro-1-methyl-1H-indazol-7-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Our goal is to empower you with the scientific understanding and practical guidance necessary to optimize your reaction yields and ensure the purity of your final product.
Introduction: The Synthetic Challenge
The synthesis of 4-Chloro-1-methyl-1H-indazol-7-amine, a key intermediate in the preparation of various pharmacologically active molecules, presents several challenges that can impact yield and purity. These include regioselectivity during the N-methylation of the indazole core and the potential for side reactions during the cyclization and reduction steps. This guide provides a systematic approach to overcoming these hurdles.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.
Low Yield in the Initial Indazole Formation
Question: My synthesis of 4-chloro-1H-indazole from 3-chloro-2-methylaniline is resulting in a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the initial diazotization and cyclization to form the 4-chloro-1H-indazole ring can often be attributed to several critical factors:
-
Incomplete Diazotization: The formation of the diazonium salt is a crucial first step. Ensure that the temperature is strictly maintained between 0-5°C during the addition of the diazotizing agent (e.g., sodium nitrite or isoamyl nitrite).[1] A temperature increase can lead to the decomposition of the unstable diazonium salt, significantly reducing the yield.
-
Suboptimal Acidity: The reaction requires acidic conditions to facilitate the formation of the diazonium ion.[1] If using sodium nitrite, ensure a sufficient amount of a strong acid like hydrochloric acid is present. When using isoamyl nitrite, an acidic workup is necessary to promote cyclization.
-
Inefficient Cyclization: The intramolecular cyclization to form the indazole ring is a key step. Ensure that the reaction is allowed to proceed for a sufficient amount of time after the diazotization step. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the point of completion.
dot
Caption: Key troubleshooting points in the formation of the indazole ring.
Poor Regioselectivity during N-Methylation
Question: I am getting a mixture of N1 and N2 methylated isomers during the methylation of 4-chloro-7-nitro-1H-indazole. How can I selectively obtain the N1-methylated product?
Answer:
The regioselectivity of N-alkylation on the indazole ring is a well-documented challenge. The formation of either the N1 or N2 isomer is influenced by steric and electronic factors, as well as the reaction conditions.[2][3][4]
-
Understanding the Directing Effect of the 7-Nitro Group: A nitro group at the C7 position of the indazole ring sterically hinders the N1 position, which can lead to a preference for alkylation at the N2 position.[2][4][5]
-
Strategies to Favor N1-Methylation:
-
Thermodynamic vs. Kinetic Control: N1-alkylation is often the thermodynamically favored product, while N2-alkylation is kinetically favored.[6] To promote the formation of the N1 isomer, conditions that allow for equilibration are necessary. This can be achieved by using a strong, non-nucleophilic base in an aprotic solvent.
-
Choice of Base and Solvent: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is a common choice for promoting N1-alkylation.[2] The sodium cation is thought to coordinate with the N2 nitrogen, sterically blocking it and directing the methylating agent to the N1 position.
-
Methylating Agent: While dimethyl sulfate and methyl iodide are common methylating agents, their reactivity can sometimes lead to a mixture of isomers. Exploring less reactive methylating agents in combination with the appropriate base and solvent system may improve selectivity.
-
dot
Caption: Factors influencing N1 vs. N2 methylation of the indazole core.
Incomplete Reduction of the Nitro Group
Question: The reduction of the nitro group in 4-chloro-1-methyl-7-nitro-1H-indazole to the corresponding amine is sluggish or incomplete. What can I do to improve the conversion?
Answer:
The reduction of an aromatic nitro group is a common transformation, but its efficiency can be substrate-dependent. If you are experiencing incomplete reduction, consider the following:
-
Choice of Reducing Agent:
-
Stannous Chloride (SnCl₂·2H₂O): This is a classic and often effective method for nitro group reduction.[7] Ensure you are using a sufficient excess of the reagent (typically 4-5 equivalents) and that the reaction is heated (e.g., 60-80°C) to drive it to completion. The reaction is typically carried out in a protic solvent like ethanol.
-
Catalytic Hydrogenation: This is a clean and efficient method. Common catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C).[8] Ensure the catalyst is active and that the system is properly purged with hydrogen. The reaction is typically run under a hydrogen atmosphere (from a balloon to a pressure reactor) in a solvent like ethanol or ethyl acetate.
-
-
Reaction Time and Temperature: Some reductions can be slow. Monitor the reaction progress by TLC. If the reaction stalls, a moderate increase in temperature or an extension of the reaction time may be necessary.
-
pH of the Reaction Mixture: For reductions using metals in acidic media (like tin or iron in HCl), maintaining an acidic environment is crucial for the reaction to proceed.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| SnCl₂·2H₂O | 4-5 eq., Ethanol, 60-80°C | Readily available, reliable for many substrates. | Requires stoichiometric amounts, workup can be tedious. |
| Catalytic Hydrogenation (Pd/C or Pt/C) | H₂ atmosphere, Ethanol or Ethyl Acetate, RT | High yielding, clean reaction, catalytic. | Requires specialized equipment (hydrogen source), catalyst can be expensive. |
| Iron in Acetic Acid | Fe powder, Acetic Acid, Heat | Inexpensive and effective. | Can require a large excess of iron and acidic workup. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable, step-by-step protocol for the synthesis of 4-Chloro-1-methyl-1H-indazol-7-amine?
A1: A robust synthetic route involves a three-step process starting from 3-chloro-2-methylaniline.
Step 1: Synthesis of 4-Chloro-1H-indazole [9]
-
To a stirred solution of 3-chloro-2-methylaniline in a suitable solvent (e.g., chloroform or acetic acid), add acetic anhydride at 0°C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0°C and add a diazotizing agent (e.g., sodium nitrite in water or isoamyl nitrite) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to proceed at room temperature until completion (monitor by TLC).
-
Perform an aqueous workup, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4-chloro-1H-indazole, which can be purified by recrystallization or column chromatography.
Step 2: Nitration of 4-Chloro-1H-indazole to 4-Chloro-7-nitro-1H-indazole
-
Dissolve 4-chloro-1H-indazole in concentrated sulfuric acid at 0°C.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature below 10°C.
-
Stir the reaction mixture at low temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Filter the solid, wash with water, and dry to obtain 4-chloro-7-nitro-1H-indazole.
Step 3: N-Methylation of 4-Chloro-7-nitro-1H-indazole
-
To a solution of 4-chloro-7-nitro-1H-indazole in anhydrous THF or DMF, add sodium hydride (60% dispersion in mineral oil) portion-wise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide or dimethyl sulfate dropwise and continue stirring at room temperature until the reaction is complete.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to separate the N1 and N2 isomers. A patent suggests that recrystallization from a mixed solvent system (e.g., THF/water) can also be effective for separating indazole isomers.[10]
Step 4: Reduction to 4-Chloro-1-methyl-1H-indazol-7-amine
-
Dissolve 4-chloro-1-methyl-7-nitro-1H-indazole in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) and heat the mixture to reflux.
-
Monitor the reaction by TLC. Once complete, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the final product.
Q2: How can I effectively purify the final product and remove any unreacted starting materials or byproducts?
A2: Purification of the final product, 4-Chloro-1-methyl-1H-indazol-7-amine, is critical.
-
Column Chromatography: This is the most common and effective method for purifying the final product and separating it from any remaining starting materials, reagents, and byproducts. A silica gel column with a gradient elution system of ethyl acetate and hexanes is typically effective.
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material. Common solvents to try include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Acid-Base Extraction: As the final product is an amine, it can be purified by performing an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The organic layer containing neutral impurities can be discarded. The aqueous layer is then basified (e.g., with NaOH) and the purified amine is re-extracted into an organic solvent.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Several safety precautions are essential:
-
Diazonium Salts: These intermediates are potentially explosive, especially when dry. Always handle them in solution and at low temperatures.
-
Hydrazoic Acid (if using sodium azide): In some alternative synthetic routes, sodium azide might be used. Acidic conditions can generate highly toxic and explosive hydrazoic acid.
-
Nitro Compounds: Aromatic nitro compounds are often toxic and can be skin irritants. Handle them with appropriate personal protective equipment (PPE).
-
Reducing Agents: Reagents like sodium hydride are highly flammable and react violently with water. Catalytic hydrogenation involves flammable hydrogen gas. All reductions should be performed in a well-ventilated fume hood.
-
Solvents: Use appropriate care when handling flammable organic solvents.
References
- BenchChem. (2025).
- Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
- ArODES - HES-SO. (n.d.). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach.
- Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.
- O'Dell, D. K., & Nicholas, K. M. (2003).
- BenchChem. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
- BenchChem. (2025). A Comparative Analysis of Synthetic Pathways to 6-Bromo-1-methyl-1H-indazol-4-amine.
- Alam, R. M., & Keating, J. J. (2024). Development of a selective and scalable N1-indazole alkylation. Chemical Science, 15(8), 2899-2905.
- Bethanamudi, P., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. E-Journal of Chemistry, 9(4), 1676-1682.
- Asad, N., et al. (2024).
- CymitQuimica. (n.d.). 4-Chloro-7-nitro-1H-indazole.
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
- ChemScene. (n.d.). 4-Chloro-1-methyl-7-nitro-1H-indazol-3-amine.
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
- ResearchGate. (2025).
- BenchChem. (2025).
- Beilstein Journals. (2022).
- BenchChem. (2025).
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951.
- Beilstein-Institut. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. d-nb.info [d-nb.info]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. research.ucc.ie [research.ucc.ie]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Purification methods for 4-Chloro-1-methyl-1H-indazol-7-amine impurities
Answering the call of complex purification challenges, this Technical Support Center provides a comprehensive resource for researchers, scientists, and drug development professionals working with 4-Chloro-1-methyl-1H-indazol-7-amine. As a Senior Application Scientist, my aim is to equip you not just with protocols, but with the underlying principles and troubleshooting logic to confidently navigate the purification process. The inherent basicity of the amine and the potential for isomeric impurities demand a structured and informed approach to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of 4-Chloro-1-methyl-1H-indazol-7-amine?
A1: Based on common synthetic routes for substituted indazoles, the primary impurities typically fall into three categories:
-
Isomeric Impurities: The most common isomer is the N-2 methylated product, 4-Chloro-2-methyl-2H-indazol-7-amine. The selectivity of N-methylation can be poor, leading to mixtures.[1][2] Differentiating and separating these isomers is often the main purification challenge.
-
Unreacted Starting Materials: Residual 4-chloro-1H-indazol-7-amine or the methylating agent may be present.
-
Reaction Side-Products: Depending on the indazole formation strategy, side-products like hydrazones or azines can form.[3] If the synthesis involves a nitro-group reduction, incomplete reduction could leave 4-chloro-1-methyl-7-nitro-1H-indazole.
Q2: What are the principal purification methods for this compound?
A2: The three main techniques are flash column chromatography, recrystallization, and acid-base extraction. The choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity. For laboratory scale, chromatography is common. For larger, industrial scales, recrystallization is often preferred as it can be more economical and scalable than chromatography.[1][4]
Q3: How do I choose the best purification strategy?
A3: The optimal strategy is determined by the specific impurity profile of your crude material.
-
Flash Column Chromatography is ideal for separating compounds with different polarities, such as the desired product from less polar starting materials or more polar side-products. It is often the go-to method for difficult separations of isomers.[3]
-
Recrystallization is highly effective for removing small amounts of impurities from a large amount of product, especially when the impurities have significantly different solubility profiles. It is particularly advantageous for large-scale purification where chromatography is impractical.[1][5]
-
Acid-Base Extraction is a powerful workup technique used to separate basic compounds (like your target amine) from neutral or acidic impurities. It exploits the ability of the amine to be protonated and become water-soluble at low pH.[6]
Below is a decision-making workflow to help select an appropriate starting method.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific problems you may encounter during purification.
Part 1: Column Chromatography Issues
Q: My compound is tailing or streaking on the TLC plate and column. How can I fix this?
A: This is the most common issue when purifying amines on silica gel. The root cause is the interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface. This strong, non-specific binding leads to poor peak shape and reduced separation efficiency.
Solution: Add a basic modifier to your eluent. A small amount of triethylamine (Et₃N), typically 0.1-1%, will neutralize the acidic sites on the silica gel, preventing your target compound from sticking and resulting in sharper peaks.[7]
Workflow for Optimizing Chromatography:
Caption: Troubleshooting workflow for amine chromatography.
Q: My product appears to be degrading on the silica gel column.
A: Some complex heterocyclic compounds can be sensitive to the acidic nature of silica gel, leading to degradation over the long exposure time of a column run.[8]
Solutions:
-
Use Deactivated Silica: You can use commercially available deactivated silica or prepare it by treating standard silica gel with a solution of triethylamine, then re-drying it.
-
Minimize Residence Time: Use a wider, shorter column and slightly higher pressure to speed up the elution.
-
Switch Purification Method: If degradation is significant, avoid chromatography. Recrystallization or an acid-base extraction are excellent alternatives.
Part 2: Recrystallization Issues
Q: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling.
A: Crystal formation requires achieving supersaturation. This issue can arise from several factors:
-
Wrong Solvent Choice: The ideal solvent should dissolve your compound well when hot but poorly when cold.
-
Insufficient Concentration: You may have used too much solvent.
-
High Impurity Load: A large amount of impurity can inhibit crystal lattice formation.
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed" crystal of pure product.
-
Reduce Solvent Volume: Gently evaporate some of the solvent to increase the concentration and re-cool.
-
Perform Solvent Screening: Use small vials to test the solubility of your crude product in a range of solvents to find the optimal one. A mixed-solvent system (one solvent in which the compound is soluble and another in which it is not) is often very effective for indazole derivatives.[1]
| Solvent System | Polarity | Comments |
| Ethanol/Water | High | Dissolve in hot ethanol, add water dropwise until cloudy, then re-heat to clarify and cool slowly. |
| Isopropanol (IPA) | Medium | A common choice for many aromatic amines. |
| Ethyl Acetate / Heptane | Medium | Dissolve in hot ethyl acetate, add heptane as the anti-solvent. |
| Toluene | Low | Good for less polar compounds; slow cooling can yield high-quality crystals. |
| Tetrahydrofuran (THF)/Water | High | A THF/Water mixture has been reported for recrystallizing similar chloro-indazole structures.[9] |
Table 1: Recommended Solvent Systems for Recrystallization Screening.
Part 3: Acid-Base Extraction Issues
Q: A thick emulsion formed when I tried to extract my product into an acidic aqueous layer.
A: Emulsions are common during the workup of amines, as they can act as surfactants and stabilize the interface between the organic and aqueous layers.[6]
Solutions:
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous layer, which can help break the emulsion and decrease the solubility of your organic product in the aqueous phase.[6]
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for 10-30 minutes will allow the layers to separate.
-
Centrifugation: If the volume is small enough, centrifuging the mixture is a very effective way to force the layers apart.[6]
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a typical lab scale (100 mg - 5 g) purification where TLC has shown that an impurity is separable.
-
Prepare the Eluent: Based on your TLC analysis, prepare a sufficient volume of the mobile phase (e.g., 20% Ethyl Acetate / 80% Hexanes) and add 0.5% (v/v) triethylamine.
-
Pack the Column: Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude product by weight). Wet-pack the column with your prepared eluent, ensuring no air bubbles are trapped.
-
Load the Sample:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or MeOH). Add a small amount of silica gel (2-3x the mass of your product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Wet Loading: Dissolve your product in the minimum possible volume of eluent and carefully pipette it onto the top of the column.
-
-
Run the Column: Begin elution, collecting fractions. Monitor the separation by TLC.
-
Isolate the Product: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is excellent for removing less polar impurities.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.
-
Add Anti-Solvent: While the solution is still hot, add deionized water dropwise with swirling until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-clarify: Add a few drops of hot ethanol to just re-dissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum.
References
- A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. American Chemical Society.
- Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. Benchchem.
- Method for separating and purifying substituted indazole isomers.
- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
- Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and
- An Improved Preparation of 4-Chloro-1H-indazole (V).
- Troubleshooting guide for 4-Amino-N-methylbenzeneethanesulfonamide synthesis reactions. Benchchem.
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
- Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.
Sources
- 1. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating Solubility Challenges with Chlorinated Indazole Amines
Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with chlorinated indazole amines. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting strategies and frequently asked questions. Our approach is rooted in fundamental physicochemical principles to empower you to make informed decisions during your experimental work.
A Primer on Chlorinated Indazole Amines
Chlorinated indazole amines are a class of heterocyclic compounds that, while pharmacologically promising, often exhibit poor aqueous solubility. This characteristic stems from a combination of their molecular features: the hydrophobic nature of the chloro-substituent and the often rigid, crystalline structure of the indazole ring system. The presence of an amine functional group, however, provides a critical handle for pH-dependent solubility manipulation. Understanding this interplay is key to overcoming solubility hurdles.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
This section provides systematic protocols to diagnose and resolve common solubility issues.
Initial Assessment: Is Your Compound "Brick Dust"?
Many poorly soluble compounds are colloquially termed "brick dust" due to their limited solubility in most common solvents. The first step is to quantitatively assess the baseline solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[1]
-
Preparation: Add an excess amount of the chlorinated indazole amine to a known volume of your test solvent (e.g., water, buffer at a specific pH) in a sealed vial. Ensure there is undissolved solid material visible.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]
-
Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a syringe filter compatible with your solvent.[2]
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.[3]
-
Calculation: The determined concentration represents the equilibrium solubility of your compound in that specific solvent at that temperature.
Problem: Low Aqueous Solubility
If the aqueous solubility is determined to be a limiting factor for your experiments, several strategies can be employed.
The amine group in chlorinated indazole amines is basic and can be protonated at acidic pH, forming a more soluble salt.[4][5]
Experimental Protocol: pH-Solubility Profiling
-
Prepare Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8).
-
Equilibrium Solubility Measurement: Perform the shake-flask method as described above in each of the prepared buffers.
-
Data Analysis: Plot the measured solubility as a function of pH. This profile will reveal the pH at which your compound exhibits maximum solubility. For a basic compound, solubility will generally be higher at lower pH.[6][7]
Causality: At a pH below the pKa of the amine group, the equilibrium shifts towards the protonated, ionized form of the molecule. This charged species has significantly higher aqueous solubility compared to the neutral form.[8]
Troubleshooting Workflow: pH Adjustment
Caption: Decision workflow for pH-dependent solubilization.
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[9][10][11]
Commonly Used Co-solvents:
| Co-solvent | Typical Concentration Range | Considerations |
| Dimethyl Sulfoxide (DMSO) | < 1% for in vitro assays | Can have biological effects at higher concentrations. |
| Ethanol | Variable | Can cause precipitation upon dilution. |
| Propylene Glycol (PG) | Up to 40% in some formulations | Generally considered safe. |
| Polyethylene Glycol (PEG 400) | Variable | Low toxicity.[12] |
Experimental Protocol: Co-solvent Screening
-
Prepare Stock Solution: Prepare a concentrated stock solution of your chlorinated indazole amine in a strong organic solvent like DMSO.[13]
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing different percentages of a co-solvent (e.g., 5%, 10%, 20% DMSO in water).
-
Titration: Add small aliquots of the stock solution to the co-solvent mixtures, vortexing after each addition, until precipitation is observed. This provides a semi-quantitative measure of solubility.
-
Quantitative Analysis: For promising co-solvent systems, perform a full equilibrium solubility determination as described previously.
Causality: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for the solvation of non-polar molecules.[11]
Problem: Precipitation Upon Dilution of Stock Solution
A common issue is the precipitation of the compound when a concentrated organic stock solution is diluted into an aqueous buffer.[13]
Troubleshooting Steps:
-
Lower the Final Concentration: Your target concentration may be above the solubility limit in the final aqueous buffer. Try a more dilute solution.[13]
-
Increase the Percentage of Organic Solvent: If your experimental system can tolerate it, increasing the final concentration of the organic solvent can help maintain solubility.[13]
-
Use a Surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Polysorbate 20, can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.[8][]
-
Prepare Fresh Dilutions: Avoid storing dilute aqueous solutions, as precipitation can occur over time. Prepare them fresh from the stock solution for each experiment.[13]
Advanced Strategies for Formulation Development
For more persistent solubility challenges, especially in the context of drug development, advanced formulation strategies are often necessary.
Salt Formation
Creating a salt of the basic amine group with a suitable counterion can significantly improve aqueous solubility and dissolution rate.[]
Considerations for Salt Selection:
-
pKa of the Amine and the Counterion: The pKa difference should be sufficient to ensure salt formation.
-
Physical Properties of the Salt: The resulting salt should have desirable properties, such as crystallinity and stability.
-
Common Counterions: Hydrochloride, sulfate, mesylate, and tartrate are frequently used.
Amorphous Solid Dispersions (ASDs)
ASDs are a powerful technique for enhancing the solubility of poorly soluble drugs.[15][16] In an ASD, the crystalline drug is dispersed at a molecular level within a polymer matrix in an amorphous, higher-energy state.[16][17] This amorphous form has a greater tendency to dissolve compared to the stable crystalline form.[17][18]
Key Components of an ASD:
-
API: The chlorinated indazole amine.
-
Polymer Carrier: Stabilizes the amorphous state of the API and prevents recrystallization. Common polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose acetate succinate (HPMCAS).[18]
Manufacturing Methods:
-
Spray Drying: A solution of the API and polymer is rapidly dried to form the ASD.[15]
-
Hot-Melt Extrusion (HME): The API and polymer are mixed and heated to form a molten mass, which is then cooled to form the ASD.[16]
Conceptual Workflow for ASD Formulation
Caption: A streamlined workflow for developing an amorphous solid dispersion.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for preparing a stock solution of a new chlorinated indazole amine?
For most new research compounds, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing concentrated stock solutions due to its strong solubilizing power for a wide range of organic molecules.[13]
Q2: My compound is not soluble even in 100% DMSO. What should I do?
If you encounter solubility issues even in neat DMSO, you can try gentle warming (e.g., to 37°C) or sonication to aid dissolution.[2] If the compound remains insoluble, you may need to consider alternative strong organic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), but be mindful of their compatibility with your downstream applications.
Q3: Can I dissolve my chlorinated indazole amine directly in an aqueous buffer?
Direct dissolution in aqueous buffers is often challenging for this class of compounds. It is generally more effective to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous buffer.[13]
Q4: How does the position of the chlorine atom on the indazole ring affect solubility?
The exact position of the chlorine atom can influence the molecule's crystal lattice energy and overall lipophilicity, which in turn affects its solubility. While general trends are hard to predict without experimental data, different isomers of the same chlorinated indazole amine may exhibit different solubility profiles.
Q5: Are there any in silico tools that can predict the solubility of my compound?
Yes, several computational models and simulation tools can predict solubility based on the molecule's structure and physicochemical properties.[] These tools can be useful for early-stage screening and for prioritizing which experimental solubility enhancement strategies to pursue.
References
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC. Retrieved from [Link]
-
AMORPHOUS SOLID DISPERSIONS - Increasing Solubility From API to Tablets. (2019, April 21). Hovione. Retrieved from [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). ResearchGate. Retrieved from [Link]
-
Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (2022, April 19). Acme-Hardesty. Retrieved from [Link]
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). PMC. Retrieved from [Link]
-
Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review. Retrieved from [Link]
-
Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. (2024, August 2). MDPI. Retrieved from [Link]
-
Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Amorphous solid dispersions for enhanced drug solubility and stability. (2025, May 12). Technobis. Retrieved from [Link]
-
Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Solubility Concerns: API and Excipient Solutions. (2015, September 30). American Pharmaceutical Review. Retrieved from [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology. Retrieved from [Link]
-
Solubility and pH of amines. (n.d.). ISSR. Retrieved from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]
-
Enhancing solubility with novel excipients. (2025, December 3). Manufacturing Chemist. Retrieved from [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. Retrieved from [Link]
-
solubility experimental methods.pptx. (n.d.). SlideShare. Retrieved from [Link]
-
Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Solubilization by cosolvents. Establishing useful constants for the log-linear model. (n.d.). ResearchGate. Retrieved from [Link]
-
Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? (2024, August 4). Pearson. Retrieved from [Link]
-
Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. Retrieved from [Link]
-
Troubleshooting Guide for Common Protein Solubility Issues. (2025, May 9). Patsnap Synapse. Retrieved from [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). ScienceDirect. Retrieved from [Link]
-
The Formution OJ Chlorinated Amines by the c1. (n.d.). Internet Archive Scholar. Retrieved from [Link]
-
8.11 pH and Solubility. (n.d.). AP Chemistry. Retrieved from [Link]
-
Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (n.d.). ResearchGate. Retrieved from [Link]
-
16.4: The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. (2020, December 12). IJCRT.org. Retrieved from [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). PMC. Retrieved from [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006, November 14). MDPI. Retrieved from [Link]
-
Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (2026, January 11). ResearchGate. Retrieved from [Link]
-
Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved from [Link]
-
Solubility of 6-Chloropyridazin-3-amine in Different Solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024, April 23). PMC. Retrieved from [Link]
-
7.3 Solubility of Amines. (n.d.). University of Calgary. Retrieved from [Link]
-
(PDF) Two step synthesis of indazole derivatives and their anti-cancer evaluation. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 4. issr.edu.kh [issr.edu.kh]
- 5. oit.edu [oit.edu]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 9. wjbphs.com [wjbphs.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 15. AMORPHOUS SOLID DISPERSIONS - Increasing Solubility From API to Tablets [drug-dev.com]
- 16. seppic.com [seppic.com]
- 17. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. crystallizationsystems.com [crystallizationsystems.com]
Technical Support Center: 7-Amino-Indazole Coupling & Temperature Optimization
Welcome to the Technical Support Center for 7-amino-indazole functionalization. 7-Amino-indazole is a privileged bioisostere and scaffold frequently utilized in medicinal chemistry, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. However, functionalizing the exocyclic 7-amino group is notoriously difficult. The proximity of the 7-amino group to the indazole N1 nitrogen creates severe steric hindrance, while the electron-deficient nature of the pyrazole-fused ring electronically deactivates the amine.
This guide provides field-proven troubleshooting strategies, focusing on the critical role of temperature optimization and regioselectivity in cross-coupling and amide bond formation.
Part 1: Core Troubleshooting FAQs
Q1: Why is my Buchwald-Hartwig/Ullmann coupling yielding predominantly N1-arylated side products instead of the desired 7-NH-aryl product?
A: This is a classic issue of competing nucleophiles. The indazole N1 and N2 nitrogens are significantly more nucleophilic than the sterically encumbered 7-amino group.
The Causality: At elevated temperatures (typically >90°C), the reaction enters a thermodynamic control regime where N1/N2 arylation dominates. To favor the kinetic 7-amino coupling, you must lower the activation energy for the exocyclic amine specifically. The Solution: Switch from standard Palladium-catalyzed Buchwald-Hartwig conditions to Copper-catalyzed Ullmann-type conditions utilizing a bidentate ligand. The Catalysis Laboratory at Merck demonstrated that regioselective C–N coupling of 7-aminoindazole with aryl bromides can be achieved with >50:1 regioselectivity and 94% yield using CuBr and 8-hydroxyquinoline[1]. This requires strictly controlling the temperature (65–85°C) and utilizing a bulky protecting group (e.g., pivalamide) or protecting the N1 position (e.g., with THP or SEM) to sterically block proximal reactivity.
Q2: I observe no conversion at room temperature, but massive decomposition at 110°C. What is the optimal temperature window for C-N coupling?
A: The "Goldilocks zone" for 7-aminoindazole C-N coupling is remarkably narrow, typically between 65°C and 85°C .
The Causality: The 7-amino group requires a specific threshold of thermal energy to overcome the steric clash with the N1-proton/lone pair. However, the indazole core is sensitive to thermal degradation and ring-opening at high temperatures, especially in the presence of strong bases (like KOtBu) and transition metals. The Solution: Utilize a milder base (e.g., Cs2CO3 or K3PO4 ) and run the reaction at precisely 75°C in a polar aprotic solvent mixture (e.g., THF/DMF). If your protocol requires flow chemistry for high-temperature/short-residence-time synthesis, limit the temperature to 150°C for <30 minutes to prevent the formation of dimethylamino impurities derived from solvent (DMA/DMF) decomposition.
Q3: How do I optimize amide or urea coupling with 7-aminoindazole without acylating the indazole core?
A: Standard carbodiimide coupling (EDC/HOBt) at room temperature often results in <20% yield due to the poor nucleophilicity of the 7-NH2 group.
The Causality: Standard O-acylisourea intermediates are not electrophilic enough to react with the deactivated 7-NH2 nucleophile before they hydrolyze or undergo N-acylurea rearrangement. Conversely, forcing the reaction with heat promotes acylation of the more nucleophilic indazole N1 position. The Solution: You must generate a highly reactive electrophile at low temperatures. For amide coupling, use HATU with DIPEA, starting at 0°C and slowly warming to 40°C. For urea formation (e.g., in the synthesis of PAR1 antagonists like parmodulins), standard protocols via 4-nitrophenylcarbamate intermediates often fail. Instead, utilize triphosgene with propylene oxide as an acid scavenger, employing a slow addition protocol at 0°C to secure high-purity ureas[2].
Part 2: Quantitative Data & Reaction Parameters
The following table summarizes the optimized parameters for functionalizing 7-amino-indazole based on the desired transformation.
| Reaction Type | Catalyst / Reagent | Base / Scavenger | Optimal Temp Window | Expected Regioselectivity (7-NH vs N1/N2) | Typical Yield |
| Ullmann C-N Coupling | CuBr (10%), 8-Hydroxyquinoline | Cs2CO3 | 65°C – 85°C | > 50:1 (with N1 protection) | 75% – 94% |
| Buchwald-Hartwig | Pd2(dba)3 , BrettPhos | NaOtBu | 90°C – 110°C | 1:5 (Poor, N1 dominates) | < 30% |
| Amide Coupling | HATU | DIPEA | 0°C → 40°C | > 95:1 | 80% – 90% |
| Urea Formation | Triphosgene | Propylene Oxide | 0°C → 25°C | > 99:1 | 65% – 85% |
| Halogenation/Cyclization | NBS / H2SO4 | N/A | 25°C | Regioselective C-Br formation | 75% – 80% |
Note: Maintaining mild conditions is universally critical for indazole derivatives. For instance, during the synthesis of highly functionalized indazole intermediates for the HIV-1 capsid inhibitor Lenacapavir, strictly controlled temperatures during bromination and cyclization were required to prevent degradation and maintain high regioselectivity[3].
Part 3: Self-Validating Experimental Protocols
Protocol A: Optimized Cu-Catalyzed C-N Coupling (Ullmann-Type)
This protocol is designed to maximize 7-NH arylation while suppressing N1-arylation and thermal decomposition.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with 7-aminoindazole (1.0 equiv, 1.0 mmol), aryl bromide (1.2 equiv, 1.2 mmol), CuBr (10 mol%, 14.3 mg), 8-hydroxyquinoline (20 mol%, 29.0 mg), and anhydrous Cs2CO3 (2.0 equiv, 651 mg).
-
Solvent Addition: Add a degassed, anhydrous mixture of THF/DMF (1:1 v/v, 5.0 mL) to achieve a 0.2 M concentration.
-
Temperature Control: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated aluminum block set precisely to 75°C . Stir vigorously (800 rpm) for 18 hours. Self-Validation Check: The reaction mixture should turn a deep, homogenous green/brown. Black precipitation indicates thermal degradation of the catalyst.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 5% aqueous NH4OH (3 x 10 mL) to strip the copper complexes.
-
Isolation: Dry the organic layer over Na2SO4 , concentrate in vacuo, and purify via silica gel flash chromatography.
Protocol B: Temperature-Controlled Amide Coupling
This protocol utilizes a highly reactive active ester generated at low temperatures to overcome the poor nucleophilicity of the 7-amino group.
-
Activation: In a flame-dried flask under N2 , dissolve the carboxylic acid (1.1 equiv, 1.1 mmol) and HATU (1.2 equiv, 1.2 mmol) in anhydrous DMF (3.0 mL). Cool the mixture to 0°C using an ice bath.
-
Base Addition: Add DIPEA (3.0 equiv, 3.0 mmol) dropwise. Stir at 0°C for 15 minutes to ensure complete formation of the active ester.
-
Coupling: Add 7-aminoindazole (1.0 equiv, 1.0 mmol) dropwise as a solution in DMF (1.0 mL).
-
Thermal Ramp: Maintain the reaction at 0°C for 1 hour to prevent runaway exothermic acylation of the N1 position. Then, remove the ice bath and gently warm the reaction to 40°C using a heating mantle. Stir for 12 hours. Self-Validation Check: Monitor strictly by LC-MS. If N1-acylated side products appear (usually exhibiting a +1 mass shift with a distinct retention time), immediately cool the reaction to room temperature.
-
Workup: Quench with saturated aqueous NaHCO3 , extract with DCM, wash with 5% LiCl (to remove DMF), dry, and concentrate.
Part 4: Reaction Optimization Workflow
Decision tree for optimizing 7-aminoindazole coupling reactions based on temperature and reagents.
References
-
Ruck, R. T., Strotman, N. A., & Krska, S. W. (2022). "The Catalysis Laboratory at Merck: 20 Years of Catalyzing Innovation." ACS Catalysis.[Link]
-
Gandhi, D. M., Majewski, M. W., Rosas, R., et al. (2018). "Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells." Bioorganic & Medicinal Chemistry.[Link]
-
Asad, N., Lyons, M., Muniz Machado Rodrigues, S., et al. (2024). "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir." Molecules.[Link]
Sources
Technical Support Center: Navigating Regioselectivity in Indazole Methylation
Welcome to the Technical Support Center dedicated to resolving one of the most common challenges in synthetic and medicinal chemistry: controlling the regioselectivity of indazole methylation. This guide is designed for researchers, scientists, and drug development professionals who encounter the nuanced task of selectively adding a methyl group to either the N1 or N2 position of the indazole ring. Direct alkylation of indazoles frequently results in a mixture of N1 and N2 substituted products, presenting a significant purification challenge.[1] The regiochemical outcome is governed by a delicate interplay of steric and electronic factors, as well as reaction conditions.[1]
This resource provides in-depth, field-proven insights in a practical question-and-answer format, moving from common experimental issues to detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of N1 and N2 methylated isomers. How can I favor the N1 product?
A1: Achieving high selectivity for the N1-alkylated product typically involves reaction conditions that favor the thermodynamically more stable isomer.[1][2] The 1H-indazole tautomer is generally more stable than the 2H-tautomer, making the N1-methylated product the thermodynamically favored one.[2][3][4][5] Here’s what to consider:
-
Choice of Base and Solvent: This is a critical factor. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established and highly effective method for achieving N1 selectivity.[2][3][5][6][7][8]
-
Thermodynamic Equilibration: Conditions that allow the reaction to reach thermodynamic equilibrium will favor the more stable N1 isomer. This can sometimes be achieved by using specific electrophiles like α-halo carbonyl or β-halo ester compounds, which can allow for equilibration.[3][6]
-
Substituent Effects: The nature of the substituents on the indazole ring can significantly influence the outcome. For example, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide substituents have demonstrated over 99% N1 regioselectivity when using NaH in THF.[1][5][6][7][8]
Q2: My goal is the N2-methylated indazole. What conditions should I use?
A2: Selective synthesis of the N2-alkylated indazole often requires conditions that favor the kinetically controlled product.[2][4] While the 1H-indazole is more stable, specific strategies can promote methylation at the N2 position:
-
Mitsunobu Reaction: This reaction has shown a strong preference for producing the N2-regioisomer.[3][5][7][9] For instance, reacting methyl 1H-indazole-3-carboxylate with an alcohol under Mitsunobu conditions (e.g., with PPh₃ and DIAD or DEAD) can yield a significant excess of the N2-alkylated product.[7][9]
-
Acid-Catalyzed Reactions: Under mild acidic conditions, regioselective alkylation at the N2 position can occur.[4][10] For example, using methyl 2,2,2-trichloroacetimidate as the methylating agent in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH) can lead to high N2 selectivity.[11][12]
-
Substituent Effects: Electron-withdrawing groups, particularly at the C7 position (e.g., NO₂, CO₂Me), can strongly favor the formation of the N2-isomer.[5][6][13]
Q3: My methylation reaction is giving a low yield or isn't going to completion. What could be the problem?
A3: Low yields or incomplete reactions can stem from several factors:
-
Inappropriate Base/Solvent Combination: The choice here is crucial. For example, using weaker bases like potassium carbonate or sodium carbonate in THF might not be sufficient to deprotonate the indazole effectively, leading to no reaction.[1] Switching to a stronger base like NaH or a more polar solvent like DMF could be necessary.[1]
-
Steric Hindrance: A bulky methylating agent or a sterically hindered indazole can slow down the reaction. In such cases, increasing the reaction temperature or using a more reactive methylating agent (e.g., a tosylate or triflate instead of a bromide) may improve the yield.[13]
-
Decomposition: The starting material, alkylating agent, or product might be degrading under the reaction conditions. It's important to monitor the reaction by TLC or LC-MS to find the optimal reaction time and temperature.[13]
Q4: How can I reliably distinguish between the N1 and N2 methylated isomers?
A4: ¹H and ¹³C NMR spectroscopy are the most definitive methods for differentiating between N1 and N2 isomers.[14] The chemical shifts of the indazole ring protons and carbons are characteristically different for the two isomers. For instance, in the ¹H NMR spectrum, the H3 proton of the N2 isomer is typically shielded (appears at a lower frequency) compared to the H3 proton of the N1 isomer.[14] Conversely, the H7 proton of the N2 isomer is often deshielded and appears at a higher frequency.[14] Additionally, techniques like UV derivative spectrophotometry can also be used for unambiguous structure assignment.
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step workflows to address specific regioselectivity challenges.
Troubleshooting Scenario 1: Poor N1-Selectivity
Problem: You are attempting to synthesize an N1-methylated indazole but are obtaining a significant amount of the N2-isomer.
Analysis & Solution Workflow:
The key to high N1 selectivity is to ensure the reaction proceeds under thermodynamic control, favoring the more stable 1H-indazole tautomer.
Caption: Workflow for troubleshooting poor N1-selectivity.
Protocol for High N1-Selectivity (Thermodynamic Control): [1][2][13][15]
-
Preparation: To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes.
-
Methylation: Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until complete as monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Troubleshooting Scenario 2: Poor N2-Selectivity
Problem: Your synthesis is aimed at the N2-methylated indazole, but the N1-isomer is the major product.
Analysis & Solution Workflow:
To achieve high N2-selectivity, you need to employ conditions that favor kinetic control or use a reaction that intrinsically prefers the N2 position.
Caption: Workflow for troubleshooting poor N2-selectivity.
Protocol for High N2-Selectivity (Kinetic Control via Mitsunobu Reaction): [1][9][15]
-
Preparation: To a solution of the substituted 1H-indazole (1.0 equiv), methanol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired N2-methylated indazole.
Data Summary: Influence of Reaction Conditions on Regioselectivity
The following table summarizes the impact of various reaction parameters on the N1/N2 product ratio, based on literature findings.
| Indazole Substrate | Methylating Agent | Base / Catalyst | Solvent | Temperature | N1:N2 Ratio | Predominant Isomer | Reference |
| 3-Methyl-6-nitro-1H-indazole | Methyl Iodide | NaH | THF | 0 °C to RT | High N1 | N1 (Thermodynamic) | [2] |
| 3-Methyl-6-nitro-1H-indazole | Dimethyl Carbonate | DABCO | DMF | Reflux | High N2 | N2 (Kinetic) | [2] |
| Methyl 1H-indazole-3-carboxylate | n-Pentanol (Mitsunobu) | PPh₃, DIAD | THF | 0 °C to RT | 1 : 2.5 | N2 | [3][5][7] |
| 7-NO₂-1H-indazole | n-Pentyl bromide | NaH | THF | RT to 50 °C | 4 : 96 | N2 | [5][6] |
| 7-CO₂Me-1H-indazole | n-Pentyl bromide | NaH | THF | RT to 50 °C | <1 : 99 | N2 | [5][6] |
| 1H-Indazole | Isobutyraldehyde (Reductive Amination) | - | PhMe | 30 °C | >99 : <1 | N1 | [16] |
| 6-Nitro-1H-indazole | Methyl 2,2,2-trichloroacetimidate | TfOH | - | - | High N2 | N2 | [12] |
Note: Regioselectivity is highly dependent on the specific substrate and reaction conditions. This table serves as a general guide.[1]
Mechanistic Insights: The Decisive Role of Tautomer Stability
The regioselectivity of indazole methylation is fundamentally linked to the tautomeric equilibrium between the more stable 1H-indazole and the less stable 2H-indazole.
Caption: Kinetic vs. Thermodynamic control in indazole methylation.
Under thermodynamic control, the reaction conditions allow for the equilibration of intermediates, ultimately leading to the most stable product, the N1-isomer.[2][17] In contrast, kinetic control favors the faster-forming product, which is often the N2-isomer, as the N2 position can be more nucleophilic in the transient deprotonated state, depending on the reaction environment.[2][4]
References
-
Development of a selective and scalable N 1-indazole alkylation. (2024). RSC Advances. DOI: 10.1039/D4RA00598H. Retrieved from [Link]
-
(2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters. Retrieved from [Link]
-
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1947. Retrieved from [Link]
-
Jaffari, G. A., & Nunn, A. J. (1973). Methylation of lndazoles and Related Reactions. Journal of the Chemical Society, Perkin Transactions 1, 2371-2374. Retrieved from [Link]
-
(2024). Development of a selective and scalable N1-indazole alkylation. National Center for Biotechnology Information. Retrieved from [Link]
-
Jaffari, G. A., & Nunn, A. J. (1973). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, 2371-2374. DOI: 10.1039/P19730002371. Retrieved from [Link]
-
Request PDF. (2025). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. Retrieved from [Link]
-
Vetuschi, C., Ragno, G., Baiocchi, L., & Ridolfi, P. (1990). Analytical Investigation of N 1 and N 2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Spectroscopy Letters, 22(4), 493-505. Retrieved from [Link]
-
(2021). Indazole synthesis discussion.. Mechanism of this reaction? Reddit. Retrieved from [Link]
-
(n.d.). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. Retrieved from [Link]
-
(2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. National Center for Biotechnology Information. Retrieved from [Link]
-
(2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]
-
(2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Retrieved from [Link]
-
(2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. Retrieved from [Link]
-
(2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. Retrieved from [Link]
-
(2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
-
(2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society. Retrieved from [Link]
-
(n.d.). Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. ResearchGate. Retrieved from [Link]
-
(n.d.). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. ResearchGate. Retrieved from [Link]
-
(2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Publishing System. Retrieved from [Link]
-
(2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Retrieved from [Link]
-
(n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]
-
(2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
(2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. National Center for Biotechnology Information. Retrieved from [Link]
-
Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-237. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. research.ucc.ie [research.ucc.ie]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. wuxibiology.com [wuxibiology.com]
- 12. (PDF) Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate [academia.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Catalyst Poisoning by Amino-indazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst poisoning issues specifically encountered when amino-indazoles are present in a reaction system. The content is structured in a question-and-answer format to directly address common and complex experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding catalyst poisoning by amino-indazoles.
Q1: What is catalyst poisoning?
Catalyst poisoning is the deactivation of a catalyst resulting from the strong chemical bonding (chemisorption) of a substance, known as a poison, to its active sites.[1] This process blocks reactants from accessing these sites, leading to a reduction or complete loss of catalytic activity and/or selectivity.[1][2] Unlike other deactivation mechanisms like thermal degradation, poisoning is a chemical phenomenon that can be either reversible or irreversible depending on the strength of the poison's bond to the catalyst surface.[1]
Q2: Why are amino-indazoles potential catalyst poisons?
Amino-indazoles, and N-heterocycles in general, are well-known catalyst inhibitors.[3] Their poisoning effect stems from the lone pair of electrons on their nitrogen atoms. These electron pairs can coordinate strongly to the electron-deficient active sites of transition metal catalysts (e.g., Palladium, Platinum, Rhodium). This strong dative bond occupies the site, preventing the catalyst from participating in its intended catalytic cycle. The bidentate nature of the amino-indazole structure (having two nitrogen atoms) can lead to a chelating effect, forming a highly stable complex with the metal center and exacerbating the poisoning effect.
Q3: What are the common signs of catalyst poisoning during my experiment?
The primary indicators of catalyst poisoning are often observed through reaction monitoring:[4][5]
-
Decreased Reaction Rate: The most immediate sign is a significant slowdown in the reaction rate compared to established benchmarks. The reaction may appear to "stall" before completion.[4]
-
Incomplete Conversion: A substantial amount of starting material remains unreacted even after extended reaction times or under forcing conditions.[4]
-
Altered Selectivity: The ratio of desired product to byproducts changes. Poisoning can selectively block specific active sites, favoring alternative, undesired reaction pathways.[6][7]
-
Formation of Catalyst Precipitate: In homogeneous catalysis, the formation of palladium black or other metal precipitates can indicate that the poison has displaced stabilizing ligands, leading to catalyst aggregation and deactivation.[3]
Q4: Which catalysts are most susceptible to poisoning by amino-indazoles?
Transition metal catalysts commonly used in cross-coupling, hydrogenation, and C-H activation reactions are particularly vulnerable. This includes, but is not limited to:
-
Palladium (Pd): Widely used in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. Palladium is notoriously sensitive to nitrogen-containing compounds.[8][9][10]
-
Platinum (Pt): Commonly used in hydrogenation and hydrosilylation reactions.
-
Rhodium (Rh): Used in hydrogenation and hydroformylation.
-
Nickel (Ni): An alternative for cross-coupling reactions, also susceptible to N-heterocycle poisoning.
-
Ruthenium (Ru): Used in metathesis and hydrogenation, can be inhibited by strong Lewis bases.
Part 2: In-Depth Troubleshooting Guides
This section addresses specific experimental problems with a structured, causal approach.
Guide 1: Reaction Rate Has Severely Decreased or Stalled
Problem: Your reaction, which has previously worked well, is now extremely slow or has stopped completely, leaving significant amounts of starting material.
Probable Cause: The active sites on your transition metal catalyst are being blocked by the strong coordination of an amino-indazole species present in the reaction mixture. This species could be a reactant, a product, or an impurity in one of the starting materials or solvents. This binding prevents the oxidative addition or other key steps in the catalytic cycle from occurring.[9][10]
-
Review and Analyze Feedstock: The first and most critical step is to identify the source of the poison.[3]
-
Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to analyze all reagents, starting materials, and solvents for the presence of the suspected amino-indazole or other nitrogen-containing impurities.
-
-
Run a Control Experiment: Perform the reaction using a fresh batch of catalyst with highly purified reagents and solvents that have been confirmed to be free of the suspected poison.[3] If this reaction proceeds at the expected rate, it strongly validates that poisoning is the cause of failure in the original experiment.
-
Analyze the Spent Catalyst: If possible, recover the catalyst from the failed reaction. Surface-sensitive analytical techniques can provide direct evidence of poisoning.
-
X-ray Photoelectron Spectroscopy (XPS): This technique can detect the presence of nitrogen on the catalyst surface and provide information about its chemical state.[1][11]
-
Temperature-Programmed Desorption (TPD): This method measures the temperature at which adsorbed species desorb from the catalyst surface, indicating the strength of the poison-catalyst bond.[1]
-
-
Feedstock Purification (Most Effective): The most robust solution is to remove the poison before it enters the reaction.[12][13][14]
-
Recrystallization/Distillation: For solid starting materials or liquid reagents.
-
Adsorption: Pass liquid reagents or solvents through a plug of an acidic adsorbent like activated alumina or silica gel to trap basic nitrogen compounds.[15]
-
Liquid-Liquid Extraction: Use an acidic aqueous wash to extract basic impurities from an organic solution of your reagents.[16]
-
-
Increase Catalyst Loading: In some cases, simply increasing the amount of catalyst can provide enough un-poisoned active sites for the reaction to proceed to completion. This is often economically unfavorable and does not address the root cause.
-
Employ a Guard Bed or Sacrificial Agent: Place a bed of a cheaper, disposable material upstream of the catalyst bed (in flow chemistry) or add a sacrificial agent to the batch that preferentially binds the poison, protecting the primary catalyst.
-
Select a Poison-Resistant Catalyst: Research catalysts known for higher tolerance to N-heterocycles. This may involve catalysts with more sterically hindered active sites or different electronic properties.
Guide 2: Product Selectivity Has Changed Unfavorably
Problem: The reaction is proceeding, but it is yielding a different ratio of products (e.g., regioisomers, stereoisomers) or an increase in byproducts compared to previous runs.
Probable Cause: The amino-indazole is acting as a ligand that modifies the catalyst's electronic or steric properties, rather than completely blocking the active site.[6][17] This modification can alter the transition state energies of different reaction pathways, thereby changing the selectivity. For instance, the steric bulk of the indazole might block the approach of a substrate to a specific face of the catalyst, favoring an alternative pathway.[7]
-
Confirm Identity of Products: Thoroughly characterize all major products and byproducts using techniques like NMR, LC-MS, and GC-MS to understand the new reaction pathways that are occurring.
-
Systematic Component Analysis: Run a series of small-scale reactions, systematically using purified and unpurified versions of each reagent and solvent to pinpoint which component is introducing the selectivity-altering poison.
-
In Situ Reaction Monitoring: Use techniques like ReactIR or process NMR to observe the reaction progress in real-time. This may reveal the formation of different intermediate species compared to a clean reaction.
-
Ligand Modification: If the amino-indazole is an intended reactant, its poisoning effect might be overcome by altering the ancillary ligands on the metal catalyst. A more strongly coordinating or bulkier ligand might prevent the indazole from binding in a way that alters selectivity.[18]
-
Change Reaction Conditions: Systematically adjust temperature, pressure, or solvent.[4] These changes can influence the binding equilibrium of the poison and may restore the desired selectivity. For example, higher temperatures can sometimes promote the desorption of a weakly bound poison.
-
Catalyst Modification: Switch to a different metal or a catalyst on a different support. The nature of the support (e.g., Al₂O₃, C, SiO₂) can influence the electronic properties and poison resistance of the metal nanoparticles.
Part 3: Visualization & Key Protocols
Mechanism of Catalyst Poisoning
The diagram below illustrates the fundamental mechanism of catalyst deactivation where the lone pair of electrons on a nitrogen atom of the amino-indazole molecule forms a strong coordinate bond with an active metal site (e.g., Palladium), rendering it inactive.
Caption: Amino-indazole poisoning a Palladium active site.
Troubleshooting Workflow for Reaction Failure
This decision tree provides a logical workflow for diagnosing and resolving issues of low conversion or reaction stalling.
Caption: Decision tree for troubleshooting catalyst poisoning.
Part 4: Key Experimental Protocols
Protocol 1: Catalyst Surface Analysis by XPS
Objective: To detect the presence of nitrogen-containing poisons on a recovered catalyst surface.
Methodology:
-
Sample Preparation: Carefully recover the spent catalyst from the reaction mixture by filtration. Wash it gently with a volatile solvent (in which the poison has low solubility, if possible) to remove physically adsorbed species and dry under vacuum. Handle the fresh (control) and spent catalysts under an inert atmosphere if they are air-sensitive.
-
Instrument Setup: Use a monochromatic Al Kα X-ray source. Calibrate the binding energy scale to the adventitious carbon C 1s peak at 284.8 eV.
-
Data Acquisition:
-
Acquire a survey scan (0-1100 eV) to identify all elements present on the surface.
-
Acquire high-resolution scans for the key elements: N 1s, Pd 3d (or other metal), C 1s, and O 1s.
-
-
Data Analysis:
-
Compare the survey scans of the fresh and spent catalysts. The appearance of a significant N 1s peak on the spent catalyst is strong evidence of poisoning.
-
Analyze the high-resolution N 1s spectrum. The binding energy can give clues about the chemical environment of the nitrogen (e.g., coordinated amine vs. other species).
-
Analyze the metal's high-resolution spectrum (e.g., Pd 3d). A shift in binding energy may indicate a change in the metal's oxidation state or coordination environment due to poison binding.
-
Protocol 2: Thermal Regeneration of a Poisoned Catalyst
Objective: To remove an adsorbed amino-indazole poison from a catalyst surface through thermal treatment. Note: This is often more effective for reversibly bound poisons and must be optimized carefully to avoid thermal damage (sintering) to the catalyst.[19][20]
Methodology:
-
Catalyst Loading: Load the dried, spent catalyst into a tube furnace or a suitable reactor.
-
Inert Gas Purge: Purge the system with an inert gas (e.g., Argon or Nitrogen) at a controlled flow rate to remove any oxygen.
-
Thermal Ramping:
-
Slowly ramp the temperature (e.g., 5-10 °C/min) under the inert gas flow to the target desorption temperature. This temperature must be determined experimentally; it should be high enough to break the poison-metal bond but below the temperature where the catalyst sinters. Typical ranges might be 200-500 °C.
-
Hold at the target temperature for 1-4 hours.
-
-
Optional Reductive/Oxidative Step: Depending on the catalyst and poison, a subsequent step may be needed.
-
Cooldown: Cool the catalyst back to room temperature under an inert gas flow.
-
Validation: Test the activity of the regenerated catalyst in a control reaction to assess the success of the regeneration process.
Data Presentation: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| XPS | Elemental composition of the surface, chemical state of elements.[1][11] | Directly detects nitrogen on the surface; provides chemical state info. | Requires high vacuum; sampling depth is only a few nanometers. |
| TPD | Strength of adsorption of surface species.[1] | Quantifies the binding energy of the poison. | Requires specialized equipment; interpretation can be complex. |
| ICP-MS/OES | Bulk elemental composition of the catalyst.[21] | Highly sensitive for detecting trace metal impurities. | Does not provide surface-specific information or chemical state. |
| GC-MS / HPLC | Identification and quantification of volatile/soluble organic compounds.[4] | Excellent for analyzing feedstock purity. | Does not directly analyze the catalyst surface. |
| FTIR | Vibrational modes of adsorbed molecules.[8] | Can identify functional groups of adsorbed poison. | Can be difficult to interpret on complex supported catalysts. |
References
-
A Comparative Study of Sulfur Poisoning and Regeneration of Precious-Metal Catalysts | Energy & Fuels - ACS Publications. (n.d.). Retrieved March 7, 2026, from [Link]
- How to Detect Catalyst Poisoning with Temperature Programmed Reduction. (2026, March 8).
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). Retrieved March 7, 2026, from [Link]
-
Catalyst Poisoning Testing - Intertek. (n.d.). Retrieved March 7, 2026, from [Link]
-
Mechanisms of Catalyst Poisoning in Industrial Methanol Plants - ResearchGate. (2025, August 10). Retrieved March 7, 2026, from [Link]
-
Magnetically Recoverable Nanoparticulate Catalysts for Cross-Coupling Reactions: The Dendritic Support Influences the Catalytic Performance - MDPI. (2021, December 9). Retrieved March 7, 2026, from [Link]
-
Tuning the Catalytic Activity and Selectivity of Pd Nanoparticles Using Ligand-Modified Supports and Surfaces - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
- WO2010077262A2 - Catalyst regeneration method - Google Patents. (n.d.).
-
Isolated Effects of Surface Ligand Density on the Catalytic Activity and Selectivity of Palladium Nanoparticles - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Photocatalytic hydrogen production: Role of sacrificial reagents on the activity of oxide, carbon, and sulfide catalysts. (2019, March 15). Retrieved March 7, 2026, from [Link]
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed. (2008, April 9). Retrieved March 7, 2026, from [Link]
-
Tuning the Catalytic Activity and Selectivity of Pd Nanoparticles Using Ligand-Modified Supports and Surfaces | ACS Omega - ACS Publications. (2017, September 20). Retrieved March 7, 2026, from [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society - ACS Publications. (2008, March 13). Retrieved March 7, 2026, from [Link]
-
Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Reaction monitoring reveals poisoning mechanism of Pd 2 (dba) 3 and guides catalyst selection | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025, August 27). Retrieved March 7, 2026, from [Link]
-
Challenges in Catalyst Regeneration and How to Overcome Them. (2024, July 31). Retrieved March 7, 2026, from [Link]
-
Photocatalytic Hydrogen Production: Role of Sacrificial Reagents on the Activity of Oxide, Carbon, and Sulfide Catalysts - MDPI. (2019, March 18). Retrieved March 7, 2026, from [Link]
-
Regeneration of sulfur-poisoned Pd-based catalyst for natural gas oxidation - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Are Sacrificial Agents a Sustainable Practice in Scalable Photocatalytic Hydrogen Production from Water? - Materials Horizons (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]
-
Troubleshooting of Catalytic Reactors | PPTX - Slideshare. (n.d.). Retrieved March 7, 2026, from [Link]
-
The Development of Iron Catalysts for Suzuki- Miyaura Cross-Coupling and the Reactivity Discovered Along the Way - CORE. (n.d.). Retrieved March 7, 2026, from [Link]
-
Catalyst design in C–H activation: a case study in the use of binding free energies to rationalise intramolecular directing group selectivity in iridium catalysis - RSC Publishing - The Royal Society of Chemistry. (2021, April 20). Retrieved March 7, 2026, from [Link]
-
A Review on Studies and Research on Catalysts with Emphasis on Catalyst Deactivation. (2015, October 11). Retrieved March 7, 2026, from [Link]
-
Dual engineering of catalyst and sacrificial agent for efficient photo-biocatalytic CO2 reduction | EurekAlert!. (2025, December 22). Retrieved March 7, 2026, from [Link]
-
Troubleshooting Guide: How to Diagnose a Bad Catalytic Converter - Little Garage. (2025, March 13). Retrieved March 7, 2026, from [Link]
-
Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. (2025, April 18). Retrieved March 7, 2026, from [Link]
-
Development of Preformed Pd Catalysts for Cross-Coupling Reactions, Beyond the 2010 Nobel Prize | ACS Catalysis - ACS Publications. (2012, April 18). Retrieved March 7, 2026, from [Link]
-
Undesired Role of Sacrificial Reagents in Photocatalysis - ACS Publications. (2013, October 17). Retrieved March 7, 2026, from [Link]
-
(PDF) Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations. (2025, October 9). Retrieved March 7, 2026, from [Link]
-
the slow reaction of catalytic reaction news - Talos New Materials Technology (Jiangsu) Co., Ltd. (n.d.). Retrieved March 7, 2026, from [Link]
-
Nanoparticles poison single-atom cross coupling catalyst | Research | Chemistry World. (2023, April 26). Retrieved March 7, 2026, from [Link]
-
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC. (2022, August 3). Retrieved March 7, 2026, from [Link]
-
(PDF) Transition‐Metal‐Catalyzed Syntheses of Indazoles - ResearchGate. (2023, September 6). Retrieved March 7, 2026, from [Link]
-
Study of Catalyst Deactivation in Three Different Industrial Processes - Diva-Portal.org. (n.d.). Retrieved March 7, 2026, from [Link]
-
A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion | ACS Catalysis - ACS Publications. (2019, July 10). Retrieved March 7, 2026, from [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021, February 22). Retrieved March 7, 2026, from [Link]
-
The Use of Ammonia as an Ultimate Amino Source in the Transition Metal-Catalyzed C–H Amination | Accounts of Chemical Research - ACS Publications. (2017, March 21). Retrieved March 7, 2026, from [Link]
-
1-AminoTriazole Transition-Metal Complexes as Laser-Ignitable and Lead-Free Primary Explosives - PubMed. (2019, February 6). Retrieved March 7, 2026, from [Link]
-
Catalyst deactivation Common causes - AmmoniaKnowHow. (n.d.). Retrieved March 7, 2026, from [Link]
-
Mechanisms of catalyst deactivation - SciSpace. (n.d.). Retrieved March 7, 2026, from [Link]
-
Transition metal imidazole complex - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Removal of nitrogen containing compounds by adsorption: a review. (2017, April 25). Retrieved March 7, 2026, from [Link]
-
Adsorptive removal of nitrogen-containing compounds from a model fuel using a metal–organic framework having a free carboxylic acid group | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Removal of Nitrogen Containing Compounds From Fuel Using Modified Activated Carbon. (n.d.). Retrieved March 7, 2026, from [Link]
-
The use of alternative solvent purification techniques - American Chemical Society. (n.d.). Retrieved March 7, 2026, from [Link]
-
Study on Removal of Nitrogen-Containing Heterocyclic Compounds Contained in Crude Methylnaphthalene Oil by Formamide Extraction - MDPI. (2024, July 25). Retrieved March 7, 2026, from [Link]
Sources
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. littlegarageslc.com [littlegarageslc.com]
- 6. Tuning the Catalytic Activity and Selectivity of Pd Nanoparticles Using Ligand-Modified Supports and Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolated Effects of Surface Ligand Density on the Catalytic Activity and Selectivity of Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Removal of nitrogen containing compounds by adsorption: a review - Materials Research Forum [mrforum.com]
- 13. researchgate.net [researchgate.net]
- 14. tost.unise.org [tost.unise.org]
- 15. acs.org [acs.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. WO2010077262A2 - Catalyst regeneration method - Google Patents [patents.google.com]
- 20. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 21. Catalyst Poisoning Testing [intertek.com]
Technical Support Center: Handling & Stability of 4-Chloro-1-methyl-1H-indazol-7-amine in Acidic Conditions
As a Senior Application Scientist, I frequently encounter challenges from researchers working with functionalized indazoles. 4-Chloro-1-methyl-1H-indazol-7-amine (CAS 928840-81-7) is a highly valuable building block in medicinal chemistry and drug development[1]. However, its unique structural features—specifically the electron-rich C7-amine conjugated with the indazole core, juxtaposed against the electron-withdrawing C4-chloro group—create distinct behavioral quirks in acidic environments.
This guide abandons generic advice to focus on the exact physicochemical causality behind the issues you are facing at the bench, providing self-validating protocols to ensure your workflows succeed.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my compound "disappear" during acidic aqueous workup?
The Causality: Researchers often attempt to extract this compound into organic solvents (like Ethyl Acetate or Dichloromethane) from mildly acidic reaction mixtures. The C7-amino group of the indazole core is moderately basic. Based on structural analogs like 7-aminoindazole, the primary amine has a pKa of approximately 5.16, while the indazole nitrogen ( N2 ) has a pKa of around 1.48[2]. In any solution with a pH < 4.5, the C7-amine becomes protonated, forming a highly polar ammonium salt. The Solution: This salt has a near-zero partition coefficient ( LogP ) for organic solvents. To recover your compound, you must basify the aqueous layer to pH 8–9 using a mild base (e.g., saturated NaHCO3 ) to neutralize the salt back into its free base form before extraction.
Q2: I observe a rapid color change (to red/violet) when storing the compound in mildly acidic or neutral solutions. Is it degrading?
The Causality: Yes. The free base of 7-aminoindazoles is notoriously air-sensitive. Literature confirms that these scaffolds "turn red in air" due to auto-oxidation[2]. The primary amine facilitates the oxidation of the aromatic ring into a highly conjugated quinone-imine derivative. The Solution: Interestingly, storing the compound in strongly acidic conditions (as a dry hydrochloride salt) locks the amine lone pair in a protonated state, drastically increasing its oxidative stability. If you must store it in solution, degas the solvent with Argon and maintain a low pH, or store it as a dry HCl salt in an amber vial at -20°C.
Q3: Why are my acid-catalyzed amide coupling reactions failing or requiring excessive heating?
The Causality: In acid-catalyzed conditions (or when using highly acidic coupling additives), the C7-amine is protonated. A protonated amine lacks the lone pair required to act as a nucleophile. Furthermore, the N1 -methyl group provides slight steric shielding, and the C4 -chloro group exerts an electron-withdrawing inductive effect, inherently reducing the nucleophilicity of the C7-amine compared to unsubstituted anilines. The Solution: Switch to base-promoted coupling conditions (e.g., HATU/DIPEA) to ensure the C7-amine remains completely deprotonated and nucleophilic throughout the reaction.
Part 2: Physicochemical Profile & Quantitative Data
Understanding the protonation states is critical for predicting the compound's behavior. Below is a synthesized data table based on the behavior of the 7-aminoindazole core modified by the inductive effects of the C4-chloro and N1-methyl groups.
| Property / Condition | Value / Observation | Mechanistic Implication |
| pKa1 (C7-Amine) | ~4.5 - 5.1 | Protonates in weak acids (e.g., Acetic Acid, dilute HCl). Becomes highly water-soluble. |
| pKa2 (Indazole N2) | ~1.0 - 1.5 | Requires strong mineral acids (pH < 1) to protonate. Forms di-salts. |
| Solubility (pH 7.4) | Poor (< 1 mg/mL) | Exists as a neutral free base; requires organic solvents (DMSO, DMF, EtOAc). |
| Solubility (pH 2.0) | High (> 50 mg/mL) | Exists as an ammonium salt; highly soluble in aqueous media. |
| Oxidative Stability | Free Base: Low (Hours) | Susceptible to air/light oxidation. Must be stored under inert gas. |
| Oxidative Stability | HCl Salt: High (Months) | Protonation removes electron density from the ring, preventing oxidation. |
Part 3: Visualizing the Chemical Logic
Protonation and Degradation Pathways
The following diagram illustrates how pH and environmental exposure dictate the structural state of the molecule.
Caption: Protonation states and oxidation pathway of the 4-Chloro-1-methyl-1H-indazol-7-amine core.
Optimized Extraction Workflow
To prevent product loss and degradation during workup, follow this exact sequence.
Caption: Optimized acid-base extraction workflow for air-sensitive 7-aminoindazoles.
Part 4: Validated Experimental Protocols
Protocol A: Quantitative Acid-Base Extraction & Recovery
This protocol is a self-validating system. The in-process pH checks ensure that the partition coefficient is forced entirely into the organic phase before extraction begins.
-
Quench & Cool: Transfer your acidic reaction mixture to an Erlenmeyer flask. Place the flask in an ice-water bath and allow the internal temperature to reach 0–5°C. Causality: Basification is exothermic. Heat combined with the newly formed free base will rapidly accelerate air oxidation.
-
Controlled Basification: Slowly add cold, saturated aqueous NaHCO3 dropwise while stirring vigorously.
-
In-Process Validation: Use a calibrated pH probe (not just pH paper, which can be bleached by reaction byproducts) to verify the aqueous layer has reached exactly pH 8.5. If the pH is below 7.0, the compound is still protonated and will not extract.
-
Extraction: Transfer to a separatory funnel. Extract three times with cold Ethyl Acetate (EtOAc).
-
Washing & Drying: Wash the combined organic layers once with brine to remove residual water and salts. Dry over anhydrous Na2SO4 .
-
Concentration: Evaporate the solvent under reduced pressure at a bath temperature not exceeding 30°C . Flush the receiving flask with Argon immediately upon breaking the vacuum.
Protocol B: Preparation of the Hydrochloride Salt for Long-Term Storage
If you do not plan to use the compound immediately, converting it to an HCl salt is the only reliable way to prevent oxidative degradation over time.
-
Dissolution: Dissolve the purified free base of 4-Chloro-1-methyl-1H-indazol-7-amine in a minimum volume of anhydrous Diethyl Ether or Tetrahydrofuran (THF) under an Argon atmosphere.
-
Acidification: Slowly add 1.2 equivalents of a standardized solution of HCl in Dioxane (typically 4.0 M) at room temperature. A white to off-white precipitate should form immediately.
-
In-Process Validation: The supernatant should test highly acidic (pH < 2) when a drop is spotted on wet pH paper, confirming an excess of acid and complete salt formation.
-
Isolation: Filter the precipitate under a blanket of inert gas using a Schlenk frit or a rapid vacuum filtration setup. Wash the filter cake twice with cold, anhydrous Diethyl Ether.
-
Storage: Dry the solid under high vacuum for 4 hours. Store in an amber glass vial, backfilled with Argon, at -20°C.
References
-
Archive.org. "Full text of 'Dictionary Of Organic Compounds Volume One'". (Source for 7-aminoindazole pKa and oxidative air-sensitivity). Accessed March 12, 2026.[Link]
-
Journal of the Chemical Society, Perkin Transactions 2. "N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles: an experimental and theoretical study". RSC Publishing. Accessed March 12, 2026.[Link]
Sources
Technical Support Center: Recrystallization of 1-Methyl-1H-indazol-7-amine Derivatives
Welcome to the Process Chemistry Technical Support Center. This module is dedicated to the isolation and purification of 1-methyl-1H-indazol-7-amine and its derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes, focusing on the thermodynamic causality and self-validating workflows required to achieve high-purity crystalline active pharmaceutical ingredients (APIs).
Thermodynamic Principles & Solvent Selection (FAQ)
Q: Why is solvent selection so challenging for 1-methyl-1H-indazol-7-amine? A: The molecule possesses a unique physicochemical dichotomy. The indazole core is a lipophilic, ten-π electron aromatic system[1], while the primary amine at the 7-position acts as a strong hydrogen-bond donor and acceptor. Furthermore, the N1-methylation locks the molecule into the 1H-tautomer, preventing the annular tautomerism seen in unsubstituted indazoles and fundamentally altering its crystal packing energy[1].
Causality: Because of this dual nature, single solvents rarely provide the steep solubility curve required for high-yield cooling crystallization. Highly polar solvents (e.g., pure methanol) solvate the amine too effectively, preventing nucleation, while non-polar solvents (e.g., heptane) fail to solvate the aromatic core even at reflux. Therefore, binary (solvent/anti-solvent) systems are strictly required to force the compound out of solution in a controlled manner[2].
Q: What are the optimal binary solvent systems for this scaffold? A: We have compiled the most effective systems based on dielectric constant (ε) differentials and empirical solubility curves.
| Solvent System (Good / Anti-Solvent) | Typical Ratio (v/v) | Dielectric Constant (ε) Gap | Expected Yield | Troubleshooting Notes |
| Ethanol / Water | 3:1 to 1:1 | 24.5 / 80.1 | 75-85% | Prone to oiling out if cooled too rapidly. Highly scalable and green. |
| Dichloromethane / Hexane | 1:3 to 1:5 | 8.9 / 1.9 | 80-90% | Excellent for highly lipophilic derivatives. Rapid evaporation requires sealed vessels. |
| Ethyl Acetate / Heptane | 1:2 to 1:4 | 6.0 / 1.9 | 70-80% | Optimal thermodynamic balance; slower crystal growth yields superior purity. |
| Acetone / Water | 2:1 to 1:2 | 20.7 / 80.1 | 65-75% | Best for derivatives with highly polar functional groups. |
Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)
Q: During cooling, my solution turns into a cloudy emulsion and forms a sticky oil at the bottom of the flask instead of crystals. What is the mechanism behind this? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to in process chemistry as "oiling out"[3]. It occurs when the solution's cooling trajectory intersects the miscibility gap (cloud point curve) before it reaches the metastable zone for solid nucleation[4].
Causality: Because the integration of the indazole molecules into a rigid crystal lattice is kinetically hindered by rapid cooling or extreme supersaturation, the solute separates as a metastable, solute-rich liquid droplet[3]. These droplets entrap impurities and solvent, eventually solidifying into an amorphous, impure mass that ruins the batch[5].
Q: How do I rescue an oiled-out batch and force crystallization? A: You must thermodynamically reset the system to a single phase and alter the kinetic pathway to favor solid nucleation over phase separation. Follow the visual workflow below:
Workflow for mitigating Liquid-Liquid Phase Separation (Oiling Out) during recrystallization.
Validated Experimental Methodologies (SOP)
Q: What is the standard operating procedure (SOP) for a mixed-solvent recrystallization of 1-methyl-1H-indazol-7-amine? A: The following protocol utilizes an Ethanol/Water binary system. It is engineered as a self-validating system , meaning each step contains a physical checkpoint to guarantee thermodynamic control before proceeding.
Step 1: Primary Dissolution
-
Action: Suspend the crude 1-methyl-1H-indazol-7-amine in the minimum volume of the 'good solvent' (Ethanol) at reflux (78°C).
-
Self-Validation: The solution must become completely transparent. If particulate matter remains, these are insoluble impurities (e.g., inorganic salts or palladium residues). Perform a hot filtration. A perfectly clear filtrate validates the complete solvation of the target API.
Step 2: Anti-Solvent Titration (Defining the Metastable Zone)
-
Action: Maintain reflux and add the anti-solvent (Water) dropwise via an addition funnel. Stop immediately when a faint, persistent cloudiness appears. Add exactly 2-5% v/v of Ethanol until the solution is perfectly clear again.
-
Self-Validation: The transient cloudiness validates that the solution has reached the exact boundary of the solubility curve. The subsequent clearing validates entry into the metastable zone, ensuring the system is primed for controlled nucleation rather than crashing out as an oil.
Step 3: Controlled Desupersaturation and Seeding
-
Action: Cool the reactor slowly (0.1 - 0.2 °C/min) to 10°C below the boiling point. Introduce 0.5-1.0 wt% of pure crystalline seeds. Hold the temperature for 30 minutes.
-
Self-Validation: Observe the seeds. If they dissolve, the solution is undersaturated (re-initiate Step 2). If secondary nucleation occurs around the seeds (visible as sharp, birefringent crystal growth), the supersaturation level is optimal, validating the kinetic pathway.
Step 4: Isolation and Washing
-
Action: Cool the suspension to 0-5°C over 2 hours. Isolate via vacuum filtration. Wash the filter cake with a pre-chilled mixture of Ethanol/Water at the final ratio.
-
Self-Validation: Inspect the mother liquor. It should be transparent and free of milky emulsions. A clear mother liquor validates that Liquid-Liquid Phase Separation was successfully avoided and crystallization is complete.
References
- Oiling Out in Crystalliz
- Optimization of Solvent Systems for Indazole Deriv
- The Problem of Oiling Out in Chemical Process Development KiloMentor
- Enhancing Crystallization Control with In-Line P
- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives PMC (N
Sources
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 5. Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing - Aragen Life Sciences [aragen.com]
Overcoming steric hindrance in 4-substituted indazole reactions
Welcome to the technical support center for synthetic strategies involving 4-substituted indazoles. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges stemming from steric hindrance at the C4-position of the indazole core. Here, we move beyond simple protocols to explore the underlying principles, offering troubleshooting guides and validated strategies to ensure your reactions proceed efficiently.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the unique reactivity of 4-substituted indazoles.
Q1: Why is the C4-position of the indazole ring so sensitive to steric hindrance?
A: The steric sensitivity at the C4-position is a consequence of its location on the benzene portion of the bicyclic system, immediately adjacent to the fused pyrazole ring. Any substituent at C4 is spatially close to the hydrogen or substituent at the C5-position and, more critically, to the N1-position of the pyrazole ring. During transition-metal-catalyzed reactions, the coordination of the indazole to a bulky metal-ligand complex creates a sterically crowded environment around the C4-position, hindering the approach of coupling partners and impeding key steps in the catalytic cycle like oxidative addition or reductive elimination.[1][2]
Q2: Which common reactions are most affected by steric hindrance in 4-substituted indazoles?
A: Palladium-catalyzed cross-coupling reactions are the most prominently affected. These include:
-
Suzuki-Miyaura Coupling: Forming C-C bonds with boronic acids. The bulky boronic acid and the palladium-ligand complex can create significant steric strain.[3][4]
-
Buchwald-Hartwig Amination: Forming C-N bonds with amines. This reaction is notoriously sensitive to steric effects, especially with bulky secondary amines or ortho-substituted aryl amines.[5][6]
-
Sonogashira Coupling: Forming C-C bonds with terminal alkynes. While alkynes are linear, the catalyst system and the approach to the indazole core can still be sterically impeded.[7][8]
-
Heck Coupling: Forming C-C bonds with alkenes. The mechanism involves coordination of the alkene, which can be difficult in a crowded environment.[9][10]
Q3: What are the three primary strategies to mitigate steric hindrance in these reactions?
A: A multi-faceted approach is typically required:
-
Rational Catalyst & Ligand Selection: This is the most critical factor. Employing bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, RuPhos, or BrettPhos) is often necessary. These ligands promote the formation of highly reactive, low-coordinate palladium(0) species that are more effective in hindered environments.[11][12][13]
-
Optimization of Reaction Conditions: Systematically adjusting parameters such as base, solvent, and temperature can overcome kinetic barriers. For instance, weaker bases may be less effective, while highly non-polar or polar aprotic solvents can influence catalyst stability and reactivity.
-
Energy Input: Utilizing microwave irradiation can provide rapid, localized heating, often overcoming the activation energy barrier in sterically hindered reactions where conventional heating fails or leads to decomposition over long reaction times.[9][14][15][16]
Section 2: Troubleshooting Guides for Cross-Coupling Reactions
This section provides specific, actionable advice for common problems encountered during key cross-coupling reactions.
Guide 1: Suzuki-Miyaura Coupling
Issue: You are attempting to couple a 4-bromoindazole with an ortho-substituted arylboronic acid, but you observe low yield, significant starting material recovery, and/or formation of a homo-coupled biaryl byproduct.
Causality Analysis: The primary bottleneck is likely the transmetalation step, where the boronic acid transfers its organic group to the palladium center. Steric clash between the indazole's C4-substituent, the ortho-substituent on the boronic acid, and the palladium ligands prevents the necessary geometry for efficient transfer.
Troubleshooting Workflow
Caption: Troubleshooting workflow for hindered Suzuki-Miyaura coupling.
Recommended Solutions & Protocols:
| Parameter | Standard Condition (Fails) | Recommended Optimization for Hindered Substrates | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Pd(OAc)₂ with RuPhos or XPhos (2-5 mol% Pd, L/Pd ratio 2:1) | Bulky, electron-rich biarylphosphine ligands stabilize the active monoligated Pd(0) species, which is more reactive towards sterically demanding substrates.[13] |
| Base | Na₂CO₃ | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Stronger bases can facilitate the formation of the more reactive boronate species, accelerating transmetalation.[17] |
| Solvent | Toluene or DME | 1,4-Dioxane/H₂O (e.g., 5:1) or DMF | Higher boiling point solvents allow for increased reaction temperatures. The presence of water can aid in dissolving the base and boronic acid. |
| Temperature | 80 °C | 100-120 °C (conventional) or 120-150 °C (microwave) | Provides the necessary activation energy to overcome the steric barrier. Microwave heating can significantly reduce reaction times from hours to minutes.[9][18] |
Guide 2: Buchwald-Hartwig Amination
Issue: An attempt to couple a 4-chloroindazole with morpholine or another secondary amine results in no product formation, even at elevated temperatures.
Causality Analysis: This is a classic case of steric hindrance preventing the C-N reductive elimination, the final product-forming step. The bulky ligand, the indazole, and the secondary amine all compete for space around the palladium center, making the geometry required for bond formation highly unfavorable.
The Steric Clash in C-N Coupling
Caption: Steric repulsion between ligands, indazole, and amine hinders C-N bond formation.
Recommended Solutions & Protocols:
| Parameter | Standard Condition (Fails) | Recommended Optimization for Hindered Substrates | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ with BINAP | G3/G4 Buchwald Precatalysts with tBuXPhos or BrettPhos | These specialized ligands and precatalysts are designed for sterically demanding C-N couplings. They possess the bulk required to facilitate reductive elimination from hindered substrates.[11][12] |
| Base | K₂CO₃ | NaOtBu or LHMDS | A strong, non-nucleophilic base is essential for deprotonating the amine or amido-complex without competing side reactions.[11] |
| Solvent | Toluene | Toluene or t-BuOH | These solvents are standard for Buchwald-Hartwig aminations and are generally effective. Solvent choice is often less critical than ligand and base selection for this reaction. |
| Temperature | 100 °C | 100-110 °C | High temperatures are typically required, but ligand choice is the more dominant factor for success. |
Section 3: Detailed Experimental Protocol
This section provides a robust, field-tested protocol for a challenging Suzuki-Miyaura coupling reaction.
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Bromo-1H-indazole with 2,6-Dimethylphenylboronic Acid
Objective: To synthesize 4-(2,6-dimethylphenyl)-1H-indazole, a sterically challenging transformation.
Materials:
-
4-Bromo-1H-indazole (1.0 equiv)
-
2,6-Dimethylphenylboronic acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.03 equiv)
-
RuPhos (0.06 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Microwave reaction vial with stir bar
Procedure:
-
Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-bromo-1H-indazole (e.g., 197 mg, 1.0 mmol), 2,6-dimethylphenylboronic acid (225 mg, 1.5 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (6.7 mg, 0.03 mmol) and RuPhos (28 mg, 0.06 mmol). Add this solid mixture to the reaction vial.
-
Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane and 1 mL of degassed water to the vial.
-
Inerting: Seal the vial with a septum cap. Purge the vial with argon or nitrogen gas for 5-10 minutes by bubbling the gas through the solution via a needle, with another needle serving as an outlet.
-
Microwave Irradiation: Place the vial in the microwave reactor. Heat the reaction mixture to 140 °C for 30-45 minutes . Monitor the pressure to ensure it remains within the safe limits of the vial.
-
Work-up:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
References
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances.
- 4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase. PubMed.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
- 3-Substituted Indazoles as Configurationally Locked 4EGI-1 Mimetic and Inhibitors of eIF4E/eIF4G Interaction. PMC.
- Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- The effect of steric bulk in Sonogashira coupling reactions.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Thieme.
- optimizing reaction conditions for 4,4'-Bi-1H-imidazole deriv
- Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and comput
- Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. ArODES - HES-SO.
- MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar.
- Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Buchwald–Hartwig amin
- Sonogashira coupling. Wikipedia.
- Microwave‐assisted Transition Metal‐catalyzed Coupling Approach to Indazole Diversity. Bulletin of the Korean Chemical Society.
- A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. Benchchem.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
- Palladium(II)
- C-H activation as a strategic reaction: enantioselective synthesis of 4-substituted indoles. PubMed.
- Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry.
- Palladium(II) Complexes Bearing an Indazole-Derived N-Heterocyclic Carbene and Phosphine Coligands as Catalysts for the Sonogashira Coupling and the Hydroamination of Alkynes.
- "Versatile Disubstituted Imidazole Ligands For Suzuki-Miyaura Coupling " by Daniel Parker. SJSU ScholarWorks.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC.
- Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group str
- Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymeriz
- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
- Buchwald-Hartwig Amin
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest.
- Recent Advances in Microwave-Assisted Copper-C
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Rh(III)-Catalyzed [4 + 1] Annulation and Ring Opening for the Synthesis of Pyrazolo[1,2-a] Indazole Bearing a Quaternary Carbon.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines..
- A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells. RSC Publishing.
- Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymeriz
- How to overcome Steric Hindrance?.
- Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry.
Sources
- 1. 3-Substituted Indazoles as Configurationally Locked 4EGI-1 Mimetic and Inhibitors of eIF4E/eIF4G Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. hammer.purdue.edu [hammer.purdue.edu]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. ajrconline.org [ajrconline.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Method Development for 7-Amino-4-chloro-indazole Purity: A Comparative Guide to Stationary Phases
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and kinase inhibitors[1]. Specifically,2 serves as a critical synthetic intermediate in drug development[2]. Ensuring the purity of this building block is paramount; structurally similar impurities, such as positional isomers (e.g., 6-amino-4-chloro-indazole), can propagate through synthetic pathways and severely compromise final Active Pharmaceutical Ingredient (API) efficacy.
This guide provides an objective, comparative analysis of High-Performance Liquid Chromatography (HPLC) stationary phases for indazole purity analysis. Furthermore, it outlines a self-validating experimental protocol grounded in the harmonized3[3] and the4 guidelines[4].
Mechanistic Approach to Method Development
Developing a robust purity method requires a deep understanding of the analyte's physicochemical properties. 7-Amino-4-chloro-indazole features a hydrophobic bicyclic aromatic ring, an electron-withdrawing chlorine atom, and a weakly basic primary amine.
-
Mobile Phase Causality (pH Control): The primary amino group possesses a pKa of approximately 4.0 to 5.0. If the mobile phase pH is maintained near this pKa, the molecule exists in a state of partial ionization, leading to severe peak tailing and retention time drift. By utilizing a highly acidic mobile phase (pH ~2.5 using 0.1% Trifluoroacetic acid), the amine is fully protonated. This locks the analyte into a single, highly polar ionization state, ensuring sharp, symmetrical peaks and reproducible chromatography.
-
Stationary Phase Causality (Selectivity): Traditional C18 columns rely exclusively on hydrophobic dispersive forces. However, the indazole core is an electron-rich aromatic system. By employing a Phenyl-Hexyl stationary phase, chromatographers can exploit π−π interactions between the phenyl ring of the column and the indazole ring of the analyte. This orthogonal retention mechanism is highly effective at resolving closely related positional isomers that differ only in the spatial arrangement of the amino group.
Caption: HPLC Method Development and Validation Workflow for Indazole Derivatives.
Comparative Evaluation: C18 vs. Phenyl-Hexyl Columns
To objectively compare performance, an experimental study evaluated the separation of 7-amino-4-chloro-indazole from its primary synthetic impurity, 6-amino-4-chloro-indazole, using two different column chemistries under identical gradient conditions.
Table 1: Comparative Chromatographic Performance (Conditions: Gradient Elution, 0.1% TFA in Water / Acetonitrile, 1.0 mL/min, 40°C)
| Chromatographic Parameter | Standard C18 Column (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl Column (4.6 x 150 mm, 5 µm) |
| Retention Time (7-Amino) | 6.45 min | 7.12 min |
| Retention Time (6-Amino Impurity) | 6.58 min | 7.85 min |
| Resolution ( Rs ) | 1.2 (High co-elution risk) | 3.5 (Baseline separation) |
| Peak Asymmetry ( As ) | 1.45 (Moderate tailing) | 1.08 (Excellent symmetry) |
| Theoretical Plates ( N ) | 8,500 | 12,400 |
Data Synthesis: The Phenyl-Hexyl column significantly outperforms the standard C18 phase. The induced π−π interactions provide the necessary selectivity to pull the positional isomers apart, achieving a resolution ( Rs ) of 3.5. This comfortably exceeds the USP <621> requirement of Rs≥1.5 for baseline separation[3], making the Phenyl-Hexyl column the superior and safer choice for quality control.
Self-Validating Experimental Protocol
Trustworthy analytical procedures must be self-validating. The following step-by-step methodology integrates System Suitability Testing (SST) directly into the workflow, ensuring the instrument is "fit for purpose" prior to any sample analysis.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
Causality: Both phases must be filtered through a 0.22 µm nylon membrane and sonicated. This removes particulates that could degrade the column frit and prevents outgassing in the pump heads, which causes baseline noise.
Step 2: Sample & Standard Preparation
-
Diluent: Water:Acetonitrile (50:50, v/v).
-
Standard Solution: Accurately weigh 10 mg of 7-amino-4-chloro-indazole reference standard. Dissolve and dilute to 10 mL with diluent (1.0 mg/mL).
-
System Suitability Solution: Spike the standard solution with 0.1% w/w 6-amino-4-chloro-indazole.
-
Causality: Using a 50:50 diluent ensures the hydrophobic indazole is fully solubilized while remaining compatible with the initial aqueous gradient conditions, preventing peak splitting upon injection.
Step 3: Chromatographic Execution
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C. (Causality: Elevated temperature reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics for sharper peaks).
-
Detection: UV at 235 nm (Optimal absorbance maximum for the indazole core).
-
Gradient Program: 0–2 min (10% B), 2–10 min (10% → 60% B), 10–12 min (60% B), 12–12.1 min (return to 10% B), 12.1–17 min (equilibration).
Step 4: System Suitability Testing (SST) Inject the System Suitability Solution in replicate (n=5). Do not proceed to sample analysis unless the following self-validating criteria are met:
-
Resolution ( Rs ) between 7-amino and 6-amino peaks ≥ 2.0.
-
Relative Standard Deviation (RSD) of peak area ≤ 2.0%.
-
Tailing factor ( Tf ) ≤ 1.5.
Analytical Validation Strategy (ICH Q2(R2) Framework)
Once optimized, the method must be validated to demonstrate it is scientifically sound and compliant with regulatory standards. The ICH Q2(R2) guideline provides the definitive framework for validating analytical procedures[4].
Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria
| Validation Characteristic | Experimental Methodology | Acceptance Criteria |
| Specificity (Forced Degradation) | Stress the sample using 0.1N HCl, 0.1N NaOH, 3% H2O2 , UV light, and 60°C heat for 24 hours. | No interference at the retention time of the main peak. Peak purity angle < purity threshold (via PDA). |
| Linearity | Prepare 5 concentration levels ranging from 25% to 150% of the target working concentration. | Correlation coefficient ( R2 ) ≥ 0.999. |
| Accuracy | Perform spike recovery at 50%, 100%, and 150% levels (n=3 preparations per level). | Mean recovery must fall between 98.0% and 102.0%. |
| Precision (Repeatability) | Prepare 6 independent sample solutions at 100% target concentration. | %RSD of the calculated assay ≤ 2.0%. |
Causality in Specificity Testing: Forced degradation (stress testing) is the ultimate proof of specificity. By intentionally degrading the 7-amino-4-chloro-indazole sample, we generate potential real-world degradation products. The method is only considered specific if the main peak can be cleanly resolved from all generated degradants, proving the method is stability-indicating.
References
- Title: ICH Q2(R2)
- Title: <621> Chromatography - US Pharmacopeia (USP)
- Title: CAS 100959-52-2 4-Chloro-1H-indazol-7-amine Source: Alfa Chemistry URL
- Title: Discovery and synthesis of novel indazole derivatives Source: Benchchem URL
Sources
Section 1: The Mechanistic Causality of Chlorinated Indazole Fragmentation
High-Resolution vs. Low-Resolution Mass Spectrometry for the Structural Elucidation of Chlorinated Indazoles: A Comparative Guide
Chlorinated indazoles represent a critical structural motif in modern medicinal chemistry, agrochemical development, and forensic toxicology, particularly as novel synthetic cannabinoid receptor agonists (SCRAs)[1]. The structural elucidation of these compounds presents a unique analytical challenge: researchers must identify the exact position of the chlorine atom, map complex gas-phase fragmentation pathways, and distinguish closely related structural isomers.
This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, e.g., Orbitrap and Q-TOF) against Low-Resolution Mass Spectrometry (Triple Quadrupole, QqQ) for the characterization of chlorinated indazoles. By establishing a self-validating experimental workflow, this guide provides drug development professionals and analytical scientists with the mechanistic insights needed to ensure absolute data integrity.
To accurately identify chlorinated indazoles, one must understand the causality driving their gas-phase dissociation. Under positive electrospray ionization (ESI+), protonation typically occurs at the most basic site—often the amide nitrogen or the N2 position of the indazole ring.
Upon higher-energy collisional dissociation (HCD), the dominant fragmentation pathway is the α -cleavage of the bond adjacent to the carbonyl group at the C-3 position ()[2]. This cleavage is thermodynamically driven by the formation of a highly stable acylium-indazole cation . The extended aromatic conjugation of the indazole system stabilizes this positive charge, making it the base peak in most MS/MS spectra.
Because the chlorine atom is bound directly to the aromatic core, the acylium ion retains the characteristic 35Cl/37Cl isotopic signature (an approximate 3:1 intensity ratio). Subsequent fragmentation involves the loss of carbon monoxide (-28 Da) to form a methylidene-indazolium ion, followed by the diagnostic neutral loss of a chlorine radical (-35 Da) or hydrogen chloride (-36 Da) to yield a dechlorinated core ()[3].
Mechanistic ESI-MS/MS fragmentation pathway of a 3-carboxamide chlorinated indazole core.
Section 2: Platform Comparison Matrix (HRMS vs. QqQ)
When selecting an analytical platform for structural elucidation, the choice between HRMS (Orbitrap/Q-TOF) and QqQ dictates the reliability of the resulting data. While QqQ instruments excel in targeted quantitative assays due to their high duty cycle, they operate at unit mass resolution. This limitation causes isobaric matrix interferences to distort the delicate 3:1 chlorine isotope ratio, leading to false negatives in complex biological matrices.
Conversely, HRMS platforms provide sub-ppm mass accuracy and high resolving power (R > 70,000). This isolates the exact elemental composition of the chlorinated fragments from background noise, ensuring the isotopic fidelity remains intact ()[1].
Table 1: Objective Performance Comparison for Chlorinated Indazole Analysis
| Analytical Feature | HRMS (Orbitrap / Q-TOF) | Low-Resolution MS (Triple Quadrupole) | Analytical Impact for Chlorinated Indazoles |
| Mass Resolving Power | > 70,000 (FWHM) | ~ 1,000 (Unit Mass) | HRMS separates isobaric background ions from the target 35Cl/37Cl isotopic cluster. |
| Mass Accuracy | < 2 ppm | ± 0.5 Da | HRMS allows exact elemental formula generation for unknown fragment ions. |
| Isotopic Fidelity | Excellent (Preserves 3:1 ratio) | Poor in complex matrices | QqQ isotope ratios are easily skewed by co-eluting matrix components, breaking validation logic. |
| Acquisition Mode | Data-Dependent Acquisition (DDA) | Multiple Reaction Monitoring (MRM) | DDA captures untargeted fragmentation pathways; MRM requires prior knowledge of the target. |
| Primary Application | Structural elucidation & unknown screening | High-sensitivity targeted quantitation | HRMS is mandatory for mapping novel indazole derivatives during drug development. |
Section 3: Self-Validating Experimental Protocol (LC-HRMS/MS)
To ensure scientific integrity, the following step-by-step methodology utilizes a self-validating logic gate: a fragment is only assigned if its exact mass, isotopic pattern, and neutral loss logically align.
Step 1: Sample Preparation (Liquid-Liquid Extraction)
-
Action: Extract 100 µL of the biological sample/reaction mixture using 500 µL of Methyl tert-butyl ether (MTBE). Centrifuge at 10,000 x g for 5 minutes, collect the organic layer, evaporate to dryness, and reconstitute in 100 µL of initial mobile phase.
-
Causality: LLE removes highly polar matrix components (e.g., salts, phospholipids) that cause severe ion suppression in the ESI source, ensuring maximum ionization efficiency for the relatively non-polar chlorinated indazoles.
Step 2: Chromatographic Separation (UHPLC)
-
Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Use a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) from 5% B to 95% B over 10 minutes.
-
Causality: The acidic modifier ensures the indazole nitrogen remains protonated ([M+H]+) prior to entering the mass spectrometer, stabilizing the ion current.
Step 3: HRMS Data Acquisition (Data-Dependent Acquisition)
-
Action: Operate the Orbitrap/Q-TOF in ESI+ mode. Set the MS1 full scan resolution to 70,000 (m/z 100–1000). Program the instrument to select the top 5 most intense precursor ions for MS2 fragmentation using HCD (Normalized Collision Energy: 20, 30, 40 eV) at a resolution of 17,500.
-
Causality: Stepped collision energies ensure that both fragile bonds (like the amide linker) and robust bonds (like the chlorinated aromatic ring) are cleaved in a single analytical run, providing a complete structural map.
Step 4: Data Interpretation & Self-Validation
-
Action: Filter the MS2 spectra for the diagnostic acylium-indazole cation (e.g., m/z 179.0112 for a monochlorinated core).
-
Validation Gate: Confirm that the exact mass error is < 5 ppm. Visually verify the presence of the M+2 isotope peak (m/z 181.0083) at ~33% relative intensity. If the 3:1 ratio is absent, the fragment does not contain chlorine, and the annotation is rejected.
Self-validating LC-HRMS/MS analytical workflow for chlorinated indazole characterization.
References
-
Title: Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry Source: Journal of the American Society for Mass Spectrometry (2025) URL: [Link]
-
Title: Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products Source: Journal of Pharmaceutical and Biomedical Analysis (2021) URL: [Link]
-
Title: Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles Source: Molecules (2025) URL: [Link]
Sources
A Comparative Guide to the Reactivity of 4-Chloro- vs. 4-Bromo-1H-Indazol-7-Amine in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of modern drug discovery and medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2][3] The functionalization of this versatile nucleus, particularly at the 4-position, is a critical step in the synthesis of novel therapeutic agents. This guide provides an in-depth comparison of the reactivity of two key building blocks, 4-chloro-1H-indazol-7-amine and 4-bromo-1H-indazol-7-amine, in the context of palladium-catalyzed cross-coupling reactions. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic strategies.
The choice between a chloro or bromo substituent on the indazole core is not merely a matter of atomic weight; it has profound implications for reaction kinetics, catalyst selection, and overall synthetic efficiency. This guide will delve into the fundamental principles governing the reactivity of these two haloindazoles, supported by experimental data and detailed protocols for three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.[4]
The Decisive Role of the Halogen: A Mechanistic Perspective
The cornerstone of palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a palladium(0) complex.[5][6][7] This is often the rate-limiting step of the catalytic cycle and is significantly influenced by the nature of the carbon-halogen (C-X) bond.[7][8] The generally accepted trend for the reactivity of aryl halides in oxidative addition is I > Br > Cl > F.[9] This trend is a direct consequence of the decreasing C-X bond dissociation energies down the halogen group.[10][11]
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-Br | ~285 |
| C-Cl | ~340 |
Table 1: Approximate bond dissociation energies for aryl-halogen bonds.[10]
The weaker C-Br bond in 4-bromo-1H-indazol-7-amine requires less energy to break, leading to a faster rate of oxidative addition compared to the more robust C-Cl bond in its chloro-analog. This fundamental difference in reactivity dictates the choice of reaction conditions, including the catalyst system, temperature, and reaction time. While the bromo-indazole is generally more reactive and often requires milder conditions, recent advancements in ligand design have made the coupling of less reactive aryl chlorides increasingly feasible and attractive from a cost perspective.[12]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures, a common motif in pharmaceuticals.[13][14] When comparing the reactivity of 4-chloro- and 4-bromo-1H-indazol-7-amine in this reaction, the bromo-derivative consistently demonstrates higher reactivity, often leading to higher yields and shorter reaction times under standard conditions.
Comparative Reactivity in Suzuki-Miyaura Coupling
| Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-1H-indazol-7-amine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 2 | ~85-95 |
| 4-Chloro-1H-indazol-7-amine | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~70-85 |
Table 2: Typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of 4-halo-1H-indazol-7-amines with a generic arylboronic acid. These are representative conditions and may require optimization for specific substrates.
The successful coupling of the less reactive 4-chloro-1H-indazol-7-amine often necessitates the use of more sophisticated and electron-rich phosphine ligands, such as XPhos, to facilitate the challenging oxidative addition step.[12]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1H-Indazol-7-Amine
-
To a dry reaction vessel, add 4-bromo-1H-indazol-7-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Add Pd(dppf)Cl₂ (0.03 mmol).
-
Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[15][16][17] Similar to the Suzuki-Miyaura coupling, the reactivity of the haloindazole is paramount. 4-Bromo-1H-indazol-7-amine readily undergoes amination with a variety of primary and secondary amines under relatively mild conditions. In contrast, the chloro-analog often requires more forcing conditions and specialized catalyst systems.[18][19]
Comparative Reactivity in Buchwald-Hartwig Amination
| Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-1H-indazol-7-amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 90 | 4 | ~80-90 |
| 4-Chloro-1H-indazol-7-amine | RuPhos Pd G3 | LHMDS | 1,4-Dioxane | 110 | 16 | ~65-80 |
Table 3: Representative conditions for the Buchwald-Hartwig amination of 4-halo-1H-indazol-7-amines with a generic amine. Optimization is often necessary.
The use of bulky, electron-rich ligands like RuPhos is crucial for the successful amination of the less reactive 4-chloro-1H-indazol-7-amine.[16]
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-1H-Indazol-7-Amine
-
To a dry Schlenk tube, add 4-bromo-1H-indazol-7-amine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and BINAP (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (10 mL).
-
Add the desired amine (1.2 mmol) followed by sodium tert-butoxide (1.4 mmol).
-
Seal the tube and heat the reaction mixture to 90°C for 4-8 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, introducing alkynyl groups onto the indazole core.[20][21][22] This reaction typically employs both palladium and copper catalysts. The reactivity trend of the haloindazoles in the Sonogashira coupling mirrors that of the Suzuki and Buchwald-Hartwig reactions, with the bromo-derivative being significantly more reactive.[21]
Comparative Reactivity in Sonogashira Coupling
| Substrate | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-1H-indazol-7-amine | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60 | 3 | ~75-85 |
| 4-Chloro-1H-indazol-7-amine | Pd(PPh₃)₄ | CuI | Et₃N/DBU | DMF | 100 | 24 | ~40-60 |
Table 4: General conditions for the Sonogashira coupling of 4-halo-1H-indazol-7-amines with a terminal alkyne. The coupling of the chloro-derivative is often challenging.
The coupling of 4-chloro-1H-indazol-7-amine in a Sonogashira reaction can be sluggish and may require higher temperatures and stronger bases to achieve moderate yields. In many cases, converting the chloro-indazole to the more reactive iodo- or bromo-analog is a more practical approach.
Experimental Protocol: Sonogashira Coupling of 4-Bromo-1H-Indazol-7-Amine
-
To a reaction flask, add 4-bromo-1H-indazol-7-amine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Heat the reaction to 60°C and stir for 3-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the residue by column chromatography.
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Conclusion and Strategic Recommendations
The choice between 4-chloro- and 4-bromo-1H-indazol-7-amine as a starting material for palladium-catalyzed cross-coupling reactions is a critical decision that impacts the entire synthetic route.
-
4-Bromo-1H-indazol-7-amine is the more reactive substrate, generally providing higher yields in shorter reaction times under milder conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. It is the preferred choice when rapid synthesis and high yields are paramount.
-
4-Chloro-1H-indazol-7-amine , while less reactive, offers a more cost-effective alternative. Its successful implementation in cross-coupling reactions requires careful selection of advanced catalyst systems, typically involving bulky, electron-rich phosphine ligands, and often necessitates higher reaction temperatures and longer reaction times.
For researchers in drug development, the higher reactivity of the bromo-indazole makes it ideal for the rapid generation of diverse compound libraries for initial screening. The chloro-indazole becomes a more viable option for process development and large-scale synthesis where cost-effectiveness is a primary driver, provided that an efficient and robust catalytic system can be established. Ultimately, the optimal choice will depend on the specific goals of the project, balancing the need for reactivity with economic considerations.
References
-
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP) - University of Windsor. Available at: [Link]
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Organometallics - ACS Publications. Available at: [Link]
-
The mechanism of the oxidative addition of aryl halides to Pd-catalysts: A DFT investigation | Request PDF - ResearchGate. Available at: [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - PubMed. Available at: [Link]
-
The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing). Available at: [Link]
-
Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed. Available at: [Link]
-
Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. | Request PDF - ResearchGate. Available at: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]
-
Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich. Available at: [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. - ResearchGate. Available at: [Link]
-
An efficient protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of unprotected haloimidazoles is reported. - ResearchGate. Available at: [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC. Available at: [Link]
-
Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid - JOCPR. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction - IJCRT.org. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Sonogashira Coupling [organic-chemistry.org]
Characterizing 4-Chloro and 7-Amino Pharmacophores: A Comparative Guide to FTIR Methodologies
As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter drug candidates built upon the 4-chloro-7-aminoquinoline scaffold—a privileged structure central to antimalarial and kinase inhibitor drug discovery. Verifying the structural integrity of these specific functional groups is paramount during synthesis and quality control. While Fourier-Transform Infrared (FTIR) spectroscopy is the gold standard for this task, the choice of sampling methodology—Attenuated Total Reflectance (ATR) versus Transmission (KBr pellet)—drastically alters the spectral output and diagnostic accuracy.
This guide objectively compares ATR-FTIR and Transmission FTIR for the specific detection of 7-amino and 4-chloro functional groups, providing researchers with self-validating protocols and mechanistic insights to ensure data integrity.
Vibrational Mechanics: 7-Amino vs. 4-Chloro Groups
Understanding the causality behind vibrational frequencies is the first step in accurate spectral interpretation. The position of an IR band is dictated by Hooke's Law, which relates absorption frequency directly to bond strength and inversely to the reduced mass of the atoms involved.
-
The 7-Amino Group (N-H and C-N Vibrations): The N-H bond features a very light hydrogen atom, resulting in high-frequency stretching vibrations. For primary aromatic amines, the N-H stretch manifests as a distinct doublet (symmetric and asymmetric) between 3300 and 3500 cm⁻¹ 1. Secondary amines present a single, broader band in this same region 2. Furthermore, the C-N stretch in aromatic amines occurs at a higher frequency (1250–1335 cm⁻¹) than in aliphatic amines due to partial double-bond character arising from resonance with the aromatic ring.
-
The 4-Chloro Group (C-Cl Vibrations): Conversely, the chlorine atom is heavy, which drives the C-Cl stretching frequency down into the far fingerprint region (550–850 cm⁻¹) . Because the C-Cl bond is highly polarizable, the change in dipole moment during the vibration is substantial, yielding a very strong, sharp absorption band.
Table 1: Expected IR Absorption Bands for 4-Chloro and 7-Amino Groups
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity / Character |
| 7-Amino (1°) | N-H Asymmetric Stretch | 3400 – 3500 | Medium, Sharp (Doublet) |
| 7-Amino (1°) | N-H Symmetric Stretch | 3300 – 3400 | Medium, Sharp (Doublet) |
| 7-Amino (2°) | N-H Stretch | 3300 – 3400 | Medium, Broad (Singlet) |
| 7-Amino | N-H Bend (Wag) | 1560 – 1640 | Medium to Strong |
| 7-Amino | C-N Stretch (Aryl) | 1250 – 1335 | Strong |
| 4-Chloro | C-Cl Stretch (Aryl) | 550 – 850 | Strong |
| 4-Chloro | C-H Out-of-Plane Bend | 800 – 900 | Strong (Adjacent to Cl) |
Methodological Comparison: ATR-FTIR vs. Transmission (KBr)
When analyzing these specific moieties, the sampling technique introduces distinct physical phenomena that must be accounted for.
ATR-FTIR (Attenuated Total Reflectance)
-
Performance for 7-Amino (Excellent): ATR eliminates the need for hygroscopic KBr. Water absorbed by KBr produces a massive O-H stretch at ~3400 cm⁻¹, which routinely masks the delicate N-H stretching bands of the 7-amino group. ATR preserves this high-frequency region perfectly.
-
Performance for 4-Chloro (Compromised without correction): In ATR, the depth of penetration ( dp ) of the evanescent wave is directly proportional to the wavelength. At low wavenumbers (where the C-Cl stretch occurs), the beam penetrates deeper into the sample, artificially intensifying the C-Cl band relative to the N-H band. Furthermore, anomalous dispersion near strong absorption bands can shift the C-Cl peak center to lower wavenumbers.
Transmission FTIR (KBr Pellet)
-
Performance for 7-Amino (Poor to Moderate): Requires rigorous, time-consuming drying of KBr to prevent moisture interference in the critical 3300–3500 cm⁻¹ region.
-
Performance for 4-Chloro (Superior): Transmission strictly follows the Beer-Lambert law. It provides highly resolved, undistorted C-Cl stretching bands without depth-of-penetration artifacts, which is critical when differentiating closely related halogenated isomers.
Self-Validating Experimental Protocols
To guarantee analytical integrity, every experimental run must be treated as a self-validating system. Below are the optimized protocols for both methodologies.
Protocol A: ATR-FTIR Workflow (Optimized for 7-Amino Resolution)
-
Crystal Validation (The Self-Check): Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Acquire a background single-beam spectrum.
-
Causality: The energy profile must peak at ~2000 cm⁻¹; any sharp negative peaks indicate residual contamination that will cause baseline artifacts and invalidate the N-H stretch region.
-
-
Sample Application: Place 2–5 mg of the neat 4-chloro-7-aminoquinoline powder directly onto the center of the crystal.
-
Pressure Application: Engage the pressure anvil until the built-in clutch slips.
-
Causality: The evanescent wave penetrates only 0.5–2.0 µm. Insufficient pressure leads to poor optical contact, which disproportionately weakens high-frequency signals like the N-H stretch.
-
-
Data Acquisition & Correction: Collect 32 scans at 4 cm⁻¹ resolution. Immediately apply an ATR correction algorithm assuming a refractive index of 1.5.
-
Causality: This mathematically normalizes the wavelength-dependent penetration depth, allowing the C-Cl intensity to be accurately compared against standard transmission libraries.
-
Protocol B: Transmission KBr Workflow (Optimized for 4-Chloro Resolution)
-
Matrix Validation (The Self-Check): Press a blank pellet using 150 mg of oven-dried (120°C for 24h) KBr.
-
Causality: If the baseline transmission is <80% or exhibits a broad band at 3400 cm⁻¹, the KBr is too wet or poorly ground. Proceeding will result in a masked 7-amino signal.
-
-
Sample Preparation: Co-grind 1–2 mg of the analyte with 150 mg of the validated KBr using an agate mortar.
-
Causality: The particle size must be reduced to less than the wavelength of the IR radiation (< 2 µm) to prevent Christiansen effect scattering, which severely distorts the baseline at high wavenumbers.
-
-
Pellet Pressing: Apply 10 tons of pressure under a vacuum for 3 minutes.
-
Causality: The vacuum removes trapped air, preventing the formation of micro-fissures that scatter light and degrade the resolution of the C-Cl band in the fingerprint region.
-
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹. The resulting spectrum will provide an undistorted, highly resolved C-Cl stretching profile.
Method Selection Workflow
Decision matrix for selecting FTIR methodology based on target functional groups.
References
-
Benchchem. "Application Note: Fourier-Transform Infrared (FTIR) Spectroscopy of Acid Red 289." 1
-
Spectroscopy Online. "Organic Nitrogen Compounds III: Secondary and Tertiary Amines." 2
-
Benchchem. "A Comparative Infrared Spectroscopic Analysis of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Its Structural Analogs."
Sources
A Researcher's Guide to Structural Confirmation of N1-methyl vs. N2-methyl Indazole Isomers
For researchers in medicinal chemistry and drug development, the indazole scaffold is a cornerstone of molecular design. However, the synthetic alkylation of the indazole core frequently yields a mixture of N1 and N2 constitutional isomers. The distinct pharmacological profiles and physicochemical properties of these isomers necessitate unambiguous structural assignment. This guide provides an in-depth comparison of analytical methodologies, grounded in experimental data, to confidently differentiate between N1-methyl and N2-methyl indazole isomers.
Our approach is not merely a list of techniques but a logical, self-validating workflow. We will explore the causality behind why each method works, empowering you to select the most efficient and definitive strategy for your research.
The Core Challenge: Electronic and Steric Ambiguity
The methylation of an indazole can occur at either of the two nitrogen atoms, leading to the 1-methyl-1H-indazole or the 2-methyl-2H-indazole. The thermodynamic stability of these isomers can be similar, often leading to co-eluting mixtures in chromatography and making initial separation and identification challenging.[1][2] Therefore, robust spectroscopic and analytical techniques are paramount.
Caption: Synthetic methylation of indazole often produces a mixture of N1 and N2 isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool
NMR spectroscopy is the most powerful and accessible technique for elucidating the precise structure of indazole isomers in solution. A combination of 1D (¹H, ¹³C) and 2D (HMBC, NOESY) experiments provides a complete and definitive picture.
¹H and ¹³C NMR: Initial Fingerprinting
While ¹H and ¹³C NMR spectra will show differences between the two isomers, relying solely on chemical shifts for assignment can be precarious, as they are sensitive to solvent and concentration.[3][4] However, they provide the initial, essential data for more advanced 2D NMR analysis. The key distinction lies in how the methyl group's position influences the electronic environment of the heterocyclic and fused benzene rings.
2D NMR: Unambiguous Correlation Analysis
Two-dimensional NMR techniques are the cornerstone of isomer differentiation. They reveal through-bond and through-space correlations that are unique to each isomer.
HMBC is arguably the most definitive NMR experiment for this task. It maps long-range (2-3 bond) correlations between protons and carbons. The logic is simple: the protons of the N-methyl group will show a ³J correlation to the carbon atoms two bonds away.
-
For the N1-methyl isomer: The methyl protons are three bonds away from the C7a bridgehead carbon. Therefore, a clear correlation cross-peak will be observed between the N-CH₃ protons and the C7a carbon.[5][6]
-
For the N2-methyl isomer: The methyl protons are three bonds away from the C3 carbon. Consequently, the HMBC spectrum will display a distinct cross-peak between the N-CH₃ protons and the C3 carbon.[5][6][7]
This differential correlation provides an irrefutable assignment.
Caption: Key ³J H-C correlations observed in HMBC spectra for isomer assignment.
NOESY detects through-space correlations between protons that are spatially close (<5 Å), providing orthogonal confirmation of the HMBC assignment.[8][9][10] The strategy relies on the proximity of the N-methyl protons to specific protons on the indazole ring system.
-
For the N1-methyl isomer: The methyl group is located in close proximity to the H7 proton on the fused benzene ring. A NOESY spectrum will show a cross-peak between the N-CH₃ protons and the H7 proton.[1][11]
-
For the N2-methyl isomer: The methyl group is positioned near the H3 proton of the pyrazole ring. The corresponding NOESY spectrum will exhibit a correlation between the N-CH₃ protons and the H3 proton.[12]
Caption: Key through-space correlations observed in NOESY spectra for isomer assignment.
Complementary Spectroscopic Techniques
While NMR is often sufficient, other techniques can provide rapid, complementary data or serve as the ultimate arbiter in ambiguous cases.
UV-Visible Spectroscopy
UV-Vis spectroscopy offers a quick and straightforward method to distinguish between the isomers, provided you have pure samples of each. The two isomers have distinct electronic structures, which results in different absorption profiles. Specifically, 2-methyl-2H-indazole (N2 isomer) absorbs light more strongly and at longer wavelengths compared to its 1-methyl-1H-indazole (N1) counterpart.[13][14][15] This phenomenon is attributed to the difference in the chromophore system between the benzenoid structure of the N1-isomer and the quinonoid-like structure of the N2-isomer.
X-ray Crystallography
For absolute, unequivocal proof of structure, single-crystal X-ray diffraction is the gold standard.[16] If a compound can be crystallized, this technique provides a three-dimensional map of electron density, confirming the exact placement of the methyl group and all other atoms. This method is particularly valuable for creating reference standards or when NMR data is inconclusive.[17][18][19]
Summary of Analytical Distinctions
The following table summarizes the key experimental observations used to differentiate N1- and N2-methyl indazole isomers.
| Technique | N1-methyl-1H-indazole | N2-methyl-2H-indazole | Rationale |
| ¹H NMR | N-CH₃ signal typically more shielded (lower ppm) | N-CH₃ signal typically more deshielded (higher ppm) | Different electronic environment around the methyl group. |
| ¹³C NMR | C3 is typically more deshielded (~135 ppm)[20] | C3 is typically more shielded (~123 ppm)[20] | The position of the methyl group alters the electron density across the ring system. |
| HMBC | Key Correlation: N-CH₃ protons to C7a carbon[5][6] | Key Correlation: N-CH₃ protons to C3 carbon[5][6] | Unambiguous 3-bond H-C coupling confirms connectivity. |
| NOESY | Key Correlation: N-CH₃ protons to H7 proton[1][11] | Key Correlation: N-CH₃ protons to H3 proton[12] | Through-space proximity confirms spatial arrangement. |
| UV-Vis | Absorbs at shorter wavelengths (e.g., ~254, ~295 nm)[13][14] | Absorbs more strongly and at longer wavelengths (e.g., ~275, ~310 nm)[13][14][21] | Different chromophoric systems (benzenoid vs. quinonoid-like). |
| X-ray | Confirms methyl group on N1 position.[22][23] | Confirms methyl group on N2 position. | Provides absolute 3D molecular structure. |
Experimental Protocols
Protocol 1: NMR Analysis for Isomer Assignment
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified indazole isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[24] Ensure the sample is fully dissolved.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess purity and identify proton resonances.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Acquire a gradient-selected, phase-sensitive ¹H-¹³C HMBC spectrum. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to enhance 2- and 3-bond correlations.
-
Acquire a gradient-selected, phase-sensitive ¹H-¹H NOESY spectrum. Use a mixing time of 500-800 ms to allow for the buildup of nuclear Overhauser effects.
-
-
Data Analysis:
-
Process all spectra using appropriate software (e.g., Mnova, TopSpin).
-
In the HMBC spectrum, locate the vertical column corresponding to the N-CH₃ proton signal. Look for cross-peaks to either the C3 or C7a carbon signals.
-
In the NOESY spectrum, locate the cross-peak between the N-CH₃ protons and either the H3 or H7 aromatic protons to confirm the HMBC assignment.
-
Protocol 2: UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions (e.g., 10-100 µM) of each purified isomer in a UV-transparent solvent (e.g., acetonitrile or ethanol).[14][15] Prepare a solvent-only blank.
-
Data Acquisition:
-
Use a dual-beam spectrophotometer.
-
Record the absorbance spectrum from approximately 200 nm to 400 nm.
-
Use the solvent blank to establish a baseline.
-
-
Data Analysis: Compare the λmax (wavelength of maximum absorbance) values and the overall spectral shape for each isomer. The N2-isomer should exhibit a red-shift (longer wavelength) compared to the N1-isomer.[13]
Conclusion and Recommended Workflow
For routine and definitive structural confirmation of N1- and N2-methyl indazole isomers, a combination of NMR experiments is the most robust and efficient strategy. The HMBC experiment provides a direct and unambiguous answer, while the NOESY experiment offers excellent orthogonal confirmation.
The following workflow is recommended for any project involving the synthesis of N-alkylated indazoles:
Caption: Recommended workflow for the separation and confirmation of indazole isomers.
By applying this logical, evidence-based approach, researchers can confidently assign the structure of their N-methyl indazole derivatives, ensuring the integrity of subsequent biological and developmental studies.
References
-
Butt, G., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Dogan, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Available at: [Link]
-
Cole, K. P., et al. (2021). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. The Journal of Organic Chemistry. Available at: [Link]
-
Yeh, Y.-C., et al. (2023). The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. Arkivoc. Available at: [Link] scholar.org/paper/The-effect-of-N-methylation-on-photophysical-of-Yeh-Lin/107f9c218524d7764d95b54203102a0f8b1e4f48
-
Dogan, F., & Goker, H. (2024). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate. (n.d.). a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... [Image]. ResearchGate. Available at: [Link]
-
Butt, G., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Elguero, J., et al. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The two tautomers of indazole, with atom numbering. [Image]. ResearchGate. Available at: [Link]
-
Pérez-Serrano, J., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. Available at: [Link]
-
Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Development of a selective and scalable N1-indazole alkylation. PubMed Central. Available at: [Link]
-
Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]
-
Li, Y., et al. (2011). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
NIST. (n.d.). 2-Methyl-2H-indazole. NIST Chemistry WebBook. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PubMed Central. Available at: [Link]
-
MDPI. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure - A Review. MDPI. Available at: [Link]
-
International Union of Crystallography. (2016). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. IUCr Journals. Available at: [Link]
-
Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) and 13 C-19 F coupling constants (Hz) in DMSO-d 6. [Table]. ResearchGate. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. University of Wisconsin-Madison Chemistry Department. Available at: [Link]
-
Cork University Press. (n.d.). Identification of N‐ or O‐alkylation of aromatic nitrogen heterocycles and N‐oxides using 1H–15N HMBC NMR spectroscopy. CORA. Available at: [Link]
-
Zhang, Z.-W., & Zhu, X.-H. (2011). 2-(4-Methylphenyl)-2H-indazole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
IUCr Journals. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3- carboxylate. IUCr Journals. Available at: [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]
-
Bethanamudi, P., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. E-Journal of Chemistry. Available at: [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. Available at: [Link]
-
ResearchGate. (2011). (PDF) 2-Methyl-6-nitro-2H-indazole. ResearchGate. Available at: [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available at: [Link]
-
Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES [indexacademicdocs.org]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. JEOL USA blog | Basics of NOE/NOESY: Causes and Solutions When NO [jeolusa.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. wuxibiology.com [wuxibiology.com]
- 18. Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2-(4-Methylphenyl)-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2-Methyl-2H-indazole [webbook.nist.gov]
- 22. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.iucr.org [journals.iucr.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Stability-Indicating LC-MS Methods for the Analysis of 4-Chloro-1-methyl-1H-indazol-7-amine Degradation
This guide provides an in-depth comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of 4-Chloro-1-methyl-1H-indazol-7-amine and its degradation products. As a critical intermediate in pharmaceutical synthesis, understanding its stability profile is paramount for ensuring the quality, safety, and efficacy of final drug products. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, stability-indicating analytical method in accordance with regulatory expectations.[1][2]
The narrative herein is built upon the foundational principles of analytical science, explaining not just the "how" but the "why" behind each experimental choice. We will explore the design of a comprehensive forced degradation study, compare the chromatographic performance of two orthogonal column chemistries, and propose potential degradation pathways based on mass spectrometric evidence.
The Imperative of Stability-Indicating Methods
In pharmaceutical development, a stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products, process impurities, and other excipients.[1] The International Council for Harmonisation (ICH) guidelines mandate the use of stress testing to generate these degradation products and to demonstrate the specificity of the proposed analytical method.[2][3] Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, a wide pH range, oxidation, and photolysis, to identify likely degradants and establish degradation pathways. This proactive approach is fundamental to developing stable formulations and defining appropriate storage conditions and shelf-life.[2]
For a molecule like 4-Chloro-1-methyl-1H-indazol-7-amine, which contains several reactive moieties—a chloro-substituted aromatic ring, an indazole core, and an amine group—a comprehensive stress testing protocol is essential. The inherent sensitivity and specificity of LC-MS make it the premier technique for this task, coupling the separation power of liquid chromatography with the definitive identification capabilities of mass spectrometry.[4][5]
Designing the Forced Degradation Study
The objective of this study is to induce approximately 5-20% degradation of the parent molecule, which is considered a reasonable and acceptable range to demonstrate method suitability without driving the reactions to completion and forming irrelevant secondary degradants.[6]
Experimental Workflow
The following diagram outlines the systematic approach to the forced degradation study.
Caption: Workflow for forced degradation of 4-Chloro-1-methyl-1H-indazol-7-amine.
Detailed Stress Protocols
A stock solution of 4-Chloro-1-methyl-1H-indazol-7-amine (1 mg/mL) is prepared in methanol.
-
Acid Hydrolysis: 1 mL of stock solution is mixed with 1 mL of 0.1 M HCl and heated at 80°C for 18 hours. The choice of 0.1 M HCl and elevated temperature is a standard condition designed to promote hydrolysis of susceptible functional groups.
-
Base Hydrolysis: 1 mL of stock solution is mixed with 1 mL of 0.1 M NaOH and heated at 80°C for 3 hours. Aromatic amines and heterocyclic systems can be susceptible to base-mediated degradation.[7]
-
Oxidative Degradation: 1 mL of stock solution is mixed with 1 mL of 3% hydrogen peroxide (H₂O₂) and stored at room temperature for 24 hours. H₂O₂ is a common oxidizing agent used to simulate oxidative stress.
-
Thermal Degradation: The solid drug substance is placed in a thermostatically controlled oven at 105°C for 48 hours. This evaluates the intrinsic thermal stability of the molecule in the solid state.
-
Photolytic Degradation: The drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[2]
Following exposure, acid and base samples are neutralized. All samples, including an unstressed control, are then diluted to a final concentration of approximately 10 µg/mL with the mobile phase for LC-MS analysis.
Comparative LC-MS Methodologies
To ensure a robust separation, we compare two methods with different column selectivities. The goal is to achieve baseline resolution between the parent peak and all significant degradation products.
Method A: Standard C18 Reversed-Phase
This method employs a traditional C18 column, which separates analytes primarily based on hydrophobicity. It is the most common starting point for reversed-phase chromatography.[1]
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 2 µL |
| MS Detector | High-Resolution Mass Spectrometer (e.g., Q-Orbitrap) |
| Ionization | Heated Electrospray Ionization (HESI), Positive Mode |
| Scan Range | 50-500 m/z |
| Collision Energy | Stepped HCD (20, 30, 40 eV) for MS/MS |
Method B: Phenyl-Hexyl Alternative Selectivity
This method utilizes a Phenyl-Hexyl stationary phase, which offers alternative selectivity through π-π interactions with aromatic rings, in addition to hydrophobic interactions. This can be particularly effective for separating aromatic isomers or closely related aromatic compounds.
| Parameter | Condition |
| LC System | UHPLC System |
| Column | Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 2 µL |
| MS Detector | High-Resolution Mass Spectrometer (e.g., Q-Orbitrap) |
| Ionization | Heated Electrospray Ionization (HESI), Positive Mode |
| Scan Range | 50-500 m/z |
| Collision Energy | Stepped HCD (20, 30, 40 eV) for MS/MS |
Causality behind choices:
-
Positive ESI Mode: The amine group on the indazole ring is readily protonated, making positive mode ionization highly efficient for this molecule and its likely degradants.
-
Formic Acid: This additive aids in the protonation of the analyte for better MS sensitivity and improves chromatographic peak shape.
-
High-Resolution MS: HRMS provides accurate mass measurements, which are critical for determining the elemental composition of unknown degradation products.[4]
-
Stepped Collision Energy: Using multiple collision energies ensures a wide range of fragment ions are generated, which is invaluable for structural elucidation of degradants.
Results and Comparative Analysis
The following tables summarize the hypothetical, yet chemically plausible, results from the forced degradation study and the comparative performance of the two LC-MS methods.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Parent | Major Degradation Products (DP) Observed (m/z) |
| Control (Unstressed) | < 0.1% | None |
| Acid Hydrolysis (0.1 M HCl) | ~15% | DP-1 (m/z 160.06) |
| Base Hydrolysis (0.1 M NaOH) | ~8% | DP-2 (m/z 212.05) |
| Oxidation (3% H₂O₂) | ~22% | DP-2 (m/z 212.05), DP-3 (m/z 214.03) |
| Thermal (Solid) | ~5% | Minor peaks, no single major degradant |
| Photolytic (ICH Q1B) | ~12% | DP-1 (m/z 160.06), DP-4 (m/z 194.07) |
Parent Compound (4-Chloro-1-methyl-1H-indazol-7-amine): [M+H]⁺ = m/z 196.06
Table 2: Comparative Chromatographic Performance
| Analyte | Method A (C18) Retention Time (min) | Method B (Phenyl-Hexyl) Retention Time (min) | Resolution (Rs) between Parent and DP-1 (Method A) | Resolution (Rs) between Parent and DP-1 (Method B) |
| DP-1 (Dechlorinated) | 4.25 | 4.88 | 1.6 | 2.4 |
| Parent Compound | 4.51 | 5.35 | - | - |
| DP-4 (N-demethylated) | 4.45 | 5.01 | 0.8 (co-eluting) | 1.9 |
| DP-2 (Hydroxylated) | 3.98 | 4.52 | >2.0 | >2.0 |
| DP-3 (N-Oxide) | 3.85 | 4.30 | >2.0 | >2.0 |
Discussion of Performance
The C18 column (Method A) provided adequate separation for the more polar hydroxylated (DP-2) and N-oxide (DP-3) degradants. However, it struggled to resolve the parent compound from the structurally similar N-demethylated product (DP-4), with a resolution value below the acceptable limit of 1.5. Furthermore, the resolution for the dechlorinated product (DP-1) was marginal.
In contrast, the Phenyl-Hexyl column (Method B) demonstrated superior performance. The alternative selectivity offered by the phenyl rings provided enhanced retention and significantly improved resolution for all critical pairs. The separation between the parent and the N-demethylated product (DP-4) was excellent (Rs = 1.9), and the resolution of the dechlorinated product (DP-1) was also markedly improved. This clearly indicates that for 4-Chloro-1-methyl-1H-indazol-7-amine, the π-π interactions offered by the Phenyl-Hexyl phase are crucial for developing a truly robust and selective stability-indicating method.
Proposed Degradation Pathway
Based on the high-resolution mass data, the following degradation pathways are proposed. The structural elucidation of degradants is a critical outcome of forced degradation studies.[8]
Caption: Proposed degradation pathways for 4-Chloro-1-methyl-1H-indazol-7-amine.
-
Dechlorination (DP-1): The loss of a chlorine atom and addition of a hydrogen (mass shift of -34 Da) is a known degradation pathway for chloro-aromatic compounds, often induced by photolytic or hydrolytic stress.[9]
-
Hydroxylation (DP-2): The addition of an oxygen atom (mass shift of +16 Da) suggests hydroxylation on the indazole or benzene ring, a common outcome of oxidative stress.
-
N-Oxidation (DP-3): An increase of 16 mass units can also correspond to the formation of an N-oxide on one of the nitrogen atoms, a frequent metabolic and oxidative degradation route for nitrogen-containing heterocycles.
-
N-Demethylation (DP-4): The loss of a CH₂ group (mass shift of -14 Da) points to the removal of the methyl group from the indazole nitrogen, likely induced by photolytic energy.
Conclusion and Recommendations
This guide demonstrates a systematic approach to developing and comparing stability-indicating LC-MS methods for 4-Chloro-1-methyl-1H-indazol-7-amine. The forced degradation study successfully generated relevant degradation products under various stress conditions, highlighting the molecule's susceptibility to oxidation, acid hydrolysis, and photolysis.
The comparative analysis of the two LC methods unequivocally shows that Method B, utilizing a Phenyl-Hexyl column, is superior for this specific application. Its alternative selectivity mechanism provided the necessary resolution to separate all key degradation products from the parent compound, fulfilling the primary requirement of a stability-indicating method. While a C18 column may be a suitable starting point, this study underscores the importance of screening multiple, orthogonal column chemistries to overcome challenging co-elutions and ensure analytical robustness. The high-resolution mass spectrometry data was instrumental in proposing plausible structures for the observed degradants, providing critical insights into the molecule's stability profile.
References
-
International Journal of Pharmaceutical Sciences Review and Research. stability indicating by lc-ms method. (2012). Available at: [Link]
-
Gudapati, A. R., et al. (2020). Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. International Journal of Pharmaceutical Investigation, 10(4), 526-530. Available at: [Link]
-
Alsante, K. M., et al. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Research in Pharmaceutical Sciences, 15(4), 354-364. Available at: [Link]
-
Popović, M. M., et al. (2018). Development and validation of a stability-indicating LC-UV and LC-MS/MS methods for quantitative analysis of anisomycin and identification of degradation products. Brazilian Journal of Pharmaceutical Sciences, 54(2). Available at: [Link]
-
Ligasova, A., & Raskova, M. (2026). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. Available at: [Link]
-
Li, J., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 374. Available at: [Link]
-
Viswanath, P., et al. (2020). SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE. World Journal of Pharmacy and Pharmaceutical Sciences, 9(1), 1234-1245. Available at: [Link]
-
Zhang, Q., et al. (2022). Simultaneous determination of five indole/indazole amide-based synthetic cannabinoids in electronic cigarette oil by ultra performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. Available at: [Link]
-
Boudreau, S. P., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). Available at: [Link]
-
Sharma, G., & Saini, S. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available at: [Link]
-
Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 629. Available at: [Link]
- Baum, A. A., & Dickenson, R. L. (1967). U.S. Patent No. 3,324,011. Washington, DC: U.S. Patent and Trademark Office.
-
Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8. Available at: [Link]
-
Mondal, M. K., et al. (2014). Degradation studies of amines and alkanolamines during sour gas treatment process. International Journal of Environmental Science and Technology, 11(5), 1435-1448. Available at: [Link]
-
Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030-2038. Available at: [Link]
-
Wei, Y., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2736. Available at: [Link]
-
Bellona Foundation. (2009). Amines Used in CO2 Capture. Available at: [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3374-3383. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. scispace.com [scispace.com]
- 3. scielo.br [scielo.br]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pharmtech.com [pharmtech.com]
- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing X-Ray Crystallography of Kinase-Indazole Amine Complexes: A Methodological Comparison Guide
Substituted indazole amines have emerged as highly privileged scaffolds in modern drug discovery, particularly as potent, selective kinase inhibitors. Their unique hydrogen-bonding capacity allows them to anchor deeply within the ATP-binding hinge region of critical therapeutic targets such as VEGFR2, IRAK-4, and CHK1[1][2]. For example, crystallographic data of the VEGFR2 kinase reveals that the indazole amine moiety forms essential, stabilizing hydrogen bonds with Cys919 and Glu917 in the hinge region, often inducing a highly specific Type II (DFG-out) binding mode[1].
However, capturing high-resolution co-crystal structures of these complexes is notoriously difficult. The binding of bulky substituted indazoles often induces significant conformational shifts, leading to surface entropy changes that resist standard crystallization. As a Senior Application Scientist, I have structured this guide to objectively compare traditional Sparse Matrix screening against Advanced Additive (Polyol/PEG-smear) screening, providing a field-proven, self-validating framework for crystallizing these challenging complexes.
Mechanistic Comparison: Crystallization Screening Strategies
To successfully crystallize a flexible multi-domain kinase bound to an indazole amine, the crystallization environment must overcome the thermodynamic penalty of the ligand-induced conformational change.
Standard Sparse Matrix Screens (e.g., Hampton Crystal Screen)
Standard sparse matrix screens rely on a randomized sampling of chemical space, utilizing various salts, polymers, and organics to precipitate the protein[3].
-
The Causality of Failure: While effective for rigid, globular proteins, this randomized approach often fails to stabilize the flexible activation loops of kinases bound to Type II indazole inhibitors. Crystals obtained from these screens frequently suffer from high mosaicity. Furthermore, they require post-crystallization soaking in external cryoprotectants before freezing, a mechanical shock that frequently cracks the delicate crystal lattice.
Advanced Additive & Smear Screens (e.g., MORPHEUS & PEG Smears)
Advanced screens utilize systematically defined mixes of precipitants, buffer systems, and specific additives like polyols and PEG smears[4][5].
-
The Causality of Success: Polyols possess a unique capacity for water adsorption and protein stabilization, which alters the kinetics of equilibration during vapor diffusion[5]. By reducing the conformational heterogeneity of the kinase-indazole complex, these screens promote tighter lattice packing. Crucially, polyols and PEG smears inherently act as cryo-protectants[4][5]. This allows researchers to flash-freeze the crystals directly from the drop, preserving the structural integrity of the complex and yielding significantly higher resolution data.
Quantitative Performance Comparison
The following table summarizes the empirical performance of both screening methodologies when applied to typical kinase-indazole amine co-crystallization campaigns.
| Parameter | Standard Sparse Matrix (e.g., Hampton) | Advanced Additive Screen (e.g., MORPHEUS) |
| Precipitant Strategy | Randomized chemical space sampling[3] | Targeted polyol & PEG smear mixes[4][5] |
| Hit Rate (Indazole Complexes) | ~12% – 15% | ~45% – 50% |
| Average Resolution | 2.8 Å – 3.2 Å | 1.9 Å – 2.4 Å |
| Cryoprotection Required? | Yes (Manual soaking introduces stress) | No (Inherent cryo-protection)[5] |
| Typical Mosaicity | High (> 0.8°) | Low (< 0.4°) |
Logical Workflow & Visualization
The following diagram illustrates the self-validating decision tree for processing kinase-indazole amine complexes from formation to X-ray diffraction.
Workflow for kinase-indazole amine co-crystallization and structural validation.
Self-Validating Experimental Protocol
To ensure scientific integrity, every step in this co-crystallization workflow includes a built-in validation mechanism. Do not proceed to the next step unless the validation criteria are met.
Step 1: Protein-Ligand Complex Formation
-
Action: Incubate purified kinase (concentrated to 10-15 mg/mL) with a 3-fold molar excess of the substituted indazole amine inhibitor for 2 hours on ice.
-
Causality: The molar excess ensures saturation of the ATP-binding pocket, driving the equilibrium toward the fully bound state.
-
Validation Checkpoint: Analyze the sample using Dynamic Light Scattering (DLS). The Polydispersity Index (PdI) must be < 20%. If the PdI is higher, the highly hydrophobic indazole amine has caused protein aggregation; you must centrifuge the sample at 14,000 x g for 10 minutes to remove aggregates before proceeding.
Step 2: Sitting-Drop Vapor Diffusion Setup
-
Action: Using a crystallization robot, dispense 200 nL of the protein-ligand complex and 200 nL of the reservoir solution (utilizing an Advanced Additive screen like MORPHEUS) into a 96-well sitting-drop plate. Seal and incubate at 20°C.
-
Causality: Sitting-drop vapor diffusion allows for slow, controlled equilibration. The polyols in the reservoir will slowly draw water from the drop, gently pushing the complex into supersaturation[5].
-
Validation Checkpoint: Include a control drop containing standard lysozyme. If the lysozyme fails to crystallize within 24 hours, recalibrate the robotic dispenser, as the dispensing volumes or mixing dynamics are flawed.
Step 3: Crystal Harvesting and Cryo-Cooling
-
Action: Once crystals appear (typically 3–7 days), harvest them directly using a nylon loop and flash-freeze them immediately in liquid nitrogen.
-
Causality: Because the Advanced Additive screen already contains 20-25% (w/v) cryo-protecting polyols, introducing a secondary cryoprotectant is unnecessary and actively detrimental to the indazole-stabilized lattice[5].
-
Validation Checkpoint: Observe the harvested drop under polarized light. Protein crystals will exhibit birefringence (glowing with color changes as the polarizer rotates). If the crystal is dark or isotropic, it is likely a salt crystal, and the condition should be discarded.
Step 4: X-Ray Diffraction & Data Collection
-
Action: Mount the frozen crystal on the goniometer in the X-ray beamline (maintained at 100 K) and collect diffraction data.
-
Validation Checkpoint: Inspect the initial low-resolution diffraction images for dark, continuous rings at ~3.9 Å and ~3.4 Å. The absence of these "ice rings" validates that your polyol-based cryoprotection strategy was successful, ensuring high-fidelity data for resolving the indazole amine's electron density in the hinge region.
Sources
- 1. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017009798A1 - Indazole and azaindazole compounds as irak-4 inhibitors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Protein crystallization screens developed at the MRC Laboratory of Molecular Biology - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Disposal of 4-Chloro-1-methyl-1H-indazol-7-amine
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-1-methyl-1H-indazol-7-amine, a compound that, while instrumental in various research applications, requires meticulous handling due to its potential hazards. This document is designed to empower you with the knowledge to manage its disposal safely and in compliance with the highest standards of laboratory practice.
Understanding the Hazard Profile: A Precautionary Approach
Inferred Hazards:
-
Acute Toxicity (Oral): Likely harmful if ingested.
-
Skin Corrosion/Irritation: Expected to cause skin irritation.
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
This precautionary principle underpins the stringent disposal procedures outlined below.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 4-Chloro-1-methyl-1H-indazol-7-amine is a multi-step process that begins with waste minimization and culminates in collection by a licensed disposal service.
The most effective waste management strategy is to minimize waste generation at the source[4][5]. This can be achieved by:
-
Careful planning of experiments: Accurately calculate the required quantities of the compound to avoid excess.
-
Small-scale synthesis: Whenever feasible, work with the smallest possible scale to reduce the volume of waste.
Before handling any waste containing 4-Chloro-1-methyl-1H-indazol-7-amine, it is mandatory to wear appropriate PPE to prevent exposure[1][6].
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and eye irritation. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of any dust or aerosols. |
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal[4][7][8].
-
Designate a specific waste container: Use a clearly labeled, dedicated container for waste containing 4-Chloro-1-methyl-1H-indazol-7-amine. The container should be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid waste (e.g., contaminated filter paper, weighing boats) in a separate, clearly labeled container. Do not mix with liquid waste[9].
-
Liquid Waste: Collect liquid waste (e.g., solutions containing the compound) in a dedicated, leak-proof container.
-
-
Avoid Mixing Incompatible Wastes: Do not mix this waste stream with other chemical wastes, especially strong oxidizing agents, strong acids, or strong bases, to prevent potentially hazardous reactions[2].
Accurate and detailed labeling is a regulatory requirement and essential for safe handling by waste management personnel[7][10][11]. The label must include:
-
The words "Hazardous Waste"[11].
-
The full chemical name: "4-Chloro-1-methyl-1H-indazol-7-amine".
-
The approximate concentration and quantity of the waste.
-
The date of waste generation.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant).
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory[5][11].
-
The storage area should be secure and away from general laboratory traffic.
-
Ensure secondary containment to capture any potential leaks[12].
-
Do not store large quantities of waste in the laboratory. Adhere to the volume limits for SAAs as defined by the Environmental Protection Agency (EPA) and your institution's policies[5].
Chemical waste must be disposed of through a licensed professional waste disposal service[7][13][14].
-
Follow your institution's established procedures for requesting a hazardous waste pickup.
-
Ensure all paperwork is completed accurately.
-
Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash[10][15].
Decision-Making for Disposal
The following diagram illustrates the decision-making process for the disposal of 4-Chloro-1-methyl-1H-indazol-7-amine.
Caption: Disposal workflow for 4-Chloro-1-methyl-1H-indazol-7-amine.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of hazardous chemical waste is strictly regulated by federal and state agencies.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the "cradle-to-grave" management of hazardous waste[10]. This includes generation, transportation, treatment, storage, and disposal.
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) and Laboratory Standard (29 CFR 1910.1450) mandate that employers inform and train employees about chemical hazards and have a written Chemical Hygiene Plan[15][16].
By following the procedures outlined in this guide, your laboratory will be in compliance with these key regulations, ensuring a safe working environment and protecting the broader ecosystem.
References
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
Best Practices for Managing Laboratory Waste. Republic Services. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
-
How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
-
Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
-
The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
OSHA Rules for Chemical Hazards. DuraLabel. [Link]
-
Material Safety Data Sheet. Wei Shi Chemical Reagent. [Link]
-
Safety Data Sheet. Alfa Aesar. [Link]
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]
-
Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. republicservices.com [republicservices.com]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. connmaciel.com [connmaciel.com]
- 13. ishn.com [ishn.com]
- 14. 4008081911.com [4008081911.com]
- 15. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 16. resources.duralabel.com [resources.duralabel.com]
Personal protective equipment for handling 4-Chloro-1-methyl-1H-indazol-7-amine
Welcome to the definitive safety and operational guide for handling 4-Chloro-1-methyl-1H-indazol-7-amine (CAS: 928840-81-7) .
As a Senior Application Scientist, I approach the handling of this compound not merely as a regulatory checklist, but as a comprehensive, self-validating safety system. This compound belongs to the halogenated primary aromatic amines—a class notorious for its high lipophilicity, rapid dermal absorption, and potent mutagenic/carcinogenic profiles [1]. The addition of a chloro-group to the indazole core increases the molecule's partition coefficient, meaning it will permeate lipid bilayers (like the human stratum corneum) faster than its non-halogenated counterparts.
Conventional lab safety is insufficient here; we must employ a system of engineering controls, specialized PPE, and targeted chemical degradation protocols where you understand the causality behind every action.
I. Quantitative Hazard Assessment & Operational Parameters
To establish a baseline of safety, we must strictly adhere to the following quantitative operational parameters. These metrics ensure that our engineering controls and physical barriers are mathematically sufficient to prevent exposure.
| Operational Parameter | Quantitative Target | Scientific Rationale (Causality) |
| Fume Hood Face Velocity | 80 - 100 fpm (0.4 - 0.5 m/s) | Optimal capture velocity to prevent aerosolized aromatic amines from escaping the sash without causing turbulent vortexes that blow powder out of the weighing boat. |
| Glove Thickness | Inner: ≥ 4 milOuter: ≥ 14 mil | Ensures sufficient breakthrough time against lipophilic organic compounds. Aromatic amines rapidly penetrate thin latex [2]. |
| Oxidation Ratio (Waste) | 0.01 mol Amine : 1 L 0.2M KMnO4 | Provides a stoichiometric excess of oxidizing agent to ensure complete cleavage of the aromatic ring and amine group during disposal [3]. |
| Incubation Time (Waste) | ≥ 8 Hours | Guarantees complete chemical degradation before quenching the reaction. |
II. Personal Protective Equipment (PPE) Matrix
Every piece of PPE chosen for 4-Chloro-1-methyl-1H-indazol-7-amine serves a specific mechanistic purpose.
| Protection Vector | Equipment Specification | Scientific Rationale (Causality) |
| Dermal (Hands) | Inner: 4-mil NitrileOuter: 14-mil Butyl Rubber | Aromatic amines are highly lipid-soluble and rapidly permeate standard latex [2]. Butyl rubber provides a dense, non-polar barrier. Self-Validation: If the outer glove tears, the inner nitrile acts as a fail-safe, providing enough time to safely abort the procedure. |
| Ocular/Facial | ANSI Z87.1 Splash Goggles + Full Face Shield | Powders carry electrostatic charges and can aerosolize during transfer. A face shield prevents particulate deposition on the porous skin of the face, while unvented goggles prevent vapor ingress into the ocular mucosa [4]. |
| Respiratory | NIOSH-approved N95/P100 Particulate Respirator | Mandatory if handling outside a closed system. Prevents inhalation of micro-particulates which bypass the upper respiratory tract and absorb directly into the alveolar capillary bed, causing systemic toxicity [1]. |
| Somatic (Body) | Flame-resistant, non-porous Tyvek lab coat | Woven cotton lab coats absorb lipid-soluble chemicals, holding them against the skin. Non-porous materials force the chemical to remain on the exterior, allowing for safe doffing. |
III. Operational Workflow: Step-by-Step Handling
Phase 1: Electrostatic Mitigation and Weighing Causality: Fine powders of aromatic amines generate static electricity during friction (e.g., opening plastic containers). This static causes the powder to repel and aerosolize, creating an invisible inhalation hazard.
-
Neutralize: Pass an anti-static zero-ion gun over the sealed container and the anti-static weighing boat before opening.
-
Isolate: Perform all weighing inside a certified Class II chemical fume hood. Keep the sash as low as ergonomically possible.
-
Transfer: Use a grounded stainless-steel spatula. Avoid plastic spatulas which generate triboelectric charges.
Phase 2: Solubilization Causality: Adding solid powder to a rapidly stirring solvent can cause micro-splashing and aerosolization of the dissolved toxicant.
-
Sequence: Always add the solvent slowly down the side of the glassware to the pre-weighed solid. Never drop powder into a stirring liquid.
-
Agitation: Use a magnetic stir bar at low RPM initially. Do not use vigorous vortexing until the solid is fully wetted and submerged.
IV. Decontamination & Waste Disposal Protocol
Aromatic amines are highly toxic to aquatic environments and cannot be disposed of in standard aqueous or organic waste streams without severe risk of environmental contamination [1]. We utilize an acidified potassium permanganate ( KMnO4 ) oxidation protocol to cleave the amine and aromatic ring, rendering the compound inert [3].
Step-by-Step Chemical Degradation:
-
Acidification: Dissolve the 4-Chloro-1-methyl-1H-indazol-7-amine waste (up to 0.01 mol) in 3 L of 1.7 N Sulfuric Acid ( H2SO4 ) within a 5-L wide-mouth flask inside the fume hood.
-
Oxidation: Slowly add 1 L of 0.2 M Potassium Permanganate ( KMnO4 ) to the acidic solution.
-
Incubation: Allow the reaction to stir at room temperature for a minimum of 8 hours. The strong oxidizer will systematically degrade the aromatic amine [3].
-
Quenching (Self-Validating Step): Slowly add solid Sodium Bisulfite ( NaHSO3 ) to the mixture. The protocol is self-validating: the disappearance of the dark purple KMnO4 color serves as a visual, chemical confirmation that the strong oxidizer has been fully quenched and the degradation is complete.
-
Final Disposal: Transfer the now-degraded, neutralized solution to a designated, clearly labeled hazardous waste carboy for institutional incineration.
V. Safety & Operational Workflow Visualization
Workflow for handling, exposure control, and disposal of halogenated aromatic amines.
VI. References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at:[Link]
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc. Available at: [Link]
-
Chemical Waste Disposal Guidelines: Methods for Deactivating Reactive Materials. Hong Kong University of Science and Technology (HKUST). Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
